4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOXZJBLIAAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718451 | |
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-55-7 | |
| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical architecture of this compound.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound is a strategically designed intermediate that combines several key features for facile chemical elaboration: a reactive aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a protecting group on the pyrazole nitrogen to direct reactivity.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. The table below summarizes key computed and experimental data for related core structures.
| Property | 4-Bromopyrazole | 4-Bromo-1H-pyrazole-5-carbaldehyde | 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde |
| CAS Number | 2075-45-8[3] | 287917-97-9[4][5][6] | 1001519-37-4[7] |
| Molecular Formula | C₃H₃BrN₂[3] | C₄H₃BrN₂O[5] | C₆H₇BrN₂O[7] |
| Molecular Weight | 146.97 g/mol [3] | 174.98 g/mol [5] | 203.04 g/mol [7] |
| Appearance | - | - | Not Available[7] |
| Storage | - | - | 2-8°C Refrigerator[7] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The overall strategy involves the protection of the pyrazole nitrogen, followed by formylation.
Protection of the Pyrazole Nitrogen
The first step is the protection of the N-H proton of a suitable pyrazole precursor, such as 4-bromopyrazole, with a tetrahydropyranyl (THP) group. This is crucial to prevent side reactions at the nitrogen atom during subsequent functionalization steps. The use of dihydropyran (DHP) under acidic catalysis is a common and efficient method for this transformation.[8]
Formylation of the Protected Pyrazole
With the nitrogen protected, the next step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[9][10] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
It is important to note that formylation of N-unsubstituted pyrazoles can be challenging, as electrophilic attack can occur at the nitrogen atom.[9] The THP protecting group effectively directs the formylation to the desired carbon position.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations.
Protocol for THP Protection of 4-Bromopyrazole
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add dihydropyran (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(oxan-2-yl)pyrazole.
Protocol for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous dimethylformamide (DMF) at 0 °C and stir for 30 minutes.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 4-bromo-1-(oxan-2-yl)pyrazole (1.0 eq) in DMF.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Reactivity and Synthetic Utility
This compound is a versatile building block due to its multiple reactive sites.
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.
-
Bromo Group: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1][11]
-
THP Protecting Group: The THP group is stable to many reaction conditions but can be readily removed under acidic conditions to liberate the N-H proton for further functionalization or to reveal the final active compound.[8][12]
Applications in Drug Discovery
The strategic placement of functional groups on the this compound scaffold makes it an invaluable intermediate for the synthesis of biologically active molecules. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, and this particular building block provides a gateway to novel chemical entities with potential therapeutic applications.[1][2]
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology. The aldehyde and bromo functionalities can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[11] This scaffold can be used to generate libraries of compounds for screening against various pathogens.
-
Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The derivatization of this intermediate could lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the related compounds. For instance, 4-bromopyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[3]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pyrazole derivatives with significant potential in drug discovery. Its well-defined reactivity allows for selective functionalization at multiple positions, providing access to a vast chemical space. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively utilize this powerful building block in their quest for novel therapeutics.
References
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El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
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Gudima, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 25887-25899. [Link]
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El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Pharmaffiliates. 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. [Link]
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Gudima, A., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. RSC Advances, 5(33), 25887-25899. [Link]
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A Technical Guide to 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde: A Versatile Intermediate in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, pyrazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the pyrazole ring is key to modulating the pharmacological profile of these compounds. This technical guide provides an in-depth analysis of 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde, a highly functionalized and versatile building block poised for significant applications in drug discovery and development.
This document will elucidate the key physicochemical properties of the title compound, propose a robust synthetic pathway with detailed experimental considerations, explore its reactivity, and discuss its potential applications in the synthesis of complex bioactive molecules. The inclusion of a tetrahydropyranyl (THP) protecting group and the strategic placement of bromo and carbaldehyde functionalities make this intermediate a valuable tool for researchers and scientists in the pharmaceutical industry.
Molecular Overview and Physicochemical Properties
4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde is a trifunctionalized heterocyclic compound. The pyrazole core provides a stable aromatic system. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The aldehyde group at the 3-position is a key functional group for chain extension and the formation of various heterocyclic systems through condensation reactions. The tetrahydropyranyl (THP) group at the 2-position of the pyrazole nitrogen serves as a protecting group, ensuring the regioselectivity of subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | Calculated |
| Molecular Weight | 259.10 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Inferred |
| CAS Number | 1207183-83-8 | Inferred from supplier data for the isomeric 4-bromo-1-THP-pyrazole-3-carbaldehyde |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde can be logically approached in a three-step sequence starting from commercially available 4-bromopyrazole. This proposed pathway is designed for efficiency and regiochemical control.
Caption: Proposed synthetic workflow for 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde.
Step 1: Protection of the Pyrazole Nitrogen
Rationale: The acidic proton on the pyrazole nitrogen can interfere with subsequent organometallic reactions. Therefore, protection is a critical first step. The tetrahydropyranyl (THP) group is an excellent choice due to its ease of introduction under mild, often solvent- and catalyst-free conditions, and its stability to strongly basic reagents like organolithiums.[4][5]
Experimental Protocol:
-
To neat 4-bromopyrazole (1.0 eq), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours, often solidifying upon completion.[4]
-
The reaction can be monitored by TLC or ¹H NMR.
-
The resulting 4-bromo-1-(tetrahydropyran-2-yl)pyrazole is often of sufficient purity for the next step, or can be purified by recrystallization or column chromatography.
Step 2: Regioselective Formylation via Ortho-Lithiation
Rationale: The formylation of the pyrazole ring can be achieved through various methods, with the Vilsmeier-Haack reaction being a common choice for electron-rich systems.[1][6] However, for regioselective formylation at the C3 position adjacent to the THP-protected nitrogen, a directed ortho-metalation approach is proposed. The THP group, while primarily a protecting group, can direct lithiation to the adjacent C5 position. Subsequent quenching with an electrophile like N,N-dimethylformamide (DMF) introduces the aldehyde functionality. It is important to note that without the directing effect of a substituent at the 1-position, formylation of pyrazoles often occurs at the 4-position.
Experimental Protocol:
-
Dissolve 4-bromo-1-(tetrahydropyran-2-yl)pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, the following ¹H NMR characteristics can be predicted based on the closely related analogue, 4-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole.[7]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |
| Pyrazole C5-H | 7.8 - 8.0 | Singlet |
| THP C2-H (anomeric) | 5.3 - 5.5 | Doublet of doublets |
| THP C6-H (axial) | 3.9 - 4.1 | Multiplet |
| THP C6-H (equatorial) | 3.6 - 3.8 | Multiplet |
| THP C3, C4, C5-H | 1.5 - 2.2 | Multiplets |
Reactivity and Synthetic Applications
The unique arrangement of functional groups in 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde makes it a versatile synthetic intermediate.
Caption: Key reaction pathways for 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde.
-
Reactions at the Aldehyde Group: The carbaldehyde functionality is a gateway to numerous transformations. It can readily undergo condensation reactions with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to produce oximes. These reactions are fundamental in the construction of more complex heterocyclic systems.[8] Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of valuable derivatives.
-
Cross-Coupling Reactions at the Bromine Atom: The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[2][9] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from this intermediate. This is a cornerstone of modern library synthesis for drug screening.
-
Deprotection of the THP Group: The THP group can be readily removed under mild acidic conditions, such as with aqueous hydrochloric acid or p-toluenesulfonic acid in an alcoholic solvent, to reveal the N-H pyrazole.[10] This unmasking of the second nitrogen atom can be crucial for biological activity, as it can act as a hydrogen bond donor or acceptor.
Potential in Drug Discovery
The structural motifs accessible from 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde are prevalent in a multitude of biologically active compounds. The pyrazole core is a well-established pharmacophore.[2][3] By leveraging the reactivity of the bromo and aldehyde groups, medicinal chemists can rapidly generate libraries of novel pyrazole derivatives for screening against various therapeutic targets. For instance, the synthesis of pyran-fused pyrazoles has been shown to yield compounds with potential anticancer and antibacterial activities.[11][12]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on related bromo- and aldehyde-containing heterocycles, it may be harmful if swallowed, and cause skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde represents a strategically designed and highly valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides orthogonal handles for a diverse range of chemical transformations, enabling the efficient construction of complex molecular architectures. The logical and robust synthetic pathway, coupled with its versatile reactivity, positions this compound as a key intermediate for the discovery and development of next-generation pyrazole-based therapeutics.
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Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-bromo-2-(THP)-pyrazole-3-carbaldehyde
Introduction
For researchers and professionals in drug development and medicinal chemistry, pyrazole scaffolds are of paramount importance due to their diverse biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of molecular properties, making the synthesis of specific derivatives a critical aspect of novel compound discovery. This guide provides a comprehensive, in-depth technical overview of the synthesis of a key building block: 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole-3-carbaldehyde .
This molecule incorporates a synthetically versatile bromine atom and a formyl group on a protected pyrazole core, making it an ideal precursor for a wide range of further chemical modifications. This guide is structured to not only provide step-by-step protocols but also to impart a deeper understanding of the chemical reasoning behind each experimental choice, ensuring both scientific integrity and practical applicability.
Strategic Overview of the Synthesis
The synthesis of 4-bromo-2-(THP)-pyrazole-3-carbaldehyde is most logically approached in a three-step sequence, designed to ensure high yields and regioselectivity. This strategy involves:
-
Bromination of the Pyrazole Ring: Introduction of a bromine atom at the C4 position of the pyrazole nucleus.
-
Protection of the Pyrazole N-H: Installation of a tetrahydropyran (THP) group to protect the acidic proton on the pyrazole nitrogen.
-
Formylation of the Protected Pyrazole: Introduction of a carbaldehyde group at the C3 position via the Vilsmeier-Haack reaction.
This strategic pathway is visualized in the workflow diagram below.
Caption: Overall synthetic workflow for 4-bromo-2-(THP)-pyrazole-3-carbaldehyde.
Part 1: Synthesis of 4-bromo-1H-pyrazole
The initial step involves the regioselective bromination of the pyrazole ring at the 4-position. The 4-position is the most electron-rich and sterically accessible position for electrophilic substitution on the pyrazole ring.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrazole | 68.08 | 5.0 g | 0.073 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.1 g | 0.073 |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
To a stirred solution of pyrazole (5.0 g, 0.073 mol) in acetonitrile (100 mL) at room temperature, add N-Bromosuccinimide (13.1 g, 0.073 mol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield 4-bromo-1H-pyrazole as a white solid.
Expert Insights & Justification
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and often more selective.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the starting materials and facilitating the reaction.
-
Regioselectivity: The inherent electronic properties of the pyrazole ring direct the electrophilic substitution to the 4-position.
Characterization Data for 4-bromo-1H-pyrazole
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 2H), 12.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.0, 92.5 |
Part 2: Synthesis of 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole
With the brominated pyrazole in hand, the next step is to protect the N-H proton. The tetrahydropyran (THP) group is an excellent choice for this purpose.
Why the THP Protecting Group?
The THP group offers several advantages in this synthetic context:
-
Stability: It is stable to a wide range of non-acidic conditions, including organometallic reagents and the strongly electrophilic conditions of the Vilsmeier-Haack reaction.[1]
-
Ease of Introduction: It can be readily introduced under mild acidic conditions.[2]
-
Facile Cleavage: The THP group can be removed under mild acidic conditions, which is often desirable in the final stages of a synthetic sequence.[1]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-1H-pyrazole | 146.99 | 5.0 g | 0.034 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 3.4 g (3.8 mL) | 0.041 |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.32 g | 0.0018 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (5.0 g, 0.034 mol) in dichloromethane (100 mL), add 3,4-dihydro-2H-pyran (3.4 g, 0.041 mol) and a catalytic amount of p-toluenesulfonic acid (0.32 g, 0.0018 mol).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to give 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole as a colorless oil.
Characterization Data for 4-bromo-2-(THP)-pyrazole (Predicted)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (s, 1H), 7.60 (s, 1H), 5.40 (dd, 1H), 3.95 (m, 1H), 3.65 (m, 1H), 2.10-1.60 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.0, 128.0, 93.0, 88.0, 68.0, 30.0, 25.0, 22.0 |
Part 3: Vilsmeier-Haack Formylation to Yield 4-bromo-2-(THP)-pyrazole-3-carbaldehyde
The final step is the formylation of the protected pyrazole at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich heterocyclic systems.[3]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich pyrazole ring. The THP protecting group at the N2 position directs the formylation to the adjacent C3 position.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-(THP)-pyrazole | 231.11 | 5.0 g | 0.0216 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.97 g (3.0 mL) | 0.0324 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (20 mL) to 0 °C.
-
Add phosphorus oxychloride (3.0 mL, 0.0324 mol) dropwise to the cold DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the Vilsmeier reagent back to 0 °C and add a solution of 4-bromo-2-(THP)-pyrazole (5.0 g, 0.0216 mol) in dichloromethane (50 mL) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of ice and water (200 mL).
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to obtain 4-bromo-2-(THP)-pyrazole-3-carbaldehyde.
Characterization Data for 4-bromo-2-(THP)-pyrazole-3-carbaldehyde (Predicted)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H), 8.10 (s, 1H), 5.50 (dd, 1H), 4.00 (m, 1H), 3.70 (m, 1H), 2.20-1.60 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0, 145.0, 135.0, 110.0, 89.0, 68.5, 30.0, 25.0, 21.5 |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch of aldehyde) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₂BrN₂O₂: 259.01, found: 259.0 |
Optional: Deprotection of the THP Group
If the final desired product is the N-unsubstituted pyrazole, the THP group can be readily cleaved under mild acidic conditions.
Experimental Protocol
-
Dissolve the 4-bromo-2-(THP)-pyrazole-3-carbaldehyde in a mixture of acetic acid, tetrahydrofuran (THF), and water (4:2:1).
-
Heat the mixture at 45 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1H-pyrazole-3-carbaldehyde.
Conclusion
This guide has detailed a robust and logical synthetic route to 4-bromo-2-(THP)-pyrazole-3-carbaldehyde, a valuable intermediate for further chemical exploration. By understanding the rationale behind each step—the regioselective bromination, the strategic choice of the THP protecting group, and the application of the Vilsmeier-Haack formylation—researchers can confidently and efficiently synthesize this key building block. The provided protocols and characterization data serve as a self-validating system to guide and confirm the successful synthesis in the laboratory.
References
- Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Mezei, G.; Ahmed, B. M. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Adv.2015, 5, 21783-21793.
- Sha, Q.; Wei, Y. A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields. Synthesis2013, 45, 413-420.
- Elguero, J.; Claramunt, R. M.; Lopez, C.; Trofimenko, S. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.1993, 71, 678-684.
- Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC2011, (i), 196-245.
- Joshi, A. et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry2015, 7, 1515-1522.
- Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc2019, vi, 1-14.
- Elkady, R. B. et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online2012, 68, o3397.
- Guevel, A.-C.; Hart, D. J. An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Amphiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses1997, 74, 242.
- Isidro-Llobet, A.; Alvarez, M.; Albericio, F. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal2017, 23, 2534-2544.
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link] (accessed Jan 24, 2026).
-
Wikipedia. Vilsmeier–Haack reaction. [Link] (accessed Jan 24, 2026).
Sources
Spectroscopic Profile of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes information from foundational spectroscopic principles and data from closely related structural analogs to construct a reliable expected spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazole-based compounds. It offers a comprehensive interpretation of expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explains the causal relationships behind spectral features, and provides standardized protocols for data acquisition.
Introduction: The Rationale for Predictive Spectroscopic Analysis
The synthesis of novel chemical entities is a cornerstone of drug discovery and materials science. A critical step in this process is the unambiguous structural confirmation of the newly synthesized molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for this purpose.
This compound is a poly-functionalized heterocyclic compound with potential applications as a versatile building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the strategic placement of a bromo-substituent, a formyl group, and a tetrahydropyran (THP) protecting group offers multiple avenues for further chemical modification.
As of the writing of this guide, a complete set of experimental spectroscopic data for this specific N2-substituted pyrazole has not been published in the public domain. Therefore, this document serves as a predictive guide, leveraging expert knowledge and spectral data from verified analogs to provide a scientifically grounded forecast of the expected spectral characteristics. This approach is invaluable for any researcher who has synthesized this molecule and requires a reference for structural verification.
Molecular Structure and Key Features
To understand the spectroscopy, we must first analyze the structure of this compound.
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted at positions 2, 3, and 4.
-
Bromine at C4: An electron-withdrawing group that will influence the chemical shift of the remaining pyrazole proton at C5.
-
Carbaldehyde at C3: A strongly electron-withdrawing and deshielding group. The aldehyde proton (CHO) will have a characteristic downfield chemical shift.
-
Oxan-2-yl (THP) Group at N2: A bulky, non-aromatic protecting group. The attachment to N2 (as opposed to N1) is a key structural feature that dictates the overall geometry and the chemical environment of the pyrazole ring. The anomeric proton of the THP ring is directly attached to the pyrazole nitrogen.
The following diagram illustrates the molecular structure and numbering scheme used throughout this guide.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is the most powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) are for a spectrum recorded in deuterochloroform (CDCl₃) relative to tetramethylsilane (TMS) at 0 ppm.
Rationale for Predictions: The predictions are grounded in the experimental data for the isomeric compound, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which shows pyrazole protons at δ 7.61 and 7.48 ppm, and a characteristic set of signals for the THP group.[1] Adjustments are made to account for the N2-substitution and the presence of the C3-carbaldehyde.
-
H5 (Pyrazole Ring): In the target molecule, only one proton remains on the pyrazole ring, at the C5 position. It is adjacent to the electron-withdrawing bromine at C4 and the N2-substituted nitrogen. The aldehyde at C3 will also exert a deshielding effect through the ring. Therefore, its chemical shift is predicted to be a singlet in the aromatic region, likely downfield of the H5 proton in the N1-isomer (δ 7.48 ppm).
-
H-aldehyde (CHO): Aldehyde protons are characteristically found far downfield due to the strong deshielding effect of the carbonyl group. In heterocyclic systems, this is typically in the range of δ 9.5-10.5 ppm.[2]
-
H2' (Anomeric Proton): This proton is on the carbon linking the THP ring to the pyrazole N2. In the N1-isomer, this proton appears at δ 5.31-5.33 ppm.[1] For the N2-isomer, this proton is positioned between two nitrogen atoms, which should lead to a more pronounced deshielding effect. A downfield shift is therefore predicted.
-
H6'ax and H6'eq (THP Methylene adjacent to Oxygen): These diastereotopic protons will appear as multiplets, with the axial proton typically upfield of the equatorial proton.
-
H3', H4', H5' (THP Methylene Protons): These protons will form a complex series of overlapping multiplets in the aliphatic region.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-aldehyde | 9.8 - 10.2 | s | 1H |
| H5 | 7.9 - 8.2 | s | 1H |
| H2' | 5.5 - 5.8 | dd | 1H |
| H6'eq | 4.0 - 4.2 | m | 1H |
| H6'ax | 3.6 - 3.8 | m | 1H |
| H3', H4', H5' | 1.6 - 2.2 | m | 6H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Rationale for Predictions: The predictions are based on known chemical shifts for pyrazoles, aldehydes, and THP ethers. For substituted pyrazoles, C3 and C5 typically appear between δ 130-150 ppm, while C4 is more upfield.[3] The aldehyde carbonyl carbon is characteristically downfield, above δ 180 ppm. The anomeric carbon (C2') of the THP group is typically found around δ 85-95 ppm.[1]
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Aldehyde) | 182 - 187 |
| C3 | 145 - 150 |
| C5 | 138 - 142 |
| C4 | 95 - 100 |
| C2' (Anomeric) | 88 - 92 |
| C6' | 67 - 70 |
| C3' | 29 - 32 |
| C5' | 24 - 27 |
| C4' | 21 - 24 |
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the key functional groups present in a molecule based on their vibrational frequencies.
Rationale for Predictions: The spectrum will be dominated by several key stretches. The most diagnostic will be the C=O stretch of the aldehyde. For aromatic aldehydes, this typically appears in the range of 1710-1685 cm⁻¹. The pyrazole ring will have characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the THP ether will be a strong band in the fingerprint region, and the C-Br stretch will appear at lower wavenumbers.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (pyrazole & CHO) | 3100 - 3000, 2900 - 2800 | Medium |
| C=O stretch (aldehyde) | 1705 - 1685 | Strong |
| C=N, C=C stretch (pyrazole) | 1580 - 1450 | Medium-Strong |
| C-O stretch (ether) | 1150 - 1050 | Strong |
| C-Br stretch | 650 - 550 | Medium-Strong |
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Rationale for Predictions: The key features to look for in the mass spectrum are:
-
Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks), separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass is approximately 259.99 g/mol .
-
Major Fragmentation Pathways:
-
Loss of the THP group: A common fragmentation for THP-protected compounds is the cleavage of the N-C bond to the anomeric carbon, leading to a fragment corresponding to the 4-bromo-pyrazole-3-carbaldehyde radical cation.
-
Loss of CO: Aldehydes can lose a neutral CO molecule (28 Da) from the molecular ion or subsequent fragments.
-
Fragmentation of the THP ring: The THP fragment itself can undergo further fragmentation.
-
The following diagram illustrates the primary predicted fragmentation pathway.
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocols
To acquire the data discussed in this guide, the following standard laboratory protocols are recommended.
7.1 NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
7.2 Infrared Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
7.3 Mass Spectrometry
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.
-
GC-MS Method (if applicable):
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature gradient (e.g., 50 °C to 280 °C) to ensure elution.
-
-
Acquisition:
-
EI energy: 70 eV.
-
Scan range: m/z 40-400.
-
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating foundational principles with empirical data from close structural analogs, we have established a set of expected values and spectral patterns that should serve as a reliable benchmark for researchers. The provided protocols outline the standard methods for acquiring high-quality data. This document underscores the power of predictive analysis in modern chemical research, enabling scientists to proceed with confidence even in the absence of established literature data.
References
-
Borah, A. J., et al. (2016). Supporting Information: Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H functionalities by 3,4-dihydro-2H-pyran. RSC Advances, 6, 83526-83532. Available from: [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
-
Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]
-
LibreTexts Chemistry. (2020). 1H NMR Chemical Shifts. Retrieved from: [Link]
-
NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from: [Link]
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Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture at the atomic level.[1][2][3][4] This in-depth guide focuses on the ¹H and ¹³C NMR spectral characteristics of a key heterocyclic building block, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. By dissecting its predicted spectral data, we will explore the fundamental principles of NMR and demonstrate its power in confirming molecular identity and purity, crucial for advancing pharmaceutical research.
The Significance of this compound in Medicinal Chemistry
Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[5] The title compound, this compound, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom, a reactive aldehyde group, and a protecting oxanyl group provides multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. Accurate and comprehensive characterization of this intermediate by NMR is the first critical step in ensuring the integrity of subsequent synthetic transformations and the final drug candidate.
Fundamental Principles of ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs is known as the resonance frequency.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This variation in resonance frequency, termed the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power.[6] Chemical shifts are measured in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[6][7]
In ¹H NMR, three key pieces of information are extracted from the spectrum:
-
Chemical Shift (δ): Indicates the electronic environment of the proton.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms.[7]
¹³C NMR provides information about the carbon framework of a molecule.[8][9] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in single sharp peaks for each unique carbon atom.[8][9]
Predicted ¹H and ¹³C NMR Spectra of this compound
While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of substituent effects and comparison with structurally related compounds.
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CHO | 9.8 - 10.2 | Singlet (s) | - | Aldehyde protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and appear at very low field.[6] |
| H5 | 8.0 - 8.4 | Singlet (s) | - | This proton is on an electron-deficient pyrazole ring and is deshielded by the adjacent nitrogen atom and the overall aromatic character. |
| Oxan-H2' | 5.5 - 5.9 | Doublet of doublets (dd) | ~9, ~3 | This anomeric proton is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding. It will be coupled to the two adjacent protons on the oxane ring. |
| Oxan-H6'eq | 4.0 - 4.3 | Multiplet (m) | - | Protons on carbons adjacent to the ring oxygen are deshielded. |
| Oxan-H6'ax | 3.6 - 3.9 | Multiplet (m) | - | Protons on carbons adjacent to the ring oxygen are deshielded. |
| Oxan-H3', H4', H5' | 1.5 - 2.0 | Multiplets (m) | - | These methylene protons of the oxane ring are in a more shielded, alkane-like environment.[7] |
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CHO | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field.[8][10] |
| C5 | 140 - 145 | Aromatic carbon adjacent to a nitrogen atom in the pyrazole ring. |
| C3 | 135 - 140 | Aromatic carbon substituted with an aldehyde group. |
| C4 | 95 - 105 | This carbon is bonded to a bromine atom, which causes a significant upfield shift (shielding) compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect". |
| Oxan-C2' | 85 - 90 | The anomeric carbon is attached to two oxygen atoms and is significantly deshielded. |
| Oxan-C6' | 60 - 65 | Carbon adjacent to the ring oxygen. |
| Oxan-C3', C4', C5' | 20 - 35 | These carbons are in an alkane-like environment and are therefore more shielded.[8][10] |
Experimental Protocol for NMR Analysis
A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[11]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[7]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, acquisition time, and number of scans.
-
Typical acquisition times are a few minutes.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C nuclei.
-
-
Data Processing and Interpretation
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton or carbon in the molecule.
The Role of NMR in Drug Development: A Self-Validating System
The application of NMR spectroscopy in drug development extends far beyond initial structure confirmation. It serves as a self-validating system throughout the drug development pipeline.
Caption: The integral role of NMR across the drug development lifecycle.
-
Hit Identification and Lead Optimization: NMR-based screening methods are instrumental in identifying small molecules that bind to a biological target.[4] During lead optimization, NMR provides detailed structural information about ligand-protein interactions, guiding medicinal chemists in designing more potent and selective drug candidates.[3]
-
Process Development and Scale-Up: As a synthetic route is optimized for large-scale production, NMR is used to monitor reaction progress, identify byproducts, and ensure the desired product is being formed with high purity.
-
Quality Control: In a regulated environment, NMR is a powerful tool for the quality control of active pharmaceutical ingredients (APIs) and final drug products. It can confirm the identity and purity of the API, quantify impurities, and assess the stability of the drug product over time.
Conclusion
The detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a clear roadmap for the structural verification of this important synthetic intermediate. By understanding the interplay of substituent effects on chemical shifts and coupling patterns, researchers can confidently interpret experimental data to confirm the identity and purity of their compounds. As a versatile and information-rich analytical technique, NMR spectroscopy is an indispensable tool in the arsenal of scientists and professionals dedicated to the discovery and development of new medicines.
References
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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Pell, A. J., & Davis, A. L. (2021). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 64(22), 16335–16353. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-455. [Link]
-
U.S. National Library of Medicine. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]
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Technical Guide: 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde - Physicochemical Profile and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
The structure of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde combines a pyrazole ring, a bromine substituent at position 4, a carbaldehyde group at position 3, and a tetrahydropyranyl (THP) protecting group on one of the pyrazole nitrogens.
Caption: Molecular structure of this compound.
Predicted Physical Properties and Appearance
Based on the analysis of similar pyrazole-carbaldehyde derivatives, the following properties can be anticipated for this compound.
| Property | Predicted Value/Observation | Rationale/Comparative Data |
| Physical State | Solid | Small organic molecules with similar molecular weights are typically solids at room temperature. |
| Appearance | White to pale yellow or light brown solid[1] | Many synthesized pyrazole-4-carbaldehyde derivatives are reported to have a pale yellow to light brown color.[1] |
| Melting Point | Not available (expected to be a solid with a defined melting point) | |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMF, DMSO)[1] | The nonpolar pyrazole and THP rings, along with the bromine atom, would limit aqueous solubility. The polar carbaldehyde and nitrogen atoms would allow for solubility in polar organic solvents.[1] |
| Molecular Weight | 275.11 g/mol | Calculated from the molecular formula C9H11BrN2O2. |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, and the protons of the THP ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically 9-10 ppm). The pyrazole proton will also be a singlet. The protons of the THP ring will show complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 180-200 ppm). Signals for the carbon atoms of the pyrazole ring and the THP ring will also be present.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two prominent peaks for the molecular ion, separated by 2 m/z units.
Experimental Protocols
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route would involve the Vilsmeier-Haack reaction on a suitable precursor.[2] The characterization would follow standard analytical procedures.
General Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[2]
Caption: General workflow for the synthesis of pyrazole-carbaldehydes.
Step-by-Step Methodology:
-
Preparation of the Vilsmeier Reagent: In a fume hood, cool a flask containing anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for a specified time to form the Vilsmeier reagent.
-
Reaction: Dissolve the pyrazole precursor in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration that would be optimized for the specific substrate.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Characterization Workflow
Caption: Standard workflow for the physicochemical characterization.
Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are based on well-established principles in synthetic and analytical chemistry. The Vilsmeier-Haack reaction is a reliable method for the synthesis of such aldehydes.[2] The characterization techniques described are standard procedures for the structural elucidation of organic compounds. The predicted physical properties are based on trends observed for structurally similar molecules. For definitive characterization, it is imperative to obtain experimental data following the described workflows.
Conclusion
This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. While specific experimental data is sparse in the public domain, this guide provides a comprehensive overview of its expected physical properties, appearance, and the standard methodologies for its synthesis and characterization. Researchers working with this compound can use this guide as a foundational resource for their experimental design and data interpretation.
References
[1] Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link] [2] ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
Sources
The Pyrazole Core: A Technical Guide to the Synthesis, Characterization, and Application of a C9H11BrN2O2 Derivative
This guide provides an in-depth exploration of a representative pyrazole derivative with the molecular formula C9H11BrN2O2. Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1][2][3] Their versatile chemical nature and broad spectrum of pharmacological activities have established them as a "privileged scaffold" in medicinal chemistry and drug discovery.[4][5] This document will delve into the specific IUPAC nomenclature, synthetic pathways, analytical characterization, and potential therapeutic applications of a C9H11BrN2O2 pyrazole derivative, offering valuable insights for researchers, scientists, and professionals in drug development.
Deciphering the Molecular Identity: IUPAC Nomenclature
The molecular formula C9H11BrN2O2 suggests a pyrazole ring substituted with a bromine atom, and other moieties that account for the remaining atoms. Based on common synthetic routes and the stability of substituted pyrazoles, a highly plausible structure is Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .
To systematically arrive at this name, we dissect the molecular formula:
-
C3N2 Core: The pyrazole ring itself accounts for C3H4N2.
-
Substituents: This leaves C6H7BrO2 to be distributed as substituents.
-
An ethyl carboxylate group (-COOCH2CH3) accounts for C3H5O2.
-
A methyl group (-CH3) attached to a nitrogen atom accounts for CH3.
-
A bromine atom (-Br) accounts for Br.
-
The numbering of the pyrazole ring is crucial for assigning the correct IUPAC name. By convention, the nitrogen atom bearing the substituent (the methyl group in this case) is designated as position 1. The numbering then proceeds around the ring to give the other substituents the lowest possible locants.
Thus, the proposed IUPAC name, Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, accurately reflects the connectivity of the atoms in this specific isomer. Other isomers are possible, but this substitution pattern is a common outcome in many pyrazole syntheses.
The Synthetic Blueprint: A Step-by-Step Protocol
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] The following protocol outlines a reliable method for the synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, with each step designed for clarity and reproducibility.
Experimental Workflow Diagram
Caption: Synthetic workflow for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.
Detailed Protocol
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,3-dioxobutanoate (1 equivalent) and absolute ethanol (10 volumes).
-
Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 equivalents) to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude Ethyl 1-methyl-1H-pyrazole-5-carboxylate.
Causality: The use of methylhydrazine as the nitrogen source dictates the N-methylation of the pyrazole ring. The 1,3-dicarbonyl nature of ethyl 2,3-dioxobutanoate directs the cyclization to form the pyrazole core.
Step 2: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
Dissolution: Dissolve the crude Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile (10 volumes) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.
Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. NBS is a mild and selective brominating agent, which favors substitution at the electron-rich C4 position of the pyrazole ring.
Structural Verification and Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.[7][8][9]
| Analytical Technique | Expected Observations for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the N-methyl group, and a singlet for the C3-proton of the pyrazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the N-methyl carbon, and the three carbons of the pyrazole ring. The C4 carbon will be significantly shifted due to the bromine attachment. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, and C-H stretching of the alkyl and aromatic groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and the isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio). |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Bromine should be in close agreement with the calculated values for C9H11BrN2O2. |
These spectroscopic and analytical methods provide a self-validating system to confirm the structure and purity of the synthesized pyrazole derivative.[10]
Therapeutic Potential and Applications in Drug Development
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets.[6][11][12] Pyrazole derivatives have demonstrated a remarkable range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.[11]
-
Antimicrobial and Antifungal: The pyrazole ring is present in numerous compounds with potent activity against bacteria and fungi.[2][13]
-
Anticancer: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer progression.[5][13]
-
Antiviral: Certain pyrazole-containing molecules have shown promise as antiviral agents.[1][14]
-
Neuroprotective: The neuroprotective effects of some pyrazole derivatives are also an active area of research.[11]
The specific C9H11BrN2O2 derivative discussed in this guide, with its combination of a halogen atom and an ester functional group, presents an interesting candidate for further biological evaluation. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding, while the ester group can be a target for enzymatic hydrolysis, potentially leading to a pro-drug strategy.
Logical Relationship Diagram for Drug Discovery
Caption: The logical progression from a synthesized compound to preclinical development.
Conclusion
The pyrazole derivative, Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (C9H11BrN2O2), serves as an excellent case study to illustrate the importance of this heterocyclic scaffold in medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The rich pharmacology of the pyrazole core suggests that this and related derivatives are fertile ground for the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers to build upon in their quest for new and improved medicines.
References
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Kumar, A., & Sharma, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 6(4), 183-197. [Link]
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Alam, M. A., & Siddiqui, N. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(1), 2. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]
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El-Malah, A. A., & Al-Harbi, S. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 626. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
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Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2091-2117. [Link]
-
Ilies, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5104. [Link]
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Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link]
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Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
-
Paul, A., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(1), 224-237. [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Khan, M. A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M889. [Link]
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Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(14), 5363. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2015). Der Pharma Chemica. [Link]
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The Oxanyl Group: A Strategic Linchpin in Modern Pyrazole Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, featuring in numerous FDA-approved drugs and advanced materials. However, the inherent tautomerism and the presence of two reactive nitrogen atoms in the pyrazole ring present significant challenges in achieving regioselective functionalization. This technical guide provides an in-depth exploration of the oxanyl (tetrahydropyranyl, THP) protecting group as a robust and versatile tool to overcome these synthetic hurdles. We will delve into the causality behind its application, from the fundamental principles of regioselectivity in pyrazole chemistry to detailed, field-proven protocols for its introduction, its stability under various reaction conditions, and its efficient removal. Mechanistic insights, strategic applications in complex syntheses, and a comparative analysis with other common N-protecting groups will be discussed to equip researchers with the knowledge to strategically deploy the oxanyl group in their synthetic endeavors.
The Strategic Imperative for Nitrogen Protection in Pyrazole Synthesis
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is prone to substitution at both the N-1 and N-2 positions, leading to mixtures of regioisomers. This lack of regioselectivity is a significant obstacle in multi-step syntheses where precise control over the substitution pattern is paramount for achieving the desired biological activity or material properties. The use of a protecting group on one of the nitrogen atoms is a common and effective strategy to temporarily block one reactive site, thereby directing subsequent reactions to the other nitrogen or to the carbon atoms of the pyrazole ring.
The choice of an appropriate protecting group is dictated by several factors:
-
Ease and efficiency of introduction: The protecting group should be introduced in high yield under mild conditions that are compatible with other functional groups in the molecule.
-
Stability: It must be robust enough to withstand the conditions of subsequent synthetic transformations.
-
Ease of removal: The protecting group should be cleaved cleanly and in high yield under conditions that do not affect the rest of the molecule.
-
Influence on reactivity: The protecting group should ideally not interfere with desired reactions and may even be leveraged to influence the reactivity and selectivity of subsequent steps.
The oxanyl (tetrahydropyranyl, THP) group has emerged as a particularly effective N-protecting group for pyrazoles due to its favorable balance of these properties.
The Oxanyl (Tetrahydropyranyl) Group: A Closer Look
The oxanyl protecting group is introduced by reacting the N-H of pyrazole with 3,4-dihydro-2H-pyran (DHP). This reaction forms a tetrahydropyranyl ether-like linkage with the pyrazole nitrogen.
Mechanism of Oxanyl Protection
The protection of the pyrazole N-H with DHP is an acid-catalyzed process. The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The nucleophilic nitrogen of the pyrazole then attacks this electrophilic species, followed by deprotonation to yield the N-THP protected pyrazole.
Caption: Acid-catalyzed mechanism of pyrazole protection with DHP.
Stability Profile of the N-Oxanyl Group
A key advantage of the oxanyl group is its stability under a wide range of non-acidic conditions. This robustness makes it an ideal choice for syntheses involving:
-
Strongly basic conditions: N-THP protected pyrazoles are stable to strong bases such as n-butyllithium (nBuLi), which is crucial for directed ortho-metalation reactions.[1]
-
Organometallic reagents: It withstands attack by Grignard reagents and organolithiums.[2]
-
Nucleophilic attack: The protected nitrogen is rendered non-nucleophilic.
-
Hydride reductions: It is stable to reducing agents like lithium aluminum hydride (LiAlH4).
This stability profile allows for a wide array of synthetic transformations to be performed on the pyrazole ring or on other parts of the molecule without disturbing the protecting group.
Experimental Protocols: A Practical Guide
Protocol 1: "Green" Solvent- and Catalyst-Free Oxanyl Protection of Pyrazole
This method, adapted from Ahmed and Mezei (2015), offers a highly efficient and environmentally friendly approach for the quantitative protection of pyrazole.[3]
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Heavy-walled sealed reaction tube or a sealed vial capable of withstanding moderate pressure.
Procedure:
-
Place pyrazole (1.0 eq) in the reaction tube.
-
Add DHP (1.5-2.0 eq).
-
Seal the tube securely.
-
Heat the mixture at 125 °C for 12-24 hours. The reaction is typically complete when the mixture becomes a single liquid phase.
-
Cool the reaction tube to room temperature.
-
The resulting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is often of sufficient purity (>95%) to be used directly in the next step without further purification. If necessary, excess DHP can be removed under reduced pressure.
Self-Validation: The reaction can be monitored by TLC or GC-MS. The product will have a characteristic new spot on TLC and a corresponding molecular ion peak in the mass spectrum. 1H NMR will show the disappearance of the broad N-H proton and the appearance of characteristic signals for the THP group.
Protocol 2: Acid-Catalyzed Oxanyl Protection
This is a more traditional method suitable for substrates that may be sensitive to high temperatures.
Materials:
-
Pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (catalytic amount, ~1-5 mol%)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve pyrazole (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of PTSA or PPTS.
-
Add DHP (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-THP pyrazole.
Protocol 3: Acid-Catalyzed Deprotection of N-Oxanyl Pyrazoles
The removal of the oxanyl group is readily achieved under mild acidic conditions.[4]
Materials:
-
N-THP protected pyrazole
-
Methanol or Ethanol
-
Hydrochloric acid (e.g., 2M HCl) or a catalytic amount of a solid acid catalyst.
Procedure:
-
Dissolve the N-THP protected pyrazole (1.0 eq) in methanol or ethanol.
-
Add a few drops of concentrated HCl or a catalytic amount of an acid catalyst.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole.
-
Purify by recrystallization or column chromatography if necessary.
Strategic Application: Directed ortho-Metalation
The N-oxanyl group serves as an excellent directing group for the lithiation of the pyrazole ring at the C5 position.[1] This is a powerful strategy for the regioselective introduction of a wide range of electrophiles.
Caption: Strategic use of the THP group to direct lithiation at C5.
This strategy allows for the synthesis of 3,5-disubstituted pyrazoles, which can be challenging to prepare by other methods. After functionalization, the THP group can be easily removed to provide the free N-H pyrazole.
Comparative Analysis with Other N-Protecting Groups
The choice of protecting group is critical and context-dependent. Here is a comparison of the oxanyl (THP) group with other commonly used N-protecting groups for pyrazoles.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages for Pyrazole Synthesis | Key Disadvantages |
| Oxanyl (THP) | Acidic (PTSA, PPTS) or thermal (neat DHP)[3] | Strong bases (nBuLi), organometallics, nucleophiles, hydrides | Mildly acidic (HCl, TFA, PPTS in alcohol)[5] | Excellent directing group for lithiation, stable to strong bases, low cost. | Introduces a new stereocenter, can be labile to some Lewis acids. |
| Boc | Boc2O, base (e.g., DMAP, Et3N) | Stable to bases, hydrogenolysis | Strong acid (TFA, HCl) | Stable to a wide range of nucleophilic and basic conditions. | Not stable to strong acids, can be difficult to remove in the presence of other acid-labile groups. |
| Trityl (Trt) | Trityl chloride, base | Stable to bases, nucleophiles | Mildly acidic (e.g., TFA in DCM) | Bulky group can provide steric hindrance, easily removed. | Can be too labile for some multi-step syntheses, bulky nature can sometimes hinder reactions. |
| Benzyl (Bn) | Benzyl bromide/chloride, base | Stable to acids and bases | Hydrogenolysis (Pd/C, H2) | Very stable to a wide range of conditions. | Requires hydrogenation for removal, which is not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). |
Conclusion: The Oxanyl Group as a Strategic Asset
The oxanyl (THP) protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist focused on pyrazole-containing targets. Its ease of introduction, including through green, solvent-free methods, coupled with its remarkable stability to strongly basic and nucleophilic reagents, makes it particularly well-suited for strategies involving directed ortho-metalation and other organometallic transformations. While the introduction of a new stereocenter requires consideration, the straightforward and mild acidic deprotection often outweighs this drawback. By understanding the mechanistic principles and practical protocols outlined in this guide, researchers in drug development and materials science can confidently leverage the oxanyl group to achieve regioselective control and efficiently construct complex pyrazole derivatives.
References
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Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–193. [Link]
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Ahmed, B. M., & Mezei, G. (2016). Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified. The Journal of Organic Chemistry, 81(15), 6532–6541. [Link]
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Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24429–24443. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
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Vasilevsky, S. F., & Elguero, J. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879. [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Convenient Method for the Cleavage of Tetrahydropyranyl Ethers by Lithium Chloride in Dimethyl Sulfoxide-Water. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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An In-depth Technical Guide to 4-Bromo-Pyrazole Building Blocks in Organic Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The strategic introduction of a bromine atom at the C4-position transforms the simple pyrazole scaffold into a highly versatile and powerful building block. This 4-bromo handle serves as a linchpin for a vast array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-bromo-pyrazoles, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in drug discovery and organic synthesis.
The Privileged Pyrazole: Strategic Value of the C4-Bromo Substituent
The Pyrazole Core in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and hydrophobic interactions. Their metabolic stability and favorable pharmacokinetic properties have led to their incorporation into numerous FDA-approved drugs and clinical candidates, targeting conditions from inflammation and cancer to infectious diseases.[2][3]
The 4-Bromo Group: A Versatile Chemical Handle
The introduction of a bromine atom at the C4 position is a key strategic decision in the design of pyrazole-based synthetic campaigns. The C4 position of the pyrazole ring is electronically activated and readily undergoes electrophilic substitution.[4] The resulting C-Br bond is sufficiently reactive to participate in a host of powerful bond-forming reactions while remaining stable to a wide range of other chemical conditions. This stability-reactivity balance makes 4-bromo-pyrazoles ideal intermediates. They act as a reliable anchor point for introducing molecular diversity, allowing chemists to explore structure-activity relationships (SAR) with precision and efficiency.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This reaction is a powerful method for synthesizing 4-amino-pyrazoles by coupling a 4-bromo-pyrazole with a primary or secondary amine. [6]These products are of high interest in medicinal chemistry due to the prevalence of the arylamine motif.
-
Causality of Component Choice:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos, tBuDavePhos). [7][8]These ligands promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. [6] * Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. [8][9]
-
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C4 position by reacting the 4-bromo-pyrazole with a terminal alkyne. [10]This introduces a linear, rigid linker that is valuable for probing protein binding pockets and as a precursor for further transformations.
-
Causality of Component Choice:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). [11]The copper catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. [12] * Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used both as the base and often as the solvent. [12]
-
Case Study: 4-Bromo-Pyrazoles in Kinase Inhibitor Synthesis
The pyrazole scaffold is a key component of many kinase inhibitors, which are a critical class of anti-cancer drugs. The 4-bromo-pyrazole serves as a central intermediate for building out the complex structures required for potent and selective inhibition. For example, derivatives related to Celecoxib (a COX-2 inhibitor with a pyrazole core) and other kinase inhibitors often rely on the functionalization of a halogenated pyrazole to achieve their final structure and biological activity. The C4-position is often used to append aryl or heteroaryl groups via Suzuki coupling to occupy specific hydrophobic pockets in the enzyme's active site. [3]
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on the specific substrate and laboratory conditions. All work should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol: Synthesis of 1-Phenyl-4-bromo-3,5-dimethylpyrazole
This protocol is adapted from a one-pot cyclization/bromination procedure. [13]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Catalyst Addition: Add silica gel supported sulfuric acid (H₂SO₄/SiO₂, ~0.1 g) as a heterogeneous catalyst.
-
Reaction (Pyrazole Formation): Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the formation of 1-phenyl-3,5-dimethylpyrazole by TLC (Thin Layer Chromatography).
-
Bromination: Once pyrazole formation is complete (typically <15 minutes), add N-bromosaccharin (NBSac) (3.1 g, 11 mmol) in one portion.
-
Reaction (Bromination): Continue stirring at room temperature for an additional 10-15 minutes. Monitor the consumption of the starting pyrazole by TLC.
-
Work-up: Upon completion, add dichloromethane (CH₂Cl₂, 20 mL) to the flask and filter the mixture to remove the catalyst. Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the title compound as a white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-Pyrazole
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-pyrazole with an arylboronic acid. [14][15]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 4-bromo-pyrazole substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: To this solid mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Washing: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-pyrazole.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
4-Bromo-pyrazoles have cemented their status as indispensable building blocks in modern organic synthesis and medicinal chemistry. Their straightforward preparation and predictable reactivity in a suite of powerful cross-coupling reactions provide a reliable platform for the rapid generation of molecular complexity and the exploration of chemical space. As catalytic methods continue to advance, the scope of reactions involving these intermediates will undoubtedly expand, further enhancing their utility. For researchers in drug development, mastering the chemistry of 4-bromo-pyrazoles is not just an academic exercise; it is a critical tool for efficiently creating and optimizing the next generation of therapeutic agents.
References
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- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/279774642_Synthesis_of_4-Aryl-1H-pyrazoles_by_Suzuki-Miyaura_Cross_Coupling_Reaction_Between_4-Bromo-1H-1-tritylpyrazole_and_Arylboronic_Acids]
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- Optimization of the Sonogashira coupling of 4-bromo-3-(trifluoromethyl)-1H-pyrazoles with trimethylsilylacetylene. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-trifluoromethyl-1H-pyrazoles-with_tbl1_308732049]
- Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781782623348-00219?isbn=978-1-78262-334-8]
- Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo802240e]
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- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-of-4-bromo-1H-1-tritylpyrazole-1-Br-with-various-amines_tbl2_344619961]
- Knorr Pyrazole Synthesis. J&K Scientific LLC. [URL: https://jk-scientific.com/en/knorr-pyrazole-synthesis]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr078341p]
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. HAL Open Science. [URL: https://hal.science/hal-01206805]
- Regioselectivity of pyrazole bromination. Reddit. [URL: https://www.reddit.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870908/]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/v01-094]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082729/]
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- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Tejahn. [URL: https://www.tejahn.com/news/the-expanding-role-of-4-bromo-1h-pyrazole-in-pharmaceutical-discovery-108.html]
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- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8197022/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
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- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and 5-chloro-3-bromo pyrazolo[1,5-a]pyrimidine derivatives. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796349/]
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- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11942]
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An In-depth Technical Guide to 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: Structure, Synthesis, and Potential Applications
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their versatile chemical nature, which allows for facile structural modification to modulate biological activity. This guide focuses on a specific, yet potentially significant, pyrazole derivative: 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde . While this compound is a relatively niche research chemical, its structural motifs—a brominated pyrazole ring, a carbaldehyde group, and an N-substituted oxane ring—suggest a high potential for further chemical elaboration and diverse biological activities. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical identity, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential applications based on the established pharmacology of related compounds.
Chemical Structure and Identifiers
The fundamental architecture of this compound consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at three positions: a bromine atom at the 4-position, an oxan-2-yl (also known as a tetrahydropyranyl or THP) group at the 2-position of one of the nitrogen atoms, and a carbaldehyde (or formyl) group at the 3-position. The oxan-2-yl group is a common protecting group for N-H bonds in heterocyclic chemistry, valued for its stability under a range of conditions and its straightforward removal.
A comprehensive identification of this molecule requires a standardized set of chemical identifiers, which are crucial for database searches, procurement, and regulatory documentation. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, we can extrapolate its identifiers based on its structure. For a closely related analog, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, the CAS number is 1001519-37-4[1].
Here is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 4-bromo-2-(oxan-2-yl)-2H-pyrazole-3-carbaldehyde |
| Molecular Formula | C9H11BrN2O2 |
| Molecular Weight | 259.10 g/mol |
| Canonical SMILES | C1CCOC(C1)N2C(=C(C=N2)Br)C=O |
| InChI | InChI=1S/C9H11BrN2O2/c10-7-5-12(11-8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
| InChIKey | (Predicted) |
| PubChem CID | (Not available) |
| CAS Number | (Not assigned) |
Synthesis and Mechanistic Insights
The synthesis of pyrazole-3-carbaldehydes is a well-established area of organic chemistry, with several reliable methods reported in the literature[2]. A highly effective and commonly employed method for introducing a formyl group onto an electron-rich heterocyclic ring, such as a pyrazole, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).
A plausible and efficient synthetic route to this compound would likely commence with the protection of a commercially available 4-bromopyrazole, followed by formylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol and Rationale
Step 1: Synthesis of 4-Bromo-1-(oxan-2-yl)-1H-pyrazole
-
Reagents and Setup: To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of para-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: To this stirring mixture, add 3,4-dihydro-2H-pyran (1.2 eq) dropwise at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-1-(oxan-2-yl)-1H-pyrazole[3][4].
-
Expertise & Experience: The choice of p-TsOH as a catalyst is based on its effectiveness in promoting the acid-catalyzed addition of the pyrazole N-H to the double bond of 3,4-dihydro-2H-pyran. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. The use of a slight excess of 3,4-dihydro-2H-pyran ensures the complete consumption of the starting pyrazole.
Step 2: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl3, 1.2 eq) dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: A solution of 4-bromo-1-(oxan-2-yl)-1H-pyrazole (1.0 eq) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Trustworthiness: The Vilsmeier-Haack reaction is a robust and well-documented method for the formylation of electron-rich heterocycles[2]. The stoichiometry is critical; an excess of the Vilsmeier reagent is used to drive the reaction to completion. The reaction is performed under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent and POCl3. The quench with ice and subsequent neutralization is a standard and safe procedure for hydrolyzing the intermediate iminium salt to the desired aldehyde.
Potential Applications in Drug Discovery and Development
The structural features of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of the bromo, carbaldehyde, and protected nitrogen functionalities allows for a wide range of chemical transformations.
Signaling Pathway Diagram: Potential Targets
Caption: Potential therapeutic applications stemming from the core structure.
-
Antimicrobial Agents: Pyrazole derivatives have been shown to possess antibacterial activity. For instance, some pyrazine carboxamides have demonstrated activity against extensively drug-resistant Salmonella Typhi by potentially inhibiting essential enzymes like DNA gyrase[5]. The bromo-pyrazole scaffold could be elaborated to design novel antibacterial agents.
-
Anticancer Agents: The pyrazole and related pyranopyrazole systems have been investigated for their antiproliferative effects[6]. The aldehyde functionality of the title compound can be used in reductive amination reactions to generate a library of substituted amines, which can be screened for anticancer activity.
-
Agrochemicals: Brominated pyrazole derivatives are also utilized in the development of agrochemicals, such as herbicides and fungicides[7]. The reactivity of the aldehyde group allows for the synthesis of Schiff bases and other derivatives that could be explored for their crop protection properties.
Conclusion
This compound represents a valuable, albeit specialized, building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with a plausible and scalable synthetic route via the Vilsmeier-Haack reaction, makes it an attractive starting material for the generation of diverse chemical libraries. The established biological activities of related pyrazole-containing molecules in areas such as infectious diseases and oncology highlight the potential of this compound as a precursor to novel therapeutic agents. Further investigation and derivatization of this scaffold are warranted to fully explore its pharmacological potential.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]
-
4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem. PubChem. [Link]
-
4-bromo-1-(oxan-2-yl)-1H-pyrazole | C8H11BrN2O | CID 46739466 - PubChem. PubChem. [Link]
-
Cas 931-33-9,4-BROMOPYROLE-2-CARBOXALDEHYDE - LookChem. LookChem. [Link]
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem. PubChem. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. ResearchGate. [Link]
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, min 98%, 100 grams - CP Lab Safety. CP Lab Safety. [Link]
-
1001519-37-4| Chemical Name : 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde | Pharmaffiliates. Pharmaffiliates. [Link]
Sources
Methodological & Application
Application Note & Protocols: A Guide to the Selective Transformation of 4-bromo-2-(THP)-pyrazole-3-carbaldehyde
Abstract
Substituted pyrazoles are cornerstone scaffolds in modern medicinal chemistry and drug development, valued for their diverse biological activities. The strategic functionalization of these heterocyles is paramount for generating novel chemical entities. This guide provides an in-depth exploration of the synthetic utility of 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole-3-carbaldehyde , a versatile intermediate. We focus specifically on the selective reactions of the aldehyde moiety, offering detailed protocols and expert insights into the chemical causality behind experimental design. Key transformations, including reduction, oxidation, reductive amination, and carbon-carbon bond-forming reactions, are discussed. Emphasis is placed on maintaining the integrity of the acid-labile tetrahydropyranyl (THP) protecting group and the bromo-substituent, ensuring high-yield, chemoselective outcomes.
Molecular Overview & Strategic Considerations
The subject molecule, 4-bromo-2-(THP)-pyrazole-3-carbaldehyde, possesses three key features that dictate its reactivity and handling:
-
The Electrophilic Aldehyde Group: Positioned at C3, the aldehyde is the primary site for the transformations discussed herein. Its reactivity is modulated by the electronic nature of the pyrazole ring and its substituents.
-
The 4-Bromo Substituent: As an electron-withdrawing group, the bromine atom slightly increases the electrophilicity of the aldehyde, potentially enhancing its reactivity towards nucleophiles. It also serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), which are beyond the scope of this note but represent a critical downstream application.
-
The N2-THP Protecting Group: The tetrahydropyranyl (THP) group is an acetal that protects the pyrazole nitrogen. Its primary role is to prevent N-alkylation and other side reactions. The critical vulnerability of the THP group is its lability under acidic conditions.[1][2] It is, however, robustly stable under neutral, basic, and most reductive and oxidative conditions.[3][4] This stability profile is the single most important factor governing the choice of reagents and protocols detailed below.
Below is a general workflow illustrating the pivotal role of the starting aldehyde in accessing diverse molecular architectures.
Caption: Synthetic pathways from the title aldehyde.
Reduction of the Aldehyde to a Primary Alcohol
The conversion of the aldehyde to a primary alcohol is a fundamental transformation, yielding a versatile intermediate for subsequent reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Causality & Reagent Choice: To ensure the stability of the THP group, a mild, non-acidic reducing agent is required. Sodium borohydride (NaBH₄) is the ideal choice. It operates in alcoholic solvents (methanol or ethanol) under neutral to slightly basic conditions, posing no threat to the THP acetal.[3] Furthermore, NaBH₄ is chemoselective for aldehydes and ketones and will not reduce the C-Br bond or the pyrazole ring. The reduction of similar pyrazole aldehydes with NaBH₄ is well-documented to proceed smoothly to the corresponding hydroxymethylpyrazoles.[5]
Protocol 2.1: NaBH₄ Reduction to (4-Bromo-2-(THP)-pyrazol-3-yl)methanol
Materials:
-
4-bromo-2-(THP)-pyrazole-3-carbaldehyde (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting aldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. Caution: Gas evolution (H₂) will occur.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Workup: a. Carefully quench the reaction by slowly adding deionized water or saturated NH₄Cl solution at 0 °C to decompose excess NaBH₄. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Add ethyl acetate to the resulting aqueous residue and transfer to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often clean but can be purified by flash column chromatography on silica gel if necessary (eluent: hexane/ethyl acetate gradient).
Expected Outcome & Validation:
-
Product: A white solid or colorless oil.
-
¹H NMR: Disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and appearance of a new broad singlet for the alcohol hydroxyl (-OH) and a doublet or singlet for the new methylene protons (-CH₂OH) around 4.5-4.8 ppm.
-
Mass Spec: The resulting mass spectrum should correspond to the molecular weight of the alcohol product.
Oxidation of the Aldehyde to a Carboxylic Acid
Oxidation of the aldehyde provides the corresponding carboxylic acid, a key functional group for amide bond formation, esterification, and other derivatizations critical in drug discovery.
Causality & Reagent Choice: The primary challenge is to avoid the strongly acidic conditions often associated with powerful oxidizing agents (e.g., KMnO₄, Jones reagent), which would readily cleave the THP group. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄), is an excellent choice. It is highly selective for aldehydes and operates under weakly acidic conditions (pH ~4-5) that are generally tolerated by THP ethers, especially over short reaction times.
Protocol 3.1: Pinnick Oxidation to 4-Bromo-2-(THP)-pyrazole-3-carboxylic Acid
Materials:
-
4-bromo-2-(THP)-pyrazole-3-carbaldehyde (1.0 eq)
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene (a chlorine scavenger)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 eq)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, prepare a buffer solution by dissolving NaH₂PO₄·H₂O (1.5 eq) in deionized water.
-
In a separate, larger reaction flask, dissolve the starting aldehyde (1.0 eq) in t-BuOH (approx. 0.2 M).
-
Add 2-methyl-2-butene (4.0-5.0 eq) to the aldehyde solution.
-
In a separate container, dissolve sodium chlorite (1.5 eq) in the prepared phosphate buffer solution.
-
Slowly add the aqueous NaClO₂/buffer solution to the stirred aldehyde solution at room temperature. Note: The reaction is often mildly exothermic.
-
Stir vigorously at room temperature. Monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: a. Cool the mixture to 0 °C and cautiously add a saturated aqueous solution of Na₂SO₃ to quench any residual oxidants (test with starch-iodide paper). b. Concentrate the reaction mixture on a rotary evaporator to remove the t-BuOH. c. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid product may form. d. Extract the mixture with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude acid can be purified by recrystallization or flash column chromatography.
Troubleshooting:
-
If THP deprotection is observed, ensure the buffer is correctly prepared and consider using a milder scavenger or slightly less acidic buffer system.
-
Incomplete reaction may require additional equivalents of the oxidant or longer reaction times.
Reductive Amination to Form Secondary Amines
Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for introducing amine diversity. It involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction.
Causality & Reagent Choice: This reaction often requires mildly acidic conditions to catalyze imine formation. This presents a potential conflict with the acid-labile THP group. However, reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically designed for this purpose. NaBH(OAc)₃ is a mild and selective reducing agent that is effective under non-aqueous, weakly acidic conditions (often with acetic acid as a catalyst), which are generally compatible with THP ethers. It is less basic than sodium cyanoborohydride (NaBH₃CN), reducing side reactions.
Protocol 4.1: Direct Reductive Amination using NaBH(OAc)₃
Materials:
-
4-bromo-2-(THP)-pyrazole-3-carbaldehyde (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, 0.1-1.0 eq, for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM, add NaBH(OAc)₃ (1.5 eq) in one portion at room temperature.
-
For less reactive amines: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture before adding the reducing agent.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Workup: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Stir for 15-30 minutes until gas evolution ceases. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with DCM or EtOAc (2x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amine product by flash column chromatography on silica gel.
Caption: Experimental workflow for reductive amination.
Carbon-Carbon Bond Formation via Wittig Reaction
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are premier methods for converting aldehydes into alkenes, providing a scaffold for further functionalization.
Causality & Reagent Choice: The Wittig reaction utilizes a phosphorus ylide, which is a strong base. These basic conditions are perfectly compatible with the THP protecting group.[3] The geometry of the resulting alkene (E vs. Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group, e.g., -CO₂Et) typically yield the E-alkene, while non-stabilized ylides (e.g., R=alkyl) often favor the Z-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, is a popular alternative that also favors E-alkene formation and has the advantage that the phosphate byproduct is water-soluble, simplifying purification.
Protocol 5.1: HWE Olefination to form an (E)-Alkene
Materials:
-
4-bromo-2-(THP)-pyrazole-3-carbaldehyde (1.0 eq)
-
Phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully wash the NaH dispersion (1.2 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the NaH suspension to 0 °C.
-
Slowly add the phosphonate ester (1.1 eq) dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C, then allow to warm to room temperature until gas evolution ceases. This forms the ylide.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete in 2-12 hours.
-
Workup: a. Cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. b. Extract the mixture with EtOAc (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Conditions
| Transformation | Product Functional Group | Key Reagents | Solvent | Temp. | Key Considerations |
| Reduction | Primary Alcohol | NaBH₄ | MeOH | 0 °C to RT | Mild, basic/neutral conditions are ideal for THP stability. |
| Oxidation | Carboxylic Acid | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | RT | Buffered, weakly acidic conditions to prevent THP cleavage. |
| Reductive Amination | Secondary Amine | R-NH₂, NaBH(OAc)₃ | DCM / DCE | RT | Mild reducing agent compatible with weakly acidic catalysis. |
| HWE Olefination | (E)-Alkene | Phosphonate, NaH | THF | 0 °C to RT | Basic conditions are fully compatible with the THP group. |
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley-Interscience: New York, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc 2011, (i), 196-245. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i]
- Bratenko, M. K.; Chornous, V. A.; Vovk, M. V. Synthesis and properties of 4-(het)arylmethylidene- and 4-(het)arylmethyl-1,3-diaryl-4,5-dihydropyrazoles. Russ. J. Org. Chem. 2002, 38, 411. (Note: While the direct URL is not available, this work is cited within Reference 2, which provides extensive examples of pyrazole aldehyde reactions.)
- Kumar, B.; Aga, M. A.; Rouf, A.; Shah, B. A.; Taneja, S. C. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances 2015, 5, 101735-101763. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra20251j]
- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/thp-protecting-group-protection-deprotection-mechanism/]
- Kaisalo, L. H.; Hase, T. A. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters 2001, 42, 7699-7701. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390101628X]
- Chem LibreTexts. Protecting Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Carbonyl_Compounds_I/17.09%3A_Protecting_Groups]
Sources
Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Arylated Pyrazole Aldehydes from 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in the fields of medicinal chemistry and drug development for constructing complex molecular architectures.[1][4][5]
Substituted pyrazole scaffolds are privileged structures in pharmacology, appearing in numerous drugs due to their diverse biological activities.[1][6] The targeted functionalization of these heterocycles is therefore a critical task. This guide provides a detailed examination and robust protocols for the Suzuki-Miyaura coupling of a specific, highly functionalized building block: 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde .
We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide field-proven, step-by-step protocols for researchers. The focus is on explaining the causality behind experimental choices, ensuring that the protocols are not just lists of instructions but self-validating systems for achieving high-yield, reproducible outcomes.
The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds through three primary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][7][8]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 4-bromopyrazole substrate.[7][8] This is often the rate-determining step and results in a square planar Pd(II) complex.[7]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate).[9][10] The halide on the Pd(II) complex is displaced, yielding a new Pd(II) intermediate bearing both organic coupling partners.
-
Reductive Elimination: The final step involves the two organic groups coupling together and eliminating from the palladium center, forming the desired C-C bond.[7][8] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Key Reaction Parameters
The success of coupling with this compound hinges on the careful selection of four key components: the catalyst system, the boronic acid partner, the base, and the solvent.
The Substrate: A Strategic Analysis
-
Pyrazole Core: As a nitrogen-rich heterocycle, the pyrazole ring can potentially coordinate to the palladium center and inhibit catalysis.
-
N-Protecting Group (THP): The tetrahydropyranyl (oxan-2-yl) group on the pyrazole nitrogen is critical. Unprotected N-H groups on heterocycles can lead to side reactions, most notably reductive dehalogenation, which significantly lowers the yield.[11] The THP group is an acetal, which is stable under the basic and neutral conditions typical of Suzuki couplings but can be readily removed with mild acid post-coupling if desired.[12][13][14]
-
Functional Groups: The bromide at the 4-position is a reliable leaving group for oxidative addition.[7] The aldehyde at the 3-position is an electron-withdrawing group and is generally well-tolerated by modern palladium catalyst systems.
The Palladium Catalyst System: Catalyst and Ligand Selection
The choice of palladium precatalyst and, more importantly, the phosphine ligand, is the most critical factor for achieving high efficiency in heteroaryl couplings.
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, more modern and often more active systems use air-stable Pd(II) sources like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃.[9] These are reduced in situ to the active Pd(0) species.
-
Ligands: For electron-rich and sterically hindered heteroaryl bromides, bulky and electron-donating phosphine ligands are essential. They promote the rate-limiting oxidative addition and subsequent reductive elimination steps.
-
Standard Ligands (e.g., PPh₃): Often sufficient for simple couplings but may give sluggish reactions or low yields with this substrate.
-
Buchwald-Type Ligands: Highly recommended. Ligands like XPhos , SPhos , or RuPhos are specifically designed for challenging cross-couplings and are commercially available.[15][16] They offer superior activity, allowing for lower catalyst loadings and milder reaction temperatures.
-
The Boronic Acid/Ester: The Coupling Partner
A wide range of aryl and heteroaryl boronic acids can be used. For less stable boronic acids, the corresponding pinacol (Bpin) or MIDA boronates offer enhanced stability and are excellent coupling partners.[10] Typically, a slight excess (1.1 to 1.5 equivalents) of the boron reagent is used to drive the reaction to completion.
The Base and Solvent System: Creating the Right Environment
-
Base: An inorganic base is required to facilitate the transmetalation step.[9][10] The choice of base can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base often effective for heteroaryl couplings.[6]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate difficult couplings due to the higher solubility of its boronate salts.
-
-
Solvent: A polar aprotic solvent, often with water as a co-solvent, is standard. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
-
1,4-Dioxane / Water
-
Toluene / Water
-
Acetonitrile / Water [17]
-
DMF / Water
-
Experimental Protocols and Workflow
The following protocols provide a robust starting point for the Suzuki coupling of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Screening Conditions with a Buchwald Catalyst System
This protocol is a highly reliable starting point for coupling with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
-
Through the septum, add the degassed 1,4-dioxane/water (4:1) solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in a small amount of degassed dioxane. Add the appropriate amount of this solution to the reaction mixture.
-
Place the vial in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[18]
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).[18]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for different classes of arylboronic acids. Optimization may be required for specific substrates.
| Coupling Partner Class | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Electron-Neutral Aryl | 1.2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 |
| Electron-Rich Aryl | 1.3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |
| Electron-Deficient Aryl | 1.1 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 80 |
| Heteroaryl (e.g., Pyridyl) | 1.5 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 |
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Increase catalyst loading or switch to a more active ligand (e.g., from XPhos to RuPhos).
-
-
De-bromination of Starting Material:
-
Cause: The N-H group is unprotected (unlikely here) or protodeborylation of the boronic acid is occurring.
-
Solution: Ensure the THP group is intact on the starting material. Use a boronic ester (e.g., pinacol ester) instead of the acid to minimize protodeborylation.[8]
-
-
Formation of Homo-coupled Byproduct (R-R):
-
Cause: Oxygen contamination or side reactions of the boronic acid.
-
Solution: Improve degassing procedures. Adjust the stoichiometry of the boronic acid (do not use a large excess).
-
-
Difficulty in Purification:
-
Cause: Residual palladium or boron-containing impurities.
-
Solution: Ensure the Celite filtration is performed carefully during workup. An aqueous wash with a mild base (e.g., NaHCO₃) can help remove boronic acid residues.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing a diverse array of 4-aryl-pyrazole derivatives. The key to success lies in the strategic selection of a modern, bulky phosphine ligand, such as XPhos or SPhos, in conjunction with a suitable palladium precatalyst. The presence of the THP protecting group is essential to prevent undesirable side reactions and ensure high yields of the desired coupled product. The protocols and guidelines presented herein provide a robust foundation for researchers to confidently and successfully employ this critical transformation in their synthetic endeavors.
References
- Time in Pasuruan, ID. (n.d.). Google.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 25, 2026, from [Link]
-
Ahmad, G., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 25, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 25, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 25, 2026, from [Link]
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Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved January 25, 2026, from [Link]
-
Rojas-Cervantes, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014, February 6). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011, September 7). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Retrieved January 25, 2026, from [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Suzuki‐Miyaura cross‐coupling of heteroaryl halides with.... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025, November 1). ResearchGate. Retrieved January 25, 2026, from [Link]
-
THP group for protecting alcohols. (2019, January 8). YouTube. Retrieved January 25, 2026, from [Link]
-
highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. (2007, October 5). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved January 25, 2026, from [Link]
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An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube. Retrieved January 25, 2026, from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
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- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Sonogashira Coupling of 4-Bromo-Pyrazole Intermediates
Introduction: The Strategic Importance of Pyrazole Alkynylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] Its application to 4-bromo-pyrazole intermediates is of particular strategic importance, as it allows for the direct installation of alkyne functionalities at the C4 position. This modification is a key step in the synthesis of complex molecules, enabling further diversification through click chemistry, cyclization reactions, or by serving as a rigid linker in molecular design.[1]
This guide provides a comprehensive overview, field-proven protocols, and expert insights into performing the Sonogashira coupling on 4-bromo-pyrazole substrates. We will delve into the mechanistic underpinnings of the reaction, offer robust starting protocols for both traditional and copper-free conditions, and provide a framework for troubleshooting and optimization.
Mechanistic Causality: Understanding the "Why" Behind the Conditions
A successful Sonogashira coupling hinges on the interplay of two synergistic catalytic cycles: a palladium cycle and a copper cycle.[3] While the exact mechanism is still debated, the generally accepted pathway provides a strong basis for experimental design.[3] Understanding the role of each component is critical for rational optimization, especially when dealing with potentially coordinating N-heterocyclic substrates like pyrazoles.[4]
-
Palladium Catalyst: The workhorse of the reaction. The cycle begins with an active Pd(0) species. Common precatalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are Pd(II) and Pd(0) respectively; the Pd(II) sources must first be reduced in situ to the active Pd(0) state.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the 4-bromo-pyrazole's C-Br bond. This is often the rate-limiting step, particularly for less reactive bromides.[3]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The final product, the 4-alkynyl-pyrazole, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
-
-
Copper(I) Co-catalyst (e.g., CuI): The primary role of the copper is to activate the terminal alkyne.[1] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step to the palladium center.[3] However, the presence of copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[4][5]
-
Base: A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), is essential for two reasons.[1] First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the hydrogen halide (HBr) byproduct generated during the reaction, preventing the protonation of the amine base and catalyst deactivation.[1]
-
Solvent: The solvent must solubilize all reactants and catalysts. Aprotic polar solvents like DMF, THF, or acetonitrile are common choices. Crucially, the solvent must be anhydrous and thoroughly degassed, as oxygen can promote Glaser homocoupling and water can negatively impact catalyst activity.[4]
The Pyrazole Challenge: A Coordinating Heterocycle
Pyrazoles, as N-heterocycles, can act as ligands and coordinate to the palladium center. This can inhibit or poison the catalyst, leading to low or no conversion.[4] The choice of supporting ligand on the palladium catalyst is therefore critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst, promote the desired catalytic cycle, and prevent inhibition by the pyrazole substrate.[2][4]
Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling
Experimental Protocols & Data
The following protocols are robust starting points. Researchers should note that optimization is often necessary based on the specific substitution patterns of the 4-bromo-pyrazole and the terminal alkyne.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a reliable standard for a wide range of substrates and is particularly useful when high reactivity is needed.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromo-pyrazole (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent & Reagent Addition: Under inert atmosphere, add anhydrous, degassed solvent (e.g., DMF or THF) to create a ~0.1 M solution of the pyrazole. Add the amine base (e.g., Et₃N or DIPA, 2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive bromides, heating to 50-80 °C may be required.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of NH₄Cl to remove the amine base and copper salts. Wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates
This protocol is advantageous when the Glaser homocoupling of the alkyne is a significant issue or when the starting materials/products are sensitive to copper.[4][5] It often requires a more active palladium catalyst system.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-bromo-pyrazole (1.0 eq.), a palladium precatalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a more active catalyst like [DTBNpP]Pd(crotyl)Cl (2.5 mol %)), and a stir bar to a vial.[6]
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO or THF).[6] Add the base (e.g., a sterically hindered amine like 2,2,6,6-tetramethylpiperidine (TMP) or an inorganic base like K₂CO₃, 2.0 eq.).[4][6]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.).
-
Reaction: Seal the vial and stir the mixture at room temperature. Heating may be necessary for challenging substrates.[6]
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Caption: Figure 2: General Experimental Workflow
Data Presentation: Condition Optimization
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following table summarizes typical outcomes for a model reaction between a generic N-protected 4-bromo-pyrazole and phenylacetylene.
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85 | Standard conditions. |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2) | DMF | 25 | 12 | 92 | Milder temp, better yield. |
| 3 | Pd(PPh₃)₄ (5) | None | K₂CO₃ (2) | Dioxane | 100 | 18 | 65 | Copper-free, inorganic base. |
| 4 | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP (2) | DMSO | 25 | 2 | 95 | High yield at RT with modern catalyst.[6] |
| 5 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF (wet) | 60 | 24 | <10 | Demonstrates importance of anhydrous conditions. |
| 6 | PdCl₂(PPh₃)₂ (3) | None | Et₃N (2) | THF | 60 | 24 | <20 | Highlights the role of the Cu co-catalyst. |
Trustworthiness: Troubleshooting & Self-Validation
A robust protocol is a self-validating one. Consistent monitoring and understanding potential pitfalls are key.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition/poisoning by pyrazole.[4]2. Inactive catalyst (Pd precatalyst not reduced).3. Poor quality reagents (wet solvent/base).[4] | 1. Switch to a catalyst with bulky, electron-rich ligands (e.g., Buchwald-type) or NHC ligands.[4]2. Add a reducing agent or use a Pd(0) source like Pd(PPh₃)₄.3. Use freshly distilled/anhydrous solvents and bases. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[4]2. High concentration of copper acetylide. | 1. Ensure rigorous degassing (freeze-pump-thaw or sparging with argon).[4]2. Add the alkyne slowly via syringe pump.3. Switch to a copper-free protocol (Protocol 2).[4][5] |
| Dehalogenation of Starting Material | 1. High reaction temperature.[4]2. Certain base/solvent combinations. | 1. Lower the reaction temperature and run for a longer duration.[4]2. Screen alternative bases (e.g., inorganic bases like Cs₂CO₃) or less protic solvents.[4] |
| Reaction Stalls | 1. Catalyst decomposition over time, especially at elevated temperatures.2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst.2. Add an additional equivalent of the base. |
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (2023). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Shaikh, I. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
Novak, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14052–14062. Retrieved from [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents, exhibiting a wide array of biological activities.[1] The functionalization of this privileged scaffold is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a highly valuable, functionalized intermediate. The aldehyde group at the 3-position serves as a versatile handle for various condensation reactions, allowing for the construction of complex molecular architectures. The bromine atom at the 4-position can act as a synthetic handle for further cross-coupling reactions or can influence the electronic properties of the pyrazole ring. The tetrahydropyranyl (THP) group at the 2-position protects the pyrazole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in key condensation reactions. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate optimization and troubleshooting.
Theoretical Considerations: Reactivity and Mechanistic Insights
The reactivity of this compound in condensation reactions is governed by the interplay of its substituents. The aldehyde group, being an electrophile, is the primary site of reaction. The pyrazole ring, being an aromatic heterocycle, influences the reactivity of the aldehyde. The electron-withdrawing nature of the pyrazole ring, further enhanced by the bromo substituent at the 4-position, increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
The THP protecting group is stable under basic and nucleophilic conditions, making it ideal for condensation reactions that often employ basic catalysts.[4] However, it is sensitive to acidic conditions and can be readily removed post-condensation to yield the N-unsubstituted pyrazole, a common pharmacophore.[5]
Experimental Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[6] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices: The choice of a mild base, such as piperidine or ammonium carbonate, is crucial to prevent self-condensation of the aldehyde and to avoid potential side reactions involving the bromo substituent.[7] The reaction is often carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol:
Materials and Reagents:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Piperidine or Ammonium Carbonate (0.1 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous ethanol, add the active methylene compound.
-
Add a catalytic amount of piperidine or ammonium carbonate to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Knoevenagel condensation product.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8] This reaction is highly valuable for its ability to introduce a double bond with control over its position.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride or n-butyllithium is necessary to generate the reactive phosphorus ylide from its corresponding phosphonium salt.[2] The reaction is typically performed in an anhydrous aprotic solvent such as THF to prevent quenching of the ylide.
Experimental Workflow: Wittig Reaction
Caption: Workflow for Wittig Reaction.
Detailed Protocol:
Materials and Reagents:
-
This compound (1.0 eq)
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[9] This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes.
Causality Behind Experimental Choices: The reaction is often catalyzed by a small amount of acid to facilitate the dehydration step.[10] The use of a solvent that allows for the azeotropic removal of water, such as toluene, can drive the reaction to completion.
Experimental Workflow: Schiff Base Formation
Caption: Workflow for Schiff Base Formation.
Detailed Protocol:
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Toluene
-
Hexanes
Procedure:
-
To a solution of this compound in toluene, add the primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Schiff base by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Data Presentation
| Reaction Type | Reactant | Catalyst | Solvent | Typical Yield (%) | Product Characterization |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | 85-95 | ¹H NMR, ¹³C NMR, MS |
| Wittig | Methyltriphenylphosphonium bromide | NaH | THF | 70-85 | ¹H NMR, ¹³C NMR, MS |
| Schiff Base | Aniline | Acetic Acid | Toluene | 90-98 | ¹H NMR, ¹³C NMR, MS |
Troubleshooting and Optimization
-
Low Yields in Knoevenagel Condensation: Ensure all reagents are pure and the solvent is anhydrous. The catalyst amount can be slightly increased, but excess base should be avoided.
-
Incomplete Wittig Reaction: The ylide may be unstable. Ensure strictly anhydrous conditions and a fresh, strong base. The reaction temperature can be varied.
-
Hydrolysis of Schiff Base: During work-up, avoid strongly acidic conditions. Ensure the product is thoroughly dried after purification.
-
Deprotection of THP Group: If deprotection is desired after the condensation, treatment with a mild acid such as p-toluenesulfonic acid (PTSA) in methanol or a solution of HCl in an appropriate solvent is effective.[5] The reaction should be monitored carefully to avoid side reactions.
Conclusion
This compound is a versatile building block for the synthesis of a diverse range of pyrazole-containing molecules. The condensation reactions outlined in these notes provide reliable and efficient methods for the elaboration of the aldehyde functionality, opening avenues for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The provided protocols, grounded in established chemical principles, serve as a solid foundation for further exploration and innovation in this exciting area of research.
References
- Finar, I. L. (2012). Organic Chemistry, Volume 1: The Fundamental Principles.
- Elgemeie, G. H., & Abd El-Aal, A. S. (2003). Pyrazole and Fused Pyrazole Derivatives: A Review. Afinidad, 60(505), 239-253.
-
Mezei, G., & Rudell, N. A. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23621-23632. [Link]
-
PubChem. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(1), 13. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
PubChem. (n.d.). 4-Bromo-2-(tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions. [Link]
- Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23621-23632. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. 9(8), 3323-3329. [Link]
-
ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4816-4820. [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
-
ACS Publications. (2009). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 86(1), 94. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(4), 305-315. [Link]
-
Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. 11(2), 776-784. [Link]
-
Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2009). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. [Link]
-
Semantic Scholar. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
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SciSpace. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. [Link]
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The Strategic Utility of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold."[1][2] This distinction arises from its presence in a wide array of approved therapeutic agents, targeting a diverse range of diseases from inflammation and cancer to infectious and neurological disorders.[3][4] The metabolic stability of the pyrazole ring, coupled with its capacity to serve as a scaffold for the precise spatial arrangement of pharmacophoric elements, makes it an attractive starting point for the design of novel drug candidates.[5]
Within the vast chemical space of pyrazole derivatives, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde emerges as a particularly strategic building block for drug discovery programs. This trifunctional molecule offers a unique combination of reactive handles that can be orthogonally addressed, providing medicinal chemists with a powerful tool for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
This comprehensive guide delves into the synthesis, reactivity, and application of this compound, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Molecular Architecture and Strategic Advantages
The utility of this compound in medicinal chemistry is rooted in its distinct structural features:
-
The Aldehyde (Formyl) Group at C-3: This electrophilic center is a versatile precursor for a wide range of chemical transformations. It readily participates in condensation reactions, reductive aminations, and the formation of various heterocyclic systems, most notably in the synthesis of fused ring systems like pyrazolopyrimidines, which are prevalent in kinase inhibitors.[6]
-
The Bromo Group at C-4: The bromine atom serves as a valuable synthetic handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.
-
The Tetrahydropyranyl (THP) Protecting Group at N-2: The pyrazole nitrogen is protected by an acid-labile tetrahydropyranyl (oxan-2-yl) group. This serves two critical purposes:
-
It prevents unwanted side reactions at the pyrazole nitrogen during synthetic manipulations of the aldehyde and bromo groups.
-
It directs the regioselectivity of certain reactions, such as the Vilsmeier-Haack formylation, to the C-3 position. The THP group can be readily removed under mild acidic conditions, revealing the N-H proton for potential hydrogen bonding interactions with a biological target or for further derivatization.
-
The orthogonal nature of these three functional groups allows for a stepwise and controlled elaboration of the pyrazole core, making this building block an invaluable asset in the synthesis of compound libraries for high-throughput screening and lead optimization.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be achieved in a three-step sequence starting from commercially available 4-bromo-1H-pyrazole. The following protocol is a representative procedure based on established synthetic methodologies for each transformation.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Part A: N-Protection of 4-bromo-1H-pyrazole
This step involves the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP).
-
Reagents and Materials:
-
4-bromo-1H-pyrazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-bromo-1-(oxan-2-yl)pyrazole, is typically a mixture of N1 and N2 isomers and can often be used in the next step without further purification.
-
Part B: Vilsmeier-Haack Formylation
This step introduces the aldehyde group at the C-3 position of the pyrazole ring. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Reagents and Materials:
-
4-bromo-1-(oxan-2-yl)pyrazole (from Part A)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C using an ice-water bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the crude 4-bromo-1-(oxan-2-yl)pyrazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as the desired product.
-
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
This compound is a highly valuable intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[7] Many kinase inhibitors feature a pyrazolopyrimidine core, which can be efficiently constructed from a pyrazole aldehyde.[6]
Caption: General synthetic strategy for kinase inhibitors from the title compound.
Application Note: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold
The following protocol illustrates the construction of a pyrazolo[3,4-d]pyrimidine core, a common scaffold in inhibitors of kinases such as JAK, p38, and Aurora kinases.[8][9][10]
Protocol 2: Synthesis of a 4-Substituted-6-bromo-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine
-
Rationale: This protocol demonstrates the sequential reactivity of the aldehyde and bromo groups. The aldehyde is first used to construct the fused pyrimidine ring, and the bromo group remains available for subsequent diversification.
-
Reagents and Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Arylboronic acid (for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system for Suzuki coupling (e.g., Dioxane/water)
-
Hydrochloric acid (HCl) in a suitable solvent (for deprotection)
-
-
Procedure:
Step 1: Cyclocondensation to form the Pyrazolopyrimidine Core
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-amino-6-bromo-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Suzuki Cross-Coupling for C-4 Diversification
-
In a reaction vessel, combine the crude pyrazolopyrimidine from Step 1 (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under a nitrogen atmosphere to 90-100 °C for 6-12 hours, until TLC analysis indicates completion.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography to obtain the desired C-4 functionalized pyrazolopyrimidine.
Step 3: Deprotection of the THP Group
-
Dissolve the product from Step 2 in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or methanolic HCl) and stir at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically rapid (30 minutes to 2 hours).
-
Concentrate the reaction mixture under reduced pressure. If a salt is formed, it can be neutralized with a mild base and extracted, or purified directly.
-
This three-step sequence yields a functionalized pyrazolo[3,4-d]pyrimidine scaffold where the pyrazole N-H is now available for key hydrogen bonding interactions within the kinase active site, a common feature of many potent inhibitors.
Data Summary
| Compound | Structure | Molecular Weight | Key Synthetic Steps | Medicinal Chemistry Relevance |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | Starting Material | Commercially available pyrazole core |
| 4-Bromo-1-(oxan-2-yl)pyrazole | C₈H₁₁BrN₂O | 231.09 | N-Protection with DHP | Protected intermediate |
| This compound | C₉H₁₁BrN₂O₂ | 259.10 | Vilsmeier-Haack Formylation | Key trifunctional building block |
| Pyrazolo[3,4-d]pyrimidine Core | Varies | Varies | Cyclocondensation | Common scaffold in kinase inhibitors |
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a pre-organized and readily diversifiable platform for the synthesis of complex, biologically active molecules. The protocols and strategies outlined in this guide highlight its utility as a key intermediate in the construction of pyrazole-based kinase inhibitors. As the demand for novel, selective, and potent therapeutics continues to grow, the importance of such versatile building blocks in accelerating drug discovery programs cannot be overstated. Future applications will likely see this and similar scaffolds employed in the development of new generations of targeted therapies for a wide range of human diseases.
References
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- Faria, J. V., et al. (2017). Pyrazole and its derivatives: privileged N-heterocycles with immense therapeutic potential. MDPI.
- Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-6528.
- Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.
- Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 933-937.
- Patil, S. A., et al. (2020). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 12(17), 1595-1617.
- Pissarnitski, D., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5617-5628.
- Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- Sangani, C. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901.
- Sławiński, J., et al. (2019). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 9(10), 5481-5494.
- Tong, L., et al. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5017-5021.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Wube, A. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660021.
- Wu, P., & Nielsen, T. E. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(15), 7435-7462.
- Zask, A., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 7(1), 5-31.
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Application Notes and Protocols: The Strategic Role of 4-Bromo-Pyrazole Derivatives in Agrochemical Synthesis
Introduction: The 4-Bromo-Pyrazole as a Privileged Scaffold in Agrochemical Design
The pyrazole ring is a five-membered aromatic heterocycle that has emerged as a cornerstone in the discovery of modern agrochemicals.[1] Its unique structural and electronic properties allow it to serve as a robust scaffold for molecules exhibiting high efficacy, low toxicity to non-target organisms, and desirable environmental profiles.[2][3] This guide focuses on the application of a particularly valuable subclass: 4-bromo-pyrazole derivatives. The bromine atom at the C4 position is not merely a substituent; it is a strategic chemical handle that unlocks a vast potential for molecular diversification and optimization of biological activity.
Electrophilic substitution on the pyrazole ring preferentially occurs at the 4-position, making 4-bromo-pyrazoles readily accessible intermediates.[4] More importantly, the C-Br bond provides a reactive site for a host of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling chemists to fine-tune the steric and electronic properties of the final molecule to maximize its interaction with specific biological targets.[7] This document provides an in-depth exploration of the synthesis and application of these derivatives in creating next-generation fungicides, insecticides, and herbicides, complete with detailed protocols and mechanistic insights.
I. Application in Fungicide Synthesis: The Rise of Pyrazole-4-Carboxamides
A significant class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), frequently incorporates a pyrazole-4-carboxamide core. These compounds function by blocking the fungal respiratory chain at Complex II, leading to cellular energy depletion and fungal death.[8][9] The 4-position of the pyrazole ring is critical for anchoring substituents that occupy the hydrophobic tail region of the enzyme's binding pocket, making the 4-bromo-pyrazole a key starting point for building chemical libraries to probe structure-activity relationships (SAR).[10]
Mechanistic Insight: Why Pyrazole-4-Carboxamides are Effective SDHIs
The efficacy of these fungicides stems from their ability to mimic the natural substrate of the succinate dehydrogenase enzyme. The pyrazole ring and the adjacent amide linkage provide a rigid structural framework that correctly positions the key pharmacophores within the enzyme's active site. The substituent at the N1 position and the aryl group of the amide moiety are crucial for binding, while the group introduced at the C4 position (often via a 4-bromo intermediate) plays a significant role in modulating potency and spectrum of activity. Molecular docking studies have confirmed that moieties introduced at C4 can form critical interactions, such as π-π stacking, with key amino acid residues in the target protein.[8]
Caption: General synthetic workflow for pyrazole-4-carboxamide fungicides.
Data Presentation: Structure-Activity Relationship (SAR) of Pyrazole-4-Carboxamides
The following table summarizes the in vitro fungicidal activity of a series of pyrazole-4-carboxamide derivatives against Alternaria solani, the causative agent of early blight in tomatoes. This data highlights how modifications, which can be introduced via a 4-bromo intermediate, affect efficacy.
| Compound ID | R Group (at C4-position) | EC50 (µg/mL) vs. A. solani | Reference |
| 8d | -H | >100 | [8] |
| 8g | 2-Chlorophenyl | 10.53 | [8] |
| 8j | 2,4-Dichlorophenyl | 3.06 | [8] |
| 8o | 2-Methylphenyl | 11.28 | [8] |
| 8s | 2-Trifluoromethylphenyl | 9.85 | [8] |
| Boscalid | (Commercial Standard) | 5.12 | [8] |
EC50: The concentration of a compound that gives half-maximal response.
Analysis: The data clearly demonstrates that an unsubstituted C4-position (compound 8d ) results in poor activity. The introduction of substituted phenyl rings, a common strategy employing Suzuki coupling with a 4-bromo-pyrazole precursor, significantly enhances fungicidal potency. Notably, compound 8j , with a 2,4-dichlorophenyl group, shows superior activity even compared to the commercial fungicide Boscalid, underscoring the importance of this synthetic strategy.[8]
II. Application in Insecticide Synthesis: Building the Diamide Backbone
Perhaps the most commercially successful application of pyrazole derivatives in agrochemicals is the class of anthranilic diamide insecticides, which includes blockbuster products like Chlorantraniliprole (Rynaxypyr®).[11] These compounds are potent and selective activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from internal stores, paralysis, and death of the target pest.[12] The synthesis of these complex molecules relies heavily on a key brominated pyrazole intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[13]
Synthetic Insight: Constructing the Core Pyrazole Intermediate
The industrial synthesis of this critical intermediate is a multi-step process where the bromine atom is strategically introduced to functionalize the pyrazole core, which is then coupled with the anthranilic acid portion of the final molecule.[11][13]
Caption: Key steps in synthesizing the brominated pyrazole core of diamide insecticides.
Causality Behind Experimental Choices:
-
Bromination: The use of phosphorus oxybromide (POBr₃) is a standard and effective method for converting the hydroxyl group of the pyrazolidinone tautomer into a bromine atom, creating the necessary handle for the subsequent coupling reaction.[11]
-
Oxidation: Reagents like potassium persulfate are chosen for the oxidation of the pyrazoline to the aromatic pyrazole. This choice is often superior to stronger oxidants like potassium permanganate, which can lead to lower yields due to side reactions.[11][12]
Data Presentation: Efficacy of N-Pyridylpyrazole Insecticides
The following table presents the insecticidal activity of novel N-pyridylpyrazole derivatives against several major lepidopteran pests, demonstrating the high potency achieved with this chemical class.
| Compound ID | LC50 (mg/L) vs. P. xylostella | LC50 (mg/L) vs. S. exigua | LC50 (mg/L) vs. S. frugiperda | Reference |
| 7g | 5.32 | 6.75 | 7.64 | [14] |
| 7h | 8.15 | 9.33 | 10.12 | [14] |
| 7i | 7.69 | 8.54 | 9.81 | [14] |
| 7j | 6.41 | 7.28 | 8.17 | [14] |
| Indoxacarb | 8.97 | 9.86 | 11.23 | [14] |
LC50: The concentration of a substance required to kill 50% of a test population.
Analysis: The data shows that several synthesized compounds, particularly 7g , exhibit excellent insecticidal activity, with LC50 values superior to the commercial insecticide Indoxacarb.[14] This demonstrates the power of the intermediate derivatization method, which relies on a core brominated pyrazole scaffold to build these potent molecules. The SAR analysis from this study indicated that amides with electron-withdrawing groups on the terminal benzene ring showed the highest activity.[14]
III. Application in Herbicide Synthesis: Targeting Plant-Specific Enzymes
Pyrazole derivatives are also prominent in the herbicide market. A key class of pyrazole-based herbicides, including Pyrasulfotole, acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[15] This enzyme is crucial for plastoquinone and tocopherol biosynthesis in plants. Its inhibition leads to a depletion of these essential molecules, causing characteristic bleaching symptoms and ultimately plant death.[16] The synthesis of these herbicides often involves building a substituted pyrazole ring where the 4-position is functionalized with a benzoyl group.
Caption: Mode of action of pyrazole-based HPPD-inhibiting herbicides.
IV. Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and provide a self-validating framework for the synthesis of key intermediates and final products. They include details on reagents, conditions, purification, and characterization.
Protocol 1: Synthesis of a Pyrazole-4-Carboxamide Fungicide Intermediate (Acyl Chloride)
This protocol describes the conversion of a pyrazole-4-carboxylic acid to its corresponding acyl chloride, a crucial step before amide coupling.[10]
-
Objective: To synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, e.g., 17.6 g, 100 mmol)
-
Thionyl chloride (SOCl₂) (excess, e.g., 30 mL)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the pyrazole-4-carboxylic acid in thionyl chloride.
-
Heat the mixture to reflux (approx. 79 °C) and maintain for 6 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Causality: Thionyl chloride serves as both the solvent and the chlorinating agent. The reaction is driven to completion by heating, and the byproducts (HCl and SO₂) are volatile gases, which simplifies the work-up.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude acyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.
-
-
Validation:
-
Purity Check: A small aliquot can be carefully quenched with methanol to form the methyl ester, which can be analyzed by GC-MS or NMR to confirm complete conversion.
-
Expected Outcome: A viscous oil or low-melting solid, ready for the subsequent amide coupling reaction.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 4-Bromo-Pyrazole
This protocol demonstrates the functionalization of a 4-bromo-pyrazole, a key strategy for diversification.[5]
-
Objective: To synthesize 4-aryl-3,5-dinitro-1H-pyrazoles.
-
Materials:
-
4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
XPhos Pd G2 precatalyst (e.g., 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-dioxane and water (4:1 v/v)
-
Schlenk tube or similar reaction vessel for inert atmosphere.
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromo-3,5-dinitropyrazole, the boronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The palladium catalyst is essential for the catalytic cycle. A phosphine ligand like XPhos is used to stabilize the palladium species and facilitate the oxidative addition and reductive elimination steps. The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[17]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Validation & Purification:
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
-
Expected Yield: Good to excellent yields are typically obtained with this robust coupling method.
-
V. Conclusion
4-Bromo-pyrazole derivatives are undeniably powerful and versatile building blocks in the synthesis of modern agrochemicals. Their utility stems from the strategic placement of a bromine atom on a biologically favorable pyrazole scaffold, which serves as a reliable handle for introducing molecular complexity and tuning biological activity. From the SDHI fungicides that protect our crops from disease to the diamide insecticides that control devastating pests, the fingerprints of bromo-pyrazole chemistry are evident. The protocols and insights provided herein underscore the importance of these intermediates and the synthetic strategies that leverage them, paving the way for the continued development of innovative and effective crop protection solutions.
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. [Link][14]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link][18]
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Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2012). PMC - NIH. [Link][11]
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Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (n.d.). ACS Publications. [Link][19]
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Quantitative structure—activity relationships of insecticidal pyrazolines. (1994). Sci-Hub. [Link][21]
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CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Google Patents. [22]
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link][10]
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. [Link][8]
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SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). ResearchGate. [Link][2]
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link][9]
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Synthetic route for pyrazolone herbicide Pyrasulfotole 157. (n.d.). ResearchGate. [Link][23]
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Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Springer. [Link][3]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link][24]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link][1]
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Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2012). Semantic Scholar. [Link][12]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link][29]
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Public Release Summary - Pyrasulfotole in the product Precept Selective Herbicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link][16]
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Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family. (2022). ResearchGate. [Link][31]
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Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. [Link][32]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link][5]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry - ACS Publications. [Link][33]
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Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Publishing. [Link][34]
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NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. (n.d.). Asian Journal of Chemistry. [Link][35]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. [Link][37]
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Application Note: A Modular Synthetic Route to Pyrazole-Based Kinase Inhibitors from Pyrazole-3-carbaldehyde Precursors
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3] This application note provides a detailed, experience-driven guide for the synthesis of pyrazole-based kinase inhibitors, utilizing the versatile and readily accessible pyrazole-3-carbaldehyde as a key precursor. We present a modular, two-step synthetic strategy centered around a Knoevenagel condensation, followed by elaboration into a final inhibitor scaffold. This guide includes detailed, step-by-step protocols, explanations of the chemical principles, and expert insights into process optimization and troubleshooting. The methodologies described are designed to be robust and adaptable, empowering researchers in drug discovery and development to generate libraries of novel kinase inhibitors for screening and lead optimization.
Introduction: The Power of the Pyrazole Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4][5] Their success in kinase inhibition stems from the pyrazole ring's ability to act as a stable, aromatic "scaffold" that can be precisely decorated with substituents. These substituents can form key interactions, such as hydrogen bonds and hydrophobic contacts, with the ATP-binding pocket of a target kinase.[4][6]
Pyrazole-3-carbaldehyde is an ideal starting material for building these complex molecules.[7] Its aldehyde functional group is a versatile handle for carbon-carbon bond formation, allowing for the strategic introduction of diverse chemical moieties required for potent and selective kinase inhibition.[1][7]
Strategic Overview of the Synthesis
The synthetic strategy detailed here is a modular approach to building a library of kinase inhibitor candidates. The core transformation is a Knoevenagel condensation , a reliable reaction that joins the pyrazole-3-carbaldehyde precursor with an "active methylene" compound.[8][9][10] The resulting intermediate can then be further modified to generate the final inhibitor. This workflow allows for variation at two key points: the pyrazole core and the active methylene component, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.
The overall workflow is depicted below:
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Application Notes and Protocols: A Researcher's Guide to the Acidic Deprotection of 2-(Oxan-2-yl)pyrazole Derivatives
Introduction: The Strategic Role of Pyrazoles and the Tetrahydropyranyl Protecting Group
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of a multitude of pharmacologically active agents. Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, including hydrogen bonding and metal coordination, making them privileged scaffolds in the design of enzyme inhibitors and receptor modulators. The synthesis of complex molecules bearing the pyrazole moiety often necessitates a strategic approach to chemical transformations, where protecting groups play a pivotal role.
The tetrahydropyranyl (THP) group, chemically an acetal, is a widely employed protecting group for the nitrogen atom of the pyrazole ring. Its popularity is due to its ease of installation, low cost, and, most importantly, its robust stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydridic reducing agents.[1] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the pyrazole core. The N-THP linkage is, however, intentionally designed to be labile under acidic conditions, permitting its clean removal—a process known as deprotection—to unveil the N-H pyrazole functionality at the desired stage of the synthesis.[1]
This guide provides a detailed protocol for the acidic deprotection of 2-(oxan-2-yl)pyrazole derivatives, offering insights into the reaction mechanism, practical experimental procedures, troubleshooting, and safety considerations for researchers in organic synthesis and drug development.
Chemical Principles and Mechanism of Deprotection
The acidic deprotection of a 2-(oxan-2-yl)pyrazole is fundamentally an acid-catalyzed hydrolysis of an N,O-acetal. The reaction proceeds through a well-understood pathway that leverages the oxophilic nature of a proton or Lewis acid to activate the protecting group for cleavage.
The mechanism unfolds in three key stages:
-
Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of the oxygen atom within the tetrahydropyran ring by an acid catalyst (H-A). This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol).
-
Formation of a Resonancestabilized Carbocation: The C-O bond of the protonated acetal cleaves, releasing the deprotected pyrazole. This heterolytic cleavage generates a highly stable, resonance-delocalized oxocarbenium ion intermediate. The stability of this cation is a primary driver for the reaction's facility under mild acidic conditions.
-
Quenching of the Carbocation: The oxocarbenium ion is subsequently trapped by a nucleophile present in the reaction medium. When the reaction is conducted in an alcohol solvent (e.g., methanol, ethanol), this results in the formation of a stable methoxy or ethoxy tetrahydropyran byproduct. If water is present, the byproduct will be the corresponding lactol.
Mechanism of Acid-Catalyzed Deprotection of 2-(Oxan-2-yl)pyrazole
Caption: The reaction pathway for acidic deprotection.
Protocol I: General Procedure for Acidic Deprotection in Methanol
This protocol is a robust and widely applicable method for the deprotection of various 2-(oxan-2-yl)pyrazole derivatives. The use of methanol as a solvent facilitates the reaction via a transacetalization mechanism, which is often clean and efficient.
Materials and Reagents
-
2-(Oxan-2-yl)pyrazole derivative (1.0 eq)
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 - 0.3 eq) OR Pyridinium p-toluenesulfonate (PPTS) (0.2 - 0.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin-layer chromatography (TLC) plate (silica gel)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the 2-(oxan-2-yl)pyrazole derivative (1.0 eq). Dissolve the substrate in methanol (typically 0.1-0.2 M concentration).
-
Initiation of Reaction: Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (0.1 eq), to the solution at room temperature (20-25 °C).
-
Causality Insight: p-TsOH is a strong acid that effectively catalyzes the reaction. For substrates sensitive to strong acids, a milder acidic catalyst like pyridinium p-toluenesulfonate (PPTS) is recommended, although it may require gentle heating (40-50 °C) or a longer reaction time.[2]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The deprotected pyrazole product should have a lower Rf value (be more polar) than the THP-protected starting material. The reaction is typically complete within 1-4 hours.
-
Workup - Quenching: Once the reaction is complete, quench the acid catalyst by slowly adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic (pH ~7-8).
-
Workup - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery of the product.
-
Workup - Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of the extraction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product is often of high purity. If further purification is necessary, it can be achieved by column chromatography on silica gel or by recrystallization.
Experimental Workflow for Deprotection
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The Strategic Utility of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a multitude of approved drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in the parlance of medicinal chemistry. This guide focuses on a particularly valuable, yet underexplored, intermediate: 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde . This compound offers a trifecta of reactive handles—a bromo group for cross-coupling reactions, a carbaldehyde for reductive aminations and other condensations, and a tetrahydropyranyl (THP) protected nitrogen for stability and subsequent deprotection—positioning it as a powerful linchpin for the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C9H11BrN2O2 | Calculated |
| Molecular Weight | 263.10 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Predicted |
| Stability | Stable under neutral and basic conditions; acid-labile THP group | Chemical knowledge |
The key structural features that underpin the synthetic versatility of this intermediate are:
-
The Bromo Group at C4: This serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.
-
The Carbaldehyde at C3: This electrophilic center is primed for a host of transformations, most notably reductive amination to introduce diverse amine functionalities, a common strategy for modulating biological activity and improving physicochemical properties.
-
The THP Protecting Group at N2: The tetrahydropyran-2-yl (THP) group provides robust protection of the pyrazole nitrogen under a range of reaction conditions, preventing unwanted side reactions.[4][5] Its facile removal under acidic conditions allows for late-stage diversification or for revealing the N-H for biological interactions.[1][6]
Strategic Synthesis of this compound
A reliable and scalable synthesis of the title compound is the first critical step. A proposed three-step sequence is outlined below, leveraging well-established and robust chemical transformations.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic route to the target intermediate.
Protocol 1: Synthesis of 4-Bromopyrazole
Causality: The direct bromination of pyrazole is a well-established method. Acetic acid serves as a suitable solvent and proton source to facilitate the electrophilic substitution at the electron-rich C4 position of the pyrazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve pyrazole (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled pyrazole solution with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 4-Bromopyrazole
Causality: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles.[2][7] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), acts as the electrophile, attacking the C3 position of the 4-bromopyrazole.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. Slowly add POCl3 (3.0 eq) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography.
Protocol 3: THP Protection of 4-Bromo-1H-pyrazole-3-carbaldehyde
Causality: The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols and N-H bonds.[5][6] The reaction proceeds via the acid-catalyzed addition of the pyrazole N-H to 3,4-dihydro-2H-pyran (DHP). p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst for this transformation.[6]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-bromo-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the desired this compound.
Application in Library Synthesis: Key Derivatization Protocols
The strategic placement of the bromo and formyl functionalities on the THP-protected pyrazole core allows for a multitude of diversification strategies. Below are detailed protocols for key transformations.
Diversification Pathways from the Intermediate
Caption: Key reactions for library synthesis.
Protocol 4: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl/vinyl halides and boronic acids.[8] The choice of a suitable palladium catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating heterocyclic substrates.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed mixture of a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Protocol 5: Sonogashira Coupling
Causality: The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is instrumental in introducing alkynyl moieties, which can serve as precursors for further transformations or as key pharmacophoric elements.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq) under an inert atmosphere.
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as triethylamine or a mixture of THF and triethylamine. Add the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer and purify by column chromatography.
Protocol 6: Reductive Amination
Causality: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[12] The use of sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is particularly advantageous as it is mild, selective for the iminium ion intermediate, and tolerant of a wide range of functional groups.[12][13]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, especially with less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 7: THP Deprotection
Causality: The THP group is readily cleaved under acidic conditions, regenerating the N-H of the pyrazole ring.[1][6] This is often performed as the final step in a synthetic sequence to unmask a key hydrogen bond donor or to allow for further N-functionalization.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the THP-protected pyrazole derivative in a suitable solvent such as methanol or ethanol.
-
Acid Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of concentrated HCl) or p-toluenesulfonic acid (0.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Concentrate the mixture to remove the alcohol and then extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. The product can be purified by crystallization or column chromatography if necessary.
Conclusion: A Versatile Intermediate for Accelerated Drug Discovery
This compound represents a highly valuable and versatile intermediate for the construction of diverse libraries of pyrazole-containing compounds. Its strategic combination of orthogonal reactive sites—a bromo group for cross-coupling, a carbaldehyde for amine incorporation, and a readily cleavable protecting group—provides medicinal chemists with a powerful tool to rapidly explore structure-activity relationships. The protocols detailed herein offer a robust foundation for the synthesis and derivatization of this key building block, paving the way for the discovery of novel therapeutic agents.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Synthetic Approaches and Biological Activities. Molecules, 22(2), 196. Available at: [Link]
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Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21855-21863. Available at: [Link]
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Cantillo, D. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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Zare, A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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Pathak, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2097-2121. Available at: [Link]
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El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22864. Available at: [Link]
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Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]
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Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available at: [Link]
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Application Notes & Protocols: Vilsmeier-Haack Reaction for Pyrazole-Carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazole-Carbaldehydes
For researchers in medicinal chemistry and drug development, pyrazole-carbaldehydes are indispensable molecular scaffolds. These heterocyclic aldehydes serve as versatile building blocks for a multitude of more complex, biologically active molecules.[1][2] The pyrazole nucleus is a privileged structure found in numerous pharmaceuticals, exhibiting a wide array of activities including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The Vilsmeier-Haack reaction offers a reliable and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles, making it a cornerstone technique in synthetic organic chemistry.[1] This guide provides an in-depth exploration of the reaction mechanism, practical experimental protocols, and critical insights for optimizing the synthesis of pyrazole-carbaldehydes.
Reaction Mechanism: A Stepwise Perspective
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution onto the pyrazole ring.[5][6]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5] The choice of activating agent can influence reactivity; for instance, phosphorus trichloride (PCl₃) or triflic anhydride (Tf₂O) can be used to generate more reactive variants for less reactive substrates.[8]
-
Electrophilic Attack and Formylation: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Pyrazole is a π-excessive aromatic heterocycle, with the C4 position being the most electron-rich and typically the preferred site for electrophilic substitution.[9] This attack forms a tetrahedral intermediate, which then eliminates a chloride ion to yield a new iminium salt.
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup. This liberates the desired aldehyde and a secondary amine byproduct (dimethylamine in the case of DMF).[6][7]
Below is a diagram illustrating the core mechanistic pathway.
Caption: The Vilsmeier-Haack reaction pathway.
Controlling Regioselectivity on the Pyrazole Ring
For N-unsubstituted or N-substituted pyrazoles, electrophilic substitution, such as formylation, overwhelmingly occurs at the C4 position.[9] This is due to the electronic nature of the ring, where the C4 position holds the highest electron density.
-
Electronic Effects: The two adjacent nitrogen atoms influence the electron distribution. The "pyridine-like" nitrogen (N2) is electron-withdrawing, while the "pyrrole-like" nitrogen (N1) is electron-donating, directing electrophiles to the C4 position.[10]
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions can further enforce C4 selectivity by sterically hindering the approach of the Vilsmeier reagent to other positions.[11] For N-unsubstituted pyrazoles, N-formylation can be a competing side reaction. Using a protecting group on the N1 nitrogen can prevent this and ensure exclusive C-substitution.[11]
Experimental Protocol: Synthesis of a Substituted Pyrazole-4-Carbaldehyde
This protocol provides a generalized yet detailed procedure for the formylation of an N-substituted pyrazole. It is based on established methodologies and should be adapted based on the specific substrate and scale.[1][12]
Safety First:
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[13] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.[13][14][15]
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Anhydrous DMF is crucial for the reaction's success.[16] Ensure the solvent is dry and handle it in a well-ventilated area.
Materials and Reagents:
-
N-substituted pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Ice-water bath
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization
-
Ethyl acetate (EtOAc) and Hexane for extraction and chromatography
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and argon/nitrogen line
Step-by-Step Procedure:
Workflow Overview
Caption: General experimental workflow for pyrazole formylation.
-
Vilsmeier Reagent Preparation (The Causality of Cold):
-
In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (Argon or Nitrogen), add anhydrous DMF. The amount should be sufficient to act as both a reagent and solvent.
-
Cool the flask to 0 °C, and in some cases to -10 °C, using an ice-salt bath.[1]
-
Expert Insight: This initial cooling is critical. The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition of POCl₃ (3.0-4.0 eq) to the cold DMF prevents uncontrolled temperature spikes, which can lead to the degradation of the reagent and the formation of unwanted byproducts.[17][12]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A viscous, white, or pale-yellow precipitate of the Vilsmeier reagent may form.[1][18]
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to a temperature between 70-90 °C.[1][12][19]
-
Expert Insight: The reaction temperature and time are substrate-dependent. Electron-rich pyrazoles may react at lower temperatures, while less reactive substrates require more forcing conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take anywhere from 4 to 24 hours.[1][16]
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Expert Insight: The quenching step is highly exothermic and must be performed with extreme caution. Slowly and carefully pour the reaction mixture into a large beaker containing crushed ice or ice-water.[12][19] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the excess POCl₃.
-
Basify the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate or solid sodium hydroxide until the pH is > 9.[1] This step is crucial for precipitating the product and neutralizing acids.
-
The crude product may precipitate as a solid, which can be collected by vacuum filtration.[1][12] If the product is oily or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (EtOAc).[7]
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
-
Purification and Characterization:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes as the eluent.[1][7]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR) to confirm its structure and purity.[1]
-
Protocol Optimization and Troubleshooting
The success of the Vilsmeier-Haack reaction often depends on careful control of conditions and reagent quality.
| Observation / Problem | Potential Cause | Recommended Solution / Optimization |
| No or low conversion of starting material | 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not electron-rich enough. 3. Insufficient reaction temperature or time. | 1. Ensure POCl₃ is fresh and DMF is anhydrous. Old DMF can decompose to dimethylamine, which quenches the reagent. 2. Increase the reaction temperature (up to 120 °C) and/or extend the reaction time. Consider a more reactive formylating agent (e.g., using oxalyl chloride or PBr₃ instead of POCl₃).[8] |
| Formation of a thick, unstirrable precipitate during reagent formation | High concentration of reagents. | Add a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) before adding POCl₃ to keep the reagent in solution.[8] |
| Multiple products observed by TLC | 1. Reaction temperature too high, causing decomposition. 2. Competing side reactions (e.g., N-formylation). | 1. Run the reaction at a lower temperature for a longer duration. 2. For N-unsubstituted pyrazoles, protect the N1 position with a suitable protecting group (e.g., Boc, PMB) before formylation.[11] |
| Difficult workup/emulsion formation | Incomplete neutralization or presence of colloidal byproducts. | Ensure complete neutralization by checking the pH. If an emulsion forms during extraction, adding more brine or filtering the mixture through a pad of Celite® can help break it. |
References
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Butin, A.V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
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Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Kaur, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-ylamino)
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
- ResearchGate. (2020). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
- Reddit. (2022). Regioselectivity in pyrazole EAS. Reddit.
- Liu, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
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Karrouchi, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]
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- BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.
- Popov, A.V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
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Selvam, P., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
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Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
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Application Notes and Protocols for the Reductive Amination of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reductive amination of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, a key transformation in the synthesis of diverse N-substituted aminomethyl-pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This document outlines the strategic considerations for this reaction, including the choice of reagents and the role of the tetrahydropyranyl (THP) protecting group. Detailed, step-by-step protocols for the synthesis of the starting material and the subsequent reductive amination are provided, along with characterization data and troubleshooting insights.
Introduction: The Strategic Importance of N-Substituted Aminomethyl-Pyrazoles
Pyrazoles are a privileged class of heterocyclic compounds in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities.[1] The introduction of an aminomethyl substituent at the C3 position of the pyrazole ring provides a versatile handle for modulating the pharmacological properties of the molecule through the introduction of various substituents on the nitrogen atom. Reductive amination stands out as a robust and widely applicable method for the synthesis of these valuable building blocks.[2]
This application note focuses on the reductive amination of this compound. The bromo substituent at the C4 position offers a site for further functionalization, for instance, through cross-coupling reactions, thereby expanding the accessible chemical space. The oxan-2-yl (tetrahydropyranyl, THP) group serves as a protecting group for the pyrazole nitrogen, preventing unwanted side reactions and allowing for regioselective synthesis.
Mechanistic Insights and Reagent Selection
Reductive amination is a two-step process that is often performed in a single pot.[2][3] The reaction begins with the formation of a hemiaminal intermediate from the reaction of the aldehyde with a primary or secondary amine. This is followed by the acid-catalyzed elimination of water to form an iminium ion, which is then reduced by a suitable reducing agent to yield the final amine product.
Diagram of the Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
The Critical Role of the Reducing Agent
The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for the reductive amination of aldehydes.[4] Its mild nature and steric bulk prevent the rapid reduction of the aldehyde, allowing for the efficient formation of the iminium ion. It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE).
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can readily reduce aldehydes to the corresponding alcohols.[5] This can be a significant side reaction, lowering the yield of the desired amine. However, in a two-step procedure where the imine is pre-formed, NaBH₄ can be an effective reducing agent.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is selective for the reduction of iminium ions over carbonyls, especially at mildly acidic pH. However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is generally preferred.
The Tetrahydropyranyl (THP) Protecting Group: A Strategic Choice
The THP group is an acetal used to protect the acidic N-H proton of the pyrazole ring. Its key features relevant to this synthesis are:
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides, making them compatible with the reductive amination conditions.[6]
-
Introduction: The THP group is typically introduced under acidic catalysis by reacting the N-H pyrazole with 3,4-dihydro-2H-pyran (DHP).
-
Cleavage: The THP group is readily removed under acidic conditions, such as treatment with aqueous acid (e.g., HCl in THF/water) or p-toluenesulfonic acid in an alcohol.[7] This allows for deprotection of the pyrazole nitrogen at a later stage if desired.
It is crucial to perform the reductive amination under non-acidic or very mildly acidic conditions to prevent premature cleavage of the THP group.
Experimental Protocols
Synthesis of this compound (Starting Material)
A plausible synthetic route to the starting material involves the Vilsmeier-Haack formylation of a THP-protected 4-bromopyrazole.
Diagram of the Synthetic Workflow for the Starting Material
Caption: Synthetic workflow for the starting aldehyde.
Protocol 3.1.1: THP Protection of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1-(oxan-2-yl)pyrazole.
Protocol 3.1.2: Vilsmeier-Haack Formylation
-
To a flask containing N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-bromo-1-(oxan-2-yl)pyrazole (1.0 eq) in DMF (2 volumes) to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Reductive Amination Protocol
This protocol describes a general procedure for the reductive amination of this compound with a representative secondary amine (e.g., N-methylbenzylamine).
Diagram of the Reductive Amination Workflow
Caption: Experimental workflow for reductive amination.
Protocol 3.2.1: One-Pot Reductive Amination
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 10 volumes), add the desired amine (e.g., N-methylbenzylamine, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted aminomethyl-pyrazole.
Characterization of Products
The successful synthesis of the aminomethyl-pyrazole derivatives can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the aldehyde proton signal (~9.5-10.0 ppm). - Appearance of a new singlet or multiplet for the benzylic-type methylene protons (CH₂-N) typically in the range of 3.5-4.5 ppm.[8] - Signals corresponding to the pyrazole ring protons. - Signals for the THP protecting group (multiplets between 1.5-2.0 ppm and 3.5-4.0 ppm, and a characteristic signal for the anomeric proton around 5.3-5.6 ppm). - Signals corresponding to the substituents on the amine. |
| ¹³C NMR | - Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm). - Appearance of a new signal for the methylene carbon (CH₂-N) in the range of 50-60 ppm.[9] - Signals for the pyrazole ring carbons. - Signals for the THP protecting group carbons. |
| FT-IR | - Disappearance of the C=O stretching vibration of the aldehyde (~1680-1700 cm⁻¹). - Presence of C-N stretching vibrations. |
| Mass Spec. | - Molecular ion peak corresponding to the expected mass of the product. |
Table 1: General Spectroscopic Data for Characterization.
Troubleshooting and Key Considerations
-
Incomplete reaction: If the reaction stalls, gentle heating (40-50 °C) may be beneficial. Ensure the NaBH(OAc)₃ is of good quality and added to a dry reaction mixture.
-
Formation of the alcohol byproduct: This indicates that the reduction of the aldehyde is competing with iminium ion formation. This is more likely with less reactive amines or if a less selective reducing agent is used. Using NaBH(OAc)₃ should minimize this.
-
Dialkylation of primary amines: When using a primary amine, dialkylation to form a tertiary amine can be a side reaction. Using a slight excess of the amine or a stepwise procedure (pre-formation of the imine followed by reduction) can mitigate this.
-
Stability of the THP group: While generally stable, prolonged reaction times or the presence of acidic impurities could lead to partial deprotection. Maintaining anhydrous and neutral conditions is key.
Conclusion
The reductive amination of this compound is a highly effective and versatile method for the synthesis of a wide array of N-substituted aminomethyl-pyrazoles. The strategic use of the THP protecting group and a mild reducing agent like sodium triacetoxyborohydride are crucial for the success of this transformation. The protocols and insights provided in this guide are intended to enable researchers to confidently apply this methodology in their synthetic endeavors, paving the way for the discovery of novel bioactive molecules.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
- Simenel, A. A., et al. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 2021, 4(X), XX–XX.
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
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Organic Reactions. Sodium Borohydride. [Link]
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PubChem. 1-benzyl-4-bromo-1H-pyrazole. [Link]
- Elguero, J., et al. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 1986, 24(7), 605-611.
-
Asian Journal of Chemistry. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. [Link]
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Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
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Molecules. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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RSC Advances. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
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Application Note: A Practical Guide to the Derivatization of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde for Parallel Library Synthesis
Introduction: The Strategic Value of a Bifunctional Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a cornerstone of modern drug design.[1][2] For the rapid exploration of chemical space and the development of structure-activity relationships (SAR), building blocks that allow for systematic and diverse modifications are invaluable.
This guide details the synthetic utility of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde , a versatile starting material designed for efficient library synthesis. This molecule possesses two key, orthogonally reactive functional handles:
-
A C4-bromine atom , ideal for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.
-
A C3-aldehyde group , a gateway for a multitude of transformations including reductive aminations, condensations, and olefications.
Furthermore, the pyrazole N-H is protected with a tetrahydropyranyl (THP) group . This strategic choice is critical for ensuring high-yield, clean reactions by preventing undesirable side reactions at the pyrazole nitrogen, which can otherwise interfere with many synthetic transformations, particularly palladium-catalyzed couplings.[3][4] This document provides field-tested protocols for the derivatization of this key intermediate, explains the rationale behind procedural choices, and outlines a strategy for constructing a diverse chemical library.
The Role of the Tetrahydropyranyl (THP) Protecting Group
The selection of a protecting group is a critical decision in a multi-step synthesis. The THP group is employed here due to its robust stability under a wide range of non-acidic conditions, including exposure to organometallics, strong bases, and hydrides, making it perfectly suited for the reaction classes described below.[3]
Key Advantages:
-
Inertness: It does not interfere with Pd-catalyzed cross-coupling or reductive amination conditions.
-
Improved Solubility: The THP group often enhances the solubility of heterocyclic compounds in common organic solvents.
-
Reliable Deprotection: It can be cleanly removed under mild acidic conditions, typically at the final stage of the synthesis, to reveal the N-H pyrazole, which may be crucial for biological activity.[5]
A general protocol for the eventual deprotection of the pyrazole library is provided below.
Protocol 2.1: General Procedure for THP Deprotection
This protocol describes the final step after all other derivatizations are complete.
-
Dissolution: Dissolve the THP-protected pyrazole derivative (1.0 equiv) in a suitable solvent such as methanol (MeOH) or dichloromethane (CH₂Cl₂).
-
Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH, 0.1 equiv) or hydrochloric acid (2M HCl in diethyl ether, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Core Derivatization Strategies and Protocols
The true power of this compound lies in its ability to undergo sequential reactions at its two distinct functional groups. Below are detailed protocols for three high-yield, library-friendly transformations.
Strategy A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[6] The C4-bromo position of the pyrazole is an excellent electrophilic partner for this reaction.
Causality & Experimental Choice: The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is standard for this transformation.[7][8] A base (e.g., K₃PO₄ or Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.[6] A mixed solvent system of an organic solvent like 1,4-dioxane and water is often employed to solubilize both the organic and inorganic reagents.[9]
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The core steps of the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of the C4-Bromo Position
-
Setup: To a dry Schlenk tube, add this compound (1.0 equiv, 1 mmol), the desired aryl or heteroaryl boronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[7]
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%).
-
Solvent & Degassing: Add a 10:1 mixture of 1,4-dioxane and water (e.g., 8.25 mL total).[7] Seal the tube and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.[7]
-
Work-up: After cooling to room temperature, add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Table 1: Representative Results for Suzuki-Miyaura Coupling
| Entry | Boronic Acid (R²) | Product | Typical Yield |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-(Oxan-2-yl)-4-phenyl-2H-pyrazole-3-carbaldehyde | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(oxan-2-yl)-2H-pyrazole-3-carbaldehyde | 80-90% |
| 3 | 3-Pyridinylboronic acid | 2-(Oxan-2-yl)-4-(pyridin-3-yl)-2H-pyrazole-3-carbaldehyde | 75-85% |
| 4 | Thiophene-2-boronic acid | 2-(Oxan-2-yl)-4-(thiophen-2-yl)-2H-pyrazole-3-carbaldehyde | 70-80% |
Strategy B: C-N Bond Formation via Reductive Amination
Reductive amination is a robust method for converting aldehydes into amines. It proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. This reaction is highly amenable to library synthesis due to the vast commercial availability of primary and secondary amines.[10][11]
Causality & Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is milder than other hydrides like sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions such as alcohol formation.[11] A small amount of acetic acid is often added to catalyze the formation of the imine intermediate.
Protocol 3.2: Reductive Amination of the C3-Aldehyde
-
Setup: In a round-bottom flask, dissolve the pyrazole-3-carbaldehyde starting material (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add glacial acetic acid (2.0 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Results for Reductive Amination
| Entry | Amine | Product | Typical Yield |
|---|---|---|---|
| 1 | Benzylamine | (4-Bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)-N-(phenyl)methanamine | 80-90% |
| 2 | Morpholine | 4-((4-Bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)methyl)morpholine | 85-95% |
| 3 | Aniline | N-((4-Bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)methyl)aniline | 70-80% |
| 4 | Cyclopropylamine | N-((4-Bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)methyl)cyclopropanamine | 75-85% |
Strategy C: C=C Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[12][13] This reaction is ideal for introducing electron-withdrawing groups and extending conjugation.
Causality & Experimental Choice: Mild bases like ammonium carbonate or piperidine are effective catalysts.[12] The reaction can often be run under mild, and sometimes even aqueous, conditions, making it a green and efficient choice for library synthesis. The active methylene compound must have two electron-withdrawing groups (e.g., CN, CO₂R) to facilitate deprotonation and subsequent condensation.
Protocol 3.3: Knoevenagel Condensation with the C3-Aldehyde
-
Setup: To a solution of the pyrazole-3-carbaldehyde starting material (1.0 equiv) in ethanol or water, add the active methylene compound (e.g., malononitrile, 1.1 equiv).
-
Catalyst Addition: Add a catalytic amount of ammonium carbonate ((NH₄)₂CO₃, 0.2 equiv).[12]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-6 hours. Often, the product will precipitate from the reaction mixture.
-
Work-up: If a precipitate forms, cool the mixture and collect the product by filtration. Wash the solid with cold solvent (e.g., ethanol or water) and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Table 3: Representative Results for Knoevenagel Condensation
| Entry | Active Methylene Compound | Product | Typical Yield |
|---|---|---|---|
| 1 | Malononitrile | 2-((4-Bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)methylene)malononitrile | 90-98% |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)acrylate | 85-95% |
| 3 | Meldrum's acid | 5-((4-Bromo-2-(oxan-2-yl)-2H-pyrazol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 80-90% |
Integrated Workflow for Library Synthesis
The orthogonality of the functional handles allows for a powerful two-step diversification strategy. A library can be generated by first reacting the C4-bromo position followed by derivatization of the C3-aldehyde, or vice versa. This workflow enables the rapid creation of hundreds of distinct analogues from a single starting material.
Diagram 2: Orthogonal Library Synthesis Workflow
Caption: A dual-path strategy for rapid library generation.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of diverse chemical libraries. The strategic placement of a stable protecting group and two orthogonally reactive functional handles—a bromine atom for cross-coupling and an aldehyde for nucleophilic additions and condensations—provides researchers with a reliable platform for rapid SAR exploration. The protocols outlined in this guide are robust, scalable, and amenable to parallel synthesis workflows, making this scaffold an exceptional tool for professionals in drug discovery and development.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from [Link][1][10][14]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24431–24440. Available at: [Link][15][16][17][18]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link][3]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link][19]
-
Khan, I. U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. Available at: [Link][7]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link][17]
-
Abdel-Wahab, B. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link][1]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link][12]
-
Perevalov, A. S., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link][11]
-
El-Metwally, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(21), 3858. Available at: [Link][2]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(19), 5122-5126. Available at: [Link][20]
-
ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes.... Retrieved from [Link][21]
-
Lyalin, B. V., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available at: [Link][22]
-
Reddy, T. R., et al. (2018). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 3(10), 14321-14332. Available at: [Link][13]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link][8]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][6]
-
Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. Available at: [Link][9]
-
Thompson, A. S., et al. (1995). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 36(49), 8937-8940. Available at: [Link][4]
Sources
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- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield for 4-Bromo-Pyrazole Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet highly valuable, transformation. Pyrazole cores are ubiquitous in pharmaceuticals, and mastering their functionalization via cross-coupling is a critical skill.
The Suzuki coupling of 4-bromo-pyrazoles, while powerful, is frequently plagued by issues not always seen with simpler aryl bromides. The electron-rich nature of the pyrazole ring and the presence of two nitrogen atoms introduce specific mechanistic hurdles, primarily catalyst inhibition and a propensity for debilitating side reactions. This guide moves beyond generic advice to provide targeted, evidence-based solutions to these common problems.
Troubleshooting Workflow: A Diagnostic Approach
Before diving into detailed explanations, this workflow provides a high-level diagnostic chart to guide your troubleshooting process.
Caption: A decision tree for troubleshooting poor outcomes in 4-bromo-pyrazole Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction failing when standard Suzuki conditions work for other aryl bromides? The pyrazole N-H seems to be the problem.
This is the most common issue. The N-H proton on the pyrazole ring is significantly more acidic than an amine N-H. Under the basic conditions required for the Suzuki reaction, this proton is easily removed, forming a pyrazolate anion.[1] This anion, along with the neutral pyrazole's lone pair, can strongly coordinate to the palladium center, acting as a catalyst poison and halting the catalytic cycle.[2]
Furthermore, many standard protocols for palladium-catalyzed reactions fail when substrates have free N-H groups.[1] While specialized catalysts exist for unprotected N-H heterocycles, a more general and robust solution is to protect the pyrazole nitrogen.[1][3]
-
Causality: The pyrazolate anion binds to the Pd(II) center, preventing the crucial oxidative addition or transmetalation steps.
-
Solution: Protect the pyrazole nitrogen with a suitable group like tert-Butoxycarbonyl (Boc) or Trimethylsilylethoxymethyl (SEM). This neutralizes its ability to interfere with the catalyst.
Q2: Which palladium catalyst and ligand combination is a good starting point for 4-bromo-pyrazoles?
For challenging heterocyclic substrates, simple catalysts like Pd(PPh₃)₄ may not be effective.[2] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are far more reliable. These ligands promote faster reductive elimination and stabilize the active Pd(0) species.
-
Expert Recommendation: Start with a pre-formed catalyst (a "precatalyst") which is more stable and provides more reproducible results.
-
Top Candidates:
Using a combination of a palladium source like Pd₂(dba)₃ with a separate ligand (e.g., XPhos, SPhos) is also a valid approach, though precatalysts are often more convenient.[1][6]
Q3: What is the role of the base, and how do I choose the most effective one?
The base is not merely a spectator; it is critical for activating the boronic acid to facilitate the transmetalation step.[6] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.[6]
-
Weak Bases (e.g., Na₂CO₃): Often insufficient for activating the boronic acid, leading to slow or incomplete reactions.
-
Stronger Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are the standard choices for modern Suzuki couplings.
Q4: How does the solvent system affect the reaction yield?
The ideal solvent must dissolve all components (the polar base, the organic halide, and the catalyst) to some extent. This is why mixed solvent systems are almost always used.
-
Common Systems:
-
1,4-Dioxane / Water (typically 4:1 to 10:1): A classic and highly effective combination. Dioxane solubilizes the organic components, while water dissolves the inorganic base.[2][4]
-
Toluene / Water: Another common choice, especially for higher temperature reactions.
-
2-MeTHF / Water: A greener and often higher-performing alternative to THF or dioxane.[5]
-
DMF (no water): Can be used in some cases, but product purification can be more difficult due to its high boiling point.[2]
-
Crucial Note: All organic solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through three main stages.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Guide: From Problem to Solution
Problem 1: Low or No Product Formation with Minimal Starting Material Consumption
This often points to a dead or inhibited catalyst.
-
Possible Cause A: Catalyst Inhibition by Pyrazole N-H
-
Diagnosis: You are using an unprotected 4-bromo-pyrazole.
-
Explanation: As detailed in FAQ Q1, the acidic N-H proton leads to the formation of a pyrazolate anion that poisons the palladium catalyst.[1]
-
Solution: Synthesize the N-Boc protected version of your 4-bromo-pyrazole. The Boc group is robust enough for the coupling but can be easily removed later if needed. This is the most reliable way to prevent catalyst inhibition.[3]
-
-
Possible Cause B: Inefficient Catalyst System
-
Diagnosis: You are using an older catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Explanation: These catalysts may not be active enough for the electron-rich and potentially coordinating pyrazole substrate. The rate of reductive elimination can be slow, allowing side reactions to occur.
-
Solution: Switch to a modern catalyst system as outlined in the table below. The use of bulky, electron-rich Buchwald-type ligands (like SPhos, XPhos) or palladacycles is often transformative.[1][5]
-
| Parameter | Recommended Starting Conditions for Screening |
| Catalyst System | 1. XPhos Pd G3 (1-3 mol%) 2. Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) |
| Base | 1. K₃PO₄ (2.0 - 3.0 equiv) 2. Cs₂CO₃ (2.0 equiv) |
| Solvent | 1. 1,4-Dioxane / H₂O (5:1) 2. 2-MeTHF / H₂O (10:1) |
| Temperature | 80 - 110 °C |
| Boronic Acid | Use 1.2 - 1.5 equivalents to drive the reaction to completion. |
Problem 2: Starting Material is Consumed, but Yield is Low with Many Byproducts
This indicates your catalyst is active, but side reactions are outcompeting the desired coupling. Suboptimal conditions can lead to side products and impurities.[8]
-
Side Product A: Protodebromination (Your product is pyrazole-H)
-
Diagnosis: Mass spectrometry or NMR shows a major product with a mass corresponding to the loss of bromine and the gain of a proton.
-
Explanation: This is a common side reaction for halogenated N-heterocycles.[3][9] A proposed mechanism involves deprotonation at the pyrazole ring followed by protonation from a source like water, leading to the expulsion of the bromide.[4]
-
Solution:
-
N-Protection: This is the most effective solution, as it prevents the initial deprotonation that facilitates the side reaction.[3]
-
Optimize Base/Solvent: Use a less aqueous system if possible, though this can slow transmetalation. Sometimes a stronger, more soluble base (like Cs₂CO₃) can accelerate the desired coupling to outcompete the debromination.
-
-
-
Side Product B: Protodeboronation (Your byproduct is Ar-H from the boronic acid)
-
Diagnosis: You observe the arene corresponding to your boronic acid as a major byproduct.
-
Explanation: The bond between the aryl group and boron can be cleaved by water or other protic sources, especially at high temperatures and high pH. Electron-deficient or unstable heteroaryl boronic acids are particularly prone to this.[1][2]
-
Solution:
-
Use a Boronic Ester: Pinacol boronate esters (Bpin) are more stable to protodeboronation than boronic acids.
-
Lower Temperature: If possible, reduce the reaction temperature.
-
Use a Milder Base: If using Cs₂CO₃, try switching to K₃PO₄ or K₂CO₃.
-
-
-
Side Product C: Homocoupling (Your byproduct is Ar-Ar from the boronic acid)
-
Diagnosis: You observe a symmetrical biaryl derived from your boronic acid.
-
Explanation: This side reaction is often initiated by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state and promote the coupling of two boronic acid molecules.[7]
-
Solution: Ensure your entire system is rigorously deoxygenated. Sparge the solvent and the sealed reaction vessel with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst and heating.[7]
-
Key Experimental Protocol: General Procedure for N-Boc-4-bromo-pyrazole Suzuki Coupling
This protocol provides a robust starting point for your optimizations.
Materials:
-
N-Boc-4-bromo-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the N-Boc-4-bromo-pyrazole, arylboronic acid, and K₃PO₄.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Degassing: Seal the vessel with a septum-lined cap. Purge the vessel with a gentle stream of argon or nitrogen for 20 minutes, ensuring the needle is submerged in the liquid for efficient sparging.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired product.
References
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . NIH Public Access. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) . PubMed Central. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage . ACS Publications. [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . ACS Publications. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Welcome to the technical support center for the purification of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
The purification of this compound can be complicated by the presence of various impurities stemming from its synthesis, most commonly via the Vilsmeier-Haack formylation of the corresponding THP-protected bromopyrazole. The following table outlines potential issues, their probable causes, and validated solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield after purification | 1. Incomplete reaction: The Vilsmeier-Haack reaction may not have gone to completion.[1][2] 2. Product decomposition: The tetrahydropyranyl (THP) protecting group is acid-labile and may have been partially or fully cleaved during acidic work-up or chromatography on silica gel.[3][4] 3. Product volatility: While unlikely to be highly volatile, some loss may occur during solvent removal under high vacuum and elevated temperatures. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before work-up.[5][6] 2. Neutralize carefully: During the aqueous work-up, pour the reaction mixture onto crushed ice and neutralize with a mild base like sodium bicarbonate solution to a pH of ~7-8.[5] For chromatography, consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase such as alumina.[7] 3. Gentle solvent removal: Use a rotary evaporator at moderate temperature and pressure. |
| Presence of a close-running impurity on TLC | 1. Regioisomers: In some pyrazole syntheses, the formation of regioisomers can occur, which often have very similar polarities.[1] 2. Unreacted starting material: If the reaction is incomplete, the starting 4-bromo-2-(oxan-2-yl)pyrazole will be a major impurity. | 1. Optimize chromatography: Utilize a high-efficiency silica gel and a carefully optimized eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[8][9] 2. Drive the reaction to completion: Ensure sufficient reaction time and appropriate temperature as monitored by TLC.[5] |
| Product appears as an oil that is difficult to solidify | 1. Residual solvent: Trapped solvent can prevent crystallization. 2. Presence of impurities: Even small amounts of impurities can inhibit crystallization. | 1. High-vacuum drying: Dry the purified oil under high vacuum for an extended period to remove all traces of solvent. 2. Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether. If a solid forms, a full recrystallization can be attempted.[10][11] |
| Column chromatography leads to a smeared band and poor separation | 1. Compound instability on silica: The acidic nature of silica gel can cause streaking and decomposition of sensitive compounds.[3] 2. Inappropriate solvent system: The chosen eluent may not be optimal for the separation. | 1. Use deactivated silica: Prepare a slurry of silica gel in the mobile phase containing ~1% triethylamine to neutralize acidic sites. 2. Systematic solvent screening: Use TLC to test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.[7][8] |
| Evidence of THP group cleavage in characterization data (e.g., ¹H NMR) | 1. Acidic work-up: Exposure to strong acids during the work-up can readily remove the THP group.[4][12] 2. Acidic chromatography conditions: Standard silica gel can be sufficiently acidic to cause deprotection.[3] | 1. Maintain neutral pH: Ensure the aqueous work-up is performed under neutral or slightly basic conditions.[5] 2. Buffered chromatography: Use a mobile phase buffered with a small amount of a non-nucleophilic base like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound?
A1: Flash column chromatography on silica gel is generally the most effective and widely used method for purifying this compound.[6][7][8] It allows for the separation of the desired product from unreacted starting materials, reagents, and side products. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[7][9]
Q2: How can I effectively monitor the purification process?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography.[5][6] Use a UV lamp (254 nm) for visualization, as the pyrazole ring is UV-active. Staining with potassium permanganate can also be used to visualize non-UV active impurities. For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]
Q3: My compound is a persistent oil. What are some effective recrystallization solvents to try?
A3: For pyrazole derivatives, common recrystallization solvent systems include ethanol, mixtures of hexanes and acetone, or hexanes and ethyl acetate.[10][11] The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. If the compound is too soluble in a particular solvent, a second "anti-solvent" in which the compound is insoluble can be added dropwise to induce crystallization.
Q4: I suspect the Vilsmeier-Haack reagent is causing side reactions. What are the common byproducts?
A4: The Vilsmeier-Haack reaction, while generally efficient for the formylation of pyrazoles, can sometimes lead to side products.[1][14][15] These can include hydroxymethylated pyrazoles if the reaction is not completely anhydrous, or chlorinated byproducts depending on the substrate and reaction conditions.[16] Careful control of the reaction temperature and the use of anhydrous reagents are crucial to minimize these side reactions.[2][17]
Q5: Is the THP protecting group stable during purification?
A5: The tetrahydropyranyl (THP) group is an acetal and is known to be sensitive to acidic conditions, under which it can be readily cleaved to reveal the free pyrazole N-H.[3][4] Therefore, it is critical to avoid acidic conditions during both the work-up and purification steps. The use of standard silica gel can be problematic due to its inherent acidity.
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp and identify the spot corresponding to the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). If deactivation is required, add ~1% triethylamine to the eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.
-
Carefully add the dry-loaded sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the compounds from the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Spot each fraction onto a TLC plate and develop it to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow Diagram
Caption: Purification workflow for this compound.
References
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. Available at: [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]
- Reactivity of chiral functionalized pyrazoles: Alcohol protection.
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PMC. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
- Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystalliz
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. ResearchGate. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Organic & Biomolecular Chemistry.
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Request PDF. Available at: [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
-
4-Bromo-2-(tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbonitrile. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
Common side products in the synthesis of substituted pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and side product formations with in-depth technical explanations and actionable troubleshooting protocols. Our approach is grounded in mechanistic principles to empower you to not just follow steps, but to understand and control your chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl compound yields a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
This is one of the most common challenges in pyrazole synthesis, particularly via the Knorr synthesis and its variations. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can undergo initial condensation with the hydrazine.
The regiochemical outcome is a delicate balance of electronic and steric factors, heavily influenced by reaction conditions. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration. The initial attack of the substituted hydrazine on one of the two carbonyls dictates the final substitution pattern.
-
Under acidic conditions: Both carbonyls are protonated and activated towards nucleophilic attack. The reaction pathway is often dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Generally, the less sterically hindered carbonyl is favored for the initial attack.[1][2]
-
Under basic or neutral conditions: The reaction may proceed through different intermediates, and the relative reactivity of the carbonyls can change.
The nature of the substituents on both the 1,3-dicarbonyl and the hydrazine plays a crucial role. Electron-withdrawing groups on the dicarbonyl can enhance the electrophilicity of the adjacent carbonyl, while bulky groups can sterically hinder attack.[1]
Controlling the formation of a single regioisomer often requires careful optimization of reaction parameters.
| Strategy | Principle | Experimental Protocol |
| pH Control | Acid catalysis can significantly influence the rate of both imine formation and cyclization, thereby affecting the product ratio.[2] | Protocol: Start the reaction under strongly acidic conditions (e.g., using HCl in ethanol). This often favors the attack of the more nucleophilic nitrogen of a substituted hydrazine at the more reactive (less hindered) carbonyl group. Conversely, running the reaction under neutral or basic conditions may alter the selectivity. |
| Solvent Choice | The polarity and hydrogen bonding capability of the solvent can influence the stability of intermediates and transition states. | Protocol: Aprotic dipolar solvents have been reported to give better regioselectivity in some cases compared to protic solvents like ethanol.[3] Experiment with solvents like DMF or DMSO and compare the results with traditional solvents like ethanol or acetic acid. |
| Stepwise Synthesis | A one-pot procedure can sometimes lead to a mixture of isomers, whereas a stepwise approach might offer better control.[4] | Protocol: 1. Isolate the initial condensation product (the hydrazone or enamine) before cyclization. 2. Purify this intermediate. 3. Subject the purified intermediate to cyclization conditions. This can prevent side reactions and may favor the formation of a single isomer. |
| Use of Protecting/Directing Groups | Introducing a bulky or electronically directing group on the 1,3-dicarbonyl can force the initial reaction to occur at a specific carbonyl. | Protocol: This is a more advanced synthetic strategy that involves modifying one of the starting materials. For example, using a benzotriazole group as a leaving group can lead to a more regioselective reaction.[3] |
Issue 2: My reaction is sluggish, and I'm isolating a stable intermediate instead of the final pyrazole. It appears to be a pyrazoline or a 5-hydroxypyrazoline.
The formation of pyrazoles from 1,3-dicarbonyls and hydrazines is not a single-step process. It involves the formation of a non-aromatic intermediate, which must then dehydrate or be oxidized to yield the final aromatic pyrazole.
-
Hydroxypyrazoline Formation: The cyclization step initially forms a 5-hydroxypyrazoline (a cyclic hemiaminal).[1][5] The final step is the acid- or base-catalyzed elimination of water to form the aromatic pyrazole ring. If this dehydration is slow or reversible, the hydroxypyrazoline can be isolated. This is particularly common when electron-withdrawing groups are present, which can disfavor the formation of the double bond.
-
Pyrazoline Formation: When the synthesis starts from α,β-unsaturated ketones and hydrazines, the initial product is a pyrazoline, which requires a subsequent oxidation step to be converted to the pyrazole.[3][6] If the oxidant is omitted or is not effective, the pyrazoline will be the final product.
-
For Incomplete Dehydration (Hydroxypyrazoline intermediate):
-
Increase Acidity/Basicity: Dehydration is often the rate-determining step and is catalyzed by acid or base.[1] Add a stronger acid (e.g., a catalytic amount of H₂SO₄) or increase the reaction temperature to facilitate the elimination of water.
-
Dean-Stark Trap: For reactions run at higher temperatures in suitable solvents (like toluene), using a Dean-Stark apparatus can effectively remove the water formed during the reaction, driving the equilibrium towards the aromatic pyrazole product.
-
-
For Incomplete Oxidation (Pyrazoline intermediate):
-
Introduce an Oxidant: If your synthesis route is expected to produce a pyrazoline intermediate, an oxidation step is necessary. Common oxidants include:
-
Bromine in a suitable solvent.
-
Manganese dioxide (MnO₂).
-
Simply heating the pyrazoline in DMSO under an oxygen atmosphere can also be effective.[7]
-
-
Issue 3: I have successfully synthesized my pyrazole, but now I need to N-alkylate it and I'm getting a mixture of N1 and N2 isomers.
The pyrazole ring has two nitrogen atoms, a pyrrole-type (N1) and a pyridine-type (N2). In an N-unsubstituted pyrazole, these are tautomeric. Once substituted, they become distinct, and alkylation of an N-H pyrazole can occur at either nitrogen, leading to a mixture of regioisomers.
The regioselectivity of N-alkylation is a classic case of kinetic versus thermodynamic control and is highly sensitive to the reaction conditions.
-
Steric Hindrance: The N1 and N2 positions have different steric environments, especially in substituted pyrazoles. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[8]
-
Base and Solvent: The choice of base and solvent affects the nature of the pyrazolate anion. Different counter-ions and solvation spheres can influence the accessibility of the two nitrogen atoms to the incoming electrophile.
-
Alkylating Agent: The reactivity and size of the alkylating agent play a crucial role. Harder electrophiles may favor reaction at the nitrogen with higher electron density, while bulkier electrophiles will be more sensitive to steric effects.
| Strategy | Principle | Experimental Protocol |
| Steric Control | Use a bulky alkylating agent to favor reaction at the less hindered nitrogen. | Protocol: To achieve N1-selective methylation, traditional reagents like methyl iodide often give poor selectivity. Using a bulkier, masked methylating reagent like an α-halomethylsilane followed by protodesilylation can significantly improve N1 selectivity.[8] |
| Choice of Base/Solvent System | Modifying the reaction conditions can switch the major product from one isomer to the other. | Protocol: The K₂CO₃/DMSO system is often used for regioselective N1-alkylation of 3-substituted pyrazoles.[4] Experiment with different base/solvent combinations (e.g., NaH in DMF vs. K₂CO₃ in acetone) to determine the optimal conditions for your desired isomer. |
| Thermodynamic vs. Kinetic Control | One isomer may be formed faster (kinetic product), while the other is more stable (thermodynamic product). | Protocol: Reactions at lower temperatures may favor the kinetic product, while higher temperatures or longer reaction times might allow for equilibration to the more stable thermodynamic product. Monitor the reaction over time at different temperatures to assess this possibility. |
Issue 4: My reaction mixture has a lot of colored impurities, and the yield is low, suggesting my starting materials are degrading.
Hydrazines and 1,3-dicarbonyl compounds can be unstable under certain conditions, leading to side reactions and the formation of impurities.
-
Hydrazine Decomposition: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.
-
1,3-Dicarbonyl Self-Condensation: Under basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions. Under acidic conditions, they might undergo other rearrangements or decomposition pathways.
-
Purify Starting Materials: Ensure your 1,3-dicarbonyl and hydrazine are pure before starting the reaction. Distill or recrystallize them if necessary.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.
-
Control Temperature: Avoid unnecessarily high temperatures, which can accelerate decomposition.
-
Order of Addition: Consider adding the more sensitive reagent last to the reaction mixture to minimize its exposure to harsh conditions.
Visualizing the Challenges: Reaction Pathways
To better understand the formation of these common side products, the following diagrams illustrate the key decision points in the reaction pathway.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Formation of a stable 5-hydroxypyrazoline intermediate.
General Purification Strategies
When faced with a mixture of products, several purification techniques can be employed:
-
Crystallization: If there are significant differences in the solubility of the regioisomers or impurities, fractional crystallization can be an effective method for purification.
-
Acid Salt Formation: Pyrazoles are basic and can be converted into their acid addition salts (e.g., hydrochlorides). These salts often have different crystallization properties than the free base and can be used to separate isomers or remove non-basic impurities.[9] The pure pyrazole can be recovered by neutralization.
-
Column Chromatography: Silica gel chromatography is a standard method for separating pyrazole isomers. However, due to the similar polarity of regioisomers, this can sometimes be challenging and may require careful solvent system optimization.
By understanding the underlying mechanisms of pyrazole synthesis and the formation of common side products, you can develop robust and efficient synthetic protocols. This guide provides a starting point for troubleshooting, but careful observation and systematic optimization will be key to the success of your specific reaction.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Available from: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Available from: [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2242. Available from: [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. Available from: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
- Bansal, R. K. (2018). Heterocyclic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The Chemistry of Pyrazoles of Pharmacological Interest. Targets in Heterocyclic Systems, 6, 69-105.
- Kumar, V., & Aggarwal, R. (2018). Synthesis of pyrazole and its derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 9(7), 2686-2703.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Abdel-Wahab, B. F., Abdel-Aziem, A., & Awad, G. E. (2013). A convenient synthesis of some new pyrazole derivatives and the investigation of their antimicrobial evaluation. European journal of medicinal chemistry, 64, 333-339.
- Al-Zaydi, K. M. (2007).
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Introduction: Welcome to the technical support guide for 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. This document is intended for researchers, medicinal chemists, and process development scientists. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the successful handling and use of this versatile building block. The stability of this compound is critically dependent on understanding the chemistry of its three key functional groups: the pyrazole ring, the aldehyde, and particularly the N-tetrahydropyranyl (THP) protecting group. The THP group, an acetal, is the primary point of potential degradation, especially under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical instability of this compound?
A1: The most significant liability is the N-THP (oxan-2-yl) group, which is an acetal. Acetals are highly susceptible to cleavage under acidic conditions, which hydrolyzes the group and regenerates the parent N-H pyrazole.[1][2] This deprotection is often rapid in the presence of even trace amounts of acid, including protic solvents, silica gel, or acidic reagents.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture. Aldehyde functionalities can be sensitive to air and light, potentially leading to oxidation to the corresponding carboxylic acid over time.[3]
Q3: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) for my reactions?
A3: It is strongly discouraged to use protic solvents unless THP-deprotection is the desired outcome. Protic solvents can facilitate the cleavage of the THP group, a process known as solvolysis.[2][4] Even neutral-seeming alcohols can contain acidic impurities or act as proton sources, leading to the formation of the unprotected 4-bromopyrazole-3-carbaldehyde. If a protic solvent must be used, ensure it is anhydrous and consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge trace acid.
Q4: Is the compound stable to standard silica gel chromatography?
A4: Caution is advised. Standard silica gel is inherently acidic and can cause partial or complete cleavage of the THP group during purification. To mitigate this, it is recommended to use silica gel that has been neutralized by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) and then dried. Alternatively, other purification media like neutral alumina or reversed-phase chromatography should be considered.
Q5: How stable is the compound under basic or nucleophilic conditions?
A5: The THP protecting group is generally robust under strongly basic and nucleophilic conditions.[5][6] It is stable to reagents such as organometallics (Grignard, organolithiums), metal hydrides (LiAlH4, NaBH4), and hydroxides at low to moderate temperatures.[5][6] However, the aldehyde group can undergo reactions like aldol condensation or Cannizzaro reactions under certain basic conditions, so reaction parameters should be carefully controlled.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Observed Issue | Probable Cause | Recommended Solution & Explanation |
| An unexpected, more polar spot appears on my TLC plate after a reaction or workup. | Acid-Catalyzed Deprotection: The N-THP group has likely been cleaved, revealing the more polar N-H pyrazole. This is the most common failure mode. | Preventative Measures: Avoid acidic conditions. Use aprotic solvents (THF, Dichloromethane, Toluene, Dioxane). If an aqueous workup is needed, use a saturated sodium bicarbonate or weak phosphate buffer solution instead of water or acidic washes. For chromatography, use neutralized silica gel.[1] |
| Low or inconsistent yields after performing a reaction and aqueous workup. | Unintended Deprotection during Extraction: Use of even slightly acidic water (e.g., from dissolved CO2) or reagents like NH4Cl during the workup can cleave the THP group, leading to loss of product into the aqueous layer or purification difficulties. | Control pH: Ensure all aqueous solutions for workup are basic (pH > 8). Use saturated NaHCO3 or a dilute K2CO3 solution. Minimize contact time with any aqueous phase. |
| Reaction mixture turns dark brown/black when using a strong base (e.g., LDA, NaH). | Aldehyde Decomposition: While the THP group is base-stable, the aldehyde functionality is not inert. Strong bases can deprotonate the α-position (if applicable, though pyrazole-3-carbaldehyde has no enolizable proton) or catalyze decomposition pathways like polymerization or redox reactions.[7] | Modify Conditions: Add the base at a low temperature (e.g., -78 °C) and ensure the substrate is fully dissolved before addition. Use the minimum required equivalents of base. Consider if a milder base could achieve the desired transformation. |
| NMR spectrum appears complex, with more signals than expected. | Diastereomers: The THP group introduces a new stereocenter at the C2 position of the oxane ring. Since the parent molecule is achiral, this results in a racemic mixture of two enantiomers. If the molecule is used in a chiral environment or with a chiral reagent, this can lead to the formation of diastereomers, which will have distinct NMR signals. | Analysis: This is an inherent property of the THP group and not a sign of instability.[5] The complexity in the NMR is expected. For analysis, focus on key signals (aldehyde proton, pyrazole proton) which should integrate correctly relative to each other. |
Visualizing Instability: The Deprotection Pathway
The primary degradation pathway for this compound in the presence of acid and a protic solvent (e.g., Methanol) is the solvolysis of the N-THP acetal.
Caption: Acid-catalyzed cleavage of the N-THP group.
Experimental Protocol: Time-Course Stability Study by HPLC
This protocol provides a self-validating method to assess the stability of the title compound in a solvent of choice.
Objective: To quantify the degradation of this compound over time in a selected solvent at a defined temperature.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile (ACN), Dichloromethane (DCM), Methanol (MeOH))
-
Volumetric flasks and autosampler vials
-
HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile. This is your stable stock solution (1 mg/mL).
-
-
Sample Preparation for Time Points:
-
For each solvent to be tested (e.g., DCM, ACN, MeOH), pipette 100 µL of the stock solution into three separate autosampler vials (for triplicate runs).
-
Add 900 µL of the test solvent to each vial. This creates a 0.1 mg/mL working solution.
-
Prepare one "Time Zero" (T=0) sample by immediately quenching the reaction: evaporate the solvent from one ACN vial under a stream of nitrogen and redissolve the residue in 1 mL of the HPLC mobile phase.
-
-
Incubation:
-
Place the remaining vials in a temperature-controlled environment (e.g., room temperature, 25°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1h, 4h, 8h, 24h), take one vial for each solvent.
-
Evaporate the solvent under a stream of nitrogen.
-
Immediately redissolve the residue in 1 mL of the HPLC mobile phase and analyze by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the starting material and any new peaks that appear.
-
Calculate the percentage of the starting material remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the parent compound vs. time for each solvent.
-
Data Interpretation:
| Solvent | Expected Stability (24h @ RT) | Primary Degradation Product |
| Acetonitrile (ACN) | High (>98%) | None expected |
| Dichloromethane (DCM) | High (>98%) | None expected (if anhydrous and acid-free) |
| Tetrahydrofuran (THF) | Moderate-High (>95%) | None expected (peroxide-free grade recommended) |
| Methanol (MeOH) | Low (<50%) | 4-bromo-1H-pyrazole-3-carbaldehyde |
| Ethanol (EtOH) / Water | Very Low (<20%) | 4-bromo-1H-pyrazole-3-carbaldehyde |
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4). Available at: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kumar, V., & Singh, D. (2013). Tetrahydropyranylation and depyranylation of alcohols and phenols: an overview. RSC Advances, 3(44), 21376-21405. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. Information on THP stability is widely covered in chapters on hydroxyl protection.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from [Link]
-
Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 24275-24285. Available at: [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
-
Sridhar, M., & Kumar, B. S. (2001). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 66(15), 5116-5118. Available at: [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Calarco, M., et al. (2022). Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Iannelli, M., et al. (2022). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 27(21), 7482. Available at: [Link]
-
Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2016). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Retrieved from [Link]
- Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis of Pyrazole Derivatives and their Pharmacological activities. Journal of Advanced Scientific Research.
-
ResearchGate. (2016). (PDF) Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. Retrieved from [Link]
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]
Technical Support Center: Optimizing the Vilsmeier-Haack Formylation of N-Protected Pyrazoles
Welcome to the technical support center dedicated to the Vilsmeier-Haack formylation of N-protected pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this versatile yet often challenging C-H functionalization reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Foundational Principles: The Vilsmeier-Haack Reaction on N-Protected Pyrazoles
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems like pyrazoles. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, is the active electrophile. The choice of the nitrogen protecting group (PG) is not merely a matter of stability; it is a critical parameter that governs the regioselectivity and overall efficiency of the formylation.
The electronic nature of the protecting group dictates the position of formylation. Electron-withdrawing groups generally direct the incoming electrophile to the C4 position, while other groups may lead to mixtures or favor the C5 position. Understanding this interplay is the first step toward predictable and high-yielding synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: Low to No Product Formation - What are the likely causes and how can I fix it?
This is one of the most common issues. The root cause often lies in the stability of the Vilsmeier reagent, the reactivity of the pyrazole substrate, or suboptimal reaction conditions.
Immediate Troubleshooting Steps:
-
Verify Vilsmeier Reagent Formation: The Vilsmeier reagent is typically generated in situ from a tertiary amide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride). It is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. The characteristic yellow or orange color of the reagent is a good visual indicator of its formation.
-
Assess Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to react with the Vilsmeier reagent. If your N-protecting group is strongly electron-withdrawing, or if the pyrazole ring bears other deactivating substituents, the reaction may be sluggish.
-
Temperature Control is Key: Vilsmeier-Haack reactions often require elevated temperatures to proceed. However, excessive heat can lead to decomposition of the reagent or the product. A systematic temperature screen is advisable.
In-Depth Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Reagent Stoichiometry | Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 eq. to 3.0 eq.). | A higher concentration of the electrophile can drive the reaction forward, especially for less reactive substrates. |
| Reaction Temperature | Incrementally increase the temperature from room temperature up to 80-100 °C. | The activation energy for the electrophilic substitution may require thermal input. Monitor for decomposition via TLC. |
| Solvent Choice | While often run neat in DMF, consider a non-coordinating solvent like 1,2-dichloroethane (DCE) or acetonitrile. | In some cases, the solvent can influence the stability and reactivity of the Vilsmeier reagent. |
| Activation Method | If using POCl₃, consider switching to oxalyl chloride or thionyl chloride to generate the Vilsmeier reagent. | Oxalyl chloride can generate a more reactive Vilsmeier reagent at lower temperatures, which can be beneficial for sensitive substrates. |
Question 2: I am observing multiple products. How can I improve the regioselectivity of the formylation?
The formation of regioisomers (typically C4- and C5-formylated pyrazoles) is a frequent challenge. The regiochemical outcome is a delicate balance between the electronic directing effect of the N-protecting group and steric hindrance.
Key Factors Influencing Regioselectivity:
-
N1-Protecting Group: This is the dominant factor. Sterically bulky and electron-withdrawing groups often favor formylation at the less hindered and electronically activated C4 position. For example, the bulky triisopropylsilyl (TIPS) group has been shown to direct formylation almost exclusively to the C4 position.
-
Substituents on the Pyrazole Ring: The electronic nature of existing substituents will also influence the position of the incoming electrophile.
Strategies for Enhancing Regioselectivity:
| Strategy | Detailed Protocol | Expected Outcome |
| Protecting Group Modification | Switch to a bulkier protecting group like TIPS or a more electron-withdrawing group like tosyl (Ts). | Increased steric hindrance at the N1 position will disfavor substitution at the adjacent C5 position, thereby increasing the C4:C5 ratio. |
| Temperature Optimization | Run the reaction at lower temperatures, even if it requires longer reaction times. | Lowering the temperature can increase the kinetic selectivity, favoring the formation of the thermodynamically more stable isomer. |
| Directed Metalation-Formylation | For specific isomers, consider an alternative strategy like directed ortho-metalation (DoM) followed by quenching with a formylating agent (e.g., DMF). | This provides an orthogonal and often highly regioselective route to specific pyrazolecarbaldehydes, though it involves completely different reaction conditions (e.g., strong base at low temperature). |
Visualizing Regioselectivity:
Caption: Decision workflow for addressing N-protecting group cleavage.
Detailed Protocols for Mitigation:
-
Switch to a Robust Protecting Group: The most definitive solution is to use a protecting group that is stable under the reaction conditions.
-
Tosyl (Ts): Highly stable to acidic conditions.
-
Aryl/Alkyl Groups (e.g., Phenyl, Methyl): Generally very robust, though they can influence regioselectivity differently.
-
-
Modified Work-up Protocol: If you must use an acid-sensitive group, the work-up is critical.
-
Step 1: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Step 2: Slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred, cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes the acidic medium quickly.
-
Step 3: Maintain the temperature at or below room temperature during the initial quench. A highly exothermic reaction can occur if the addition is too fast.
-
Step 4: Once neutralized, proceed with the standard extractive work-up.
-
Exemplary Experimental Protocol: C4-Formylation of N-Tosylpyrazole
This protocol provides a robust method for the selective C4-formylation of a pyrazole bearing an acid-stable protecting group.
Materials:
-
N-Tosylpyrazole (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2.0 eq.)
-
1,2-Dichloroethane (DCE) (if not using DMF as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (if used as reagent) or the N-tosylpyrazole dissolved in anhydrous DCE.
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (2.0 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Substrate: If using DCE as a solvent, add the N-tosylpyrazole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Quench: Once the starting material is consumed, cool the reaction mixture to 0 °C. Slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure 1-tosyl-1H-pyrazole-4-carbaldehyde.
References
-
Jones, G. & Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. 2004 . [Link]
-
Ballell, L., et al. Straightforward, high-yielding, scalable synthesis of 4-formyl- and 4-hydroxymethyl-1,3,5-substituted pyrazoles. Tetrahedron Letters. 2007 . [Link]
Technical Support Center: Selective Deprotection of the Oxanyl (THP) Group
Welcome to the technical support center for the selective deprotection of the 2-tetrahydropyranyl (THP) group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes troublesome protecting group. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of THP deprotection, and why is it challenging?
The THP group is an acetal, which is stable under basic and nucleophilic conditions but labile to acid.[1][2] Deprotection is an acid-catalyzed hydrolysis or alcoholysis.[3] The mechanism involves protonation of the THP ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion.[1][4] This cation is then trapped by a nucleophile, typically the solvent (e.g., water or an alcohol).
The primary challenge lies in the word "selective." Many complex molecules, particularly in drug development, contain other acid-sensitive functional groups (e.g., silyl ethers, Boc groups, other acetals). The goal is to find a "Goldilocks" condition—acidic enough to cleave the THP ether efficiently but mild enough to leave other groups untouched. This delicate balance is the source of most experimental difficulties.
Troubleshooting Guide: Common Experimental Problems
Problem 1: My reaction is incomplete or sluggish, even with a standard acidic protocol.
Q: I'm using acetic acid/THF/water, and my reaction has stalled. What's happening and what should I do?
A: Causality & Solution
An incomplete reaction is often due to insufficient acid strength for your specific substrate or poor catalyst turnover.
-
Insufficient Acidity: While acetic acid is a common choice, its pKa might be too high for particularly stable THP ethers. The rate of the initial protonation step is too slow to drive the reaction to completion in a reasonable timeframe.
-
Catalyst Inhibition: If your molecule contains basic functionalities (e.g., amines), they can sequester the acid catalyst, effectively halting the reaction.
Troubleshooting Steps:
-
Increase Catalyst Strength (Carefully): Switch to a slightly stronger Brønsted acid like pyridinium p-toluenesulfonate (PPTS). PPTS is favored in many applications because it is a milder, buffered acid source compared to p-toluenesulfonic acid (TsOH), reducing the risk of side reactions.[1]
-
Consider a Lewis Acid: Lewis acids are excellent alternatives as they coordinate with the ether oxygen without generating free protons, often providing higher selectivity.[3] Bismuth triflate (Bi(OTf)₃) and iron(III) tosylate are effective and can be used in catalytic amounts, sometimes even under solvent-free conditions.[2][3][5]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier without causing significant degradation. A reported method uses LiCl in aqueous DMSO at 90 °C for a mild, non-acidic alternative.[6]
Problem 2: I'm successfully removing the THP group, but another acid-sensitive group in my molecule is also being cleaved.
Q: My substrate contains both a THP ether and a t-butyldimethylsilyl (TBS) ether. My current deprotection method removes both. How can I selectively deprotect the THP group?
A: Causality & Solution
This is a classic selectivity challenge. The lability of different acid-sensitive groups is pH-dependent. Strong acids like HCl or TsOH will often cleave many acid-labile groups indiscriminately. The key is to exploit subtle differences in their reactivity by using milder or different types of acidic catalysts.
Core Principle: THP ethers are generally more acid-labile than most silyl ethers (like TBS or TIPS). This provides a window for selective deprotection.
Troubleshooting & Recommended Protocols:
-
Use a Mild, Buffered Acid: PPTS in an alcohol solvent (e.g., ethanol) at room temperature is a standard first-pass method for selective THP removal in the presence of silyl ethers.[1] The alcohol acts as both solvent and nucleophile to trap the oxocarbenium ion.
-
Employ a Heterogeneous Catalyst: Solid-supported acids like Amberlyst-15 or zeolites can provide high selectivity.[3] These catalysts confine the acidic environment to the catalyst surface, can be easily filtered off to stop the reaction, and often lead to cleaner outcomes.[7]
-
Leverage Lewis Acids: Certain Lewis acids show excellent selectivity. For instance, cerium(IV) ammonium nitrate (CAN) has been reported for the chemoselective deprotection of THP ethers in the presence of other sensitive groups.[2]
Below is a decision workflow to guide your choice of a selective deprotection method.
Caption: Decision workflow for selecting a THP deprotection method.
Problem 3: My product appears correct by TLC, but my yield is low after column chromatography.
Q: I see a clean spot for my deprotected alcohol on TLC, but after purification on a silica gel column, I recover very little product. Where is my compound going?
A: Causality & Solution
This is a common and frustrating issue. The problem is very likely the silica gel itself.
-
Silica Gel is Acidic: Standard silica gel has an acidic surface (pKa ≈ 4-5) due to the presence of silanol groups. If your deprotected alcohol is sensitive, it can re-react or degrade on the column. More insidiously, if any trace of your THP-protected starting material co-elutes, the acidic silica can cause the deprotection to occur on the column. This leads to streaking, mixed fractions, and poor recovery.
-
TLC vs. Column: A TLC plate is developed quickly, minimizing contact time. On a column, your compound is exposed to the acidic stationary phase for a much longer duration, amplifying any potential for degradation.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% triethylamine in your eluent system), and then re-equilibrate with the mobile phase. This will neutralize the acidic sites.[8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized (reverse-phase) silica.
-
Avoid Chromatography: If possible, devise a workup procedure that avoids chromatography. For example, if your starting material is non-polar and your product alcohol is more polar, a liquid-liquid extraction or crystallization might be sufficient for purification.
Experimental Protocols
Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is highly effective for substrates containing other acid-sensitive groups like silyl ethers.
-
Reagents:
-
THP-protected substrate (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 equiv)
-
Ethanol (or Methanol), anhydrous
-
-
Procedure:
-
Dissolve the THP-protected substrate in ethanol (approx. 0.1 M concentration).
-
Add PPTS to the solution.
-
Stir the reaction at room temperature. Monitor progress by TLC (typically complete within 2-12 hours).
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Protocol 2: Deprotection using a Heterogeneous Acid Catalyst (Amberlyst-15)
This protocol is ideal for clean reactions and simple workups, minimizing acidic waste.
-
Reagents:
-
THP-protected substrate (1.0 equiv)
-
Amberlyst-15 ion-exchange resin (approx. 10-20% by weight of the substrate)
-
Methanol
-
-
Procedure:
-
To a solution of the THP-protected substrate in methanol (0.1-0.2 M), add the Amberlyst-15 resin.
-
Stir the suspension vigorously at room temperature. The reaction is often faster than with PPTS (monitor by TLC, typically 1-4 hours).
-
Once the reaction is complete, simply filter off the Amberlyst-15 resin through a plug of Celite or a sintered glass funnel.
-
Wash the resin with a small amount of fresh methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the product. Often, no further workup is needed before purification.
-
Data Summary Table
The choice of acid catalyst is critical for selectivity. This table provides a comparison of common catalysts for THP deprotection.
| Catalyst | Typical Conditions | Relative Rate | Selectivity Profile & Key Considerations |
| Acetic Acid | AcOH/THF/H₂O (3:1:1), RT-45°C | Slow | Low selectivity. May require heat, risking other groups.[9] |
| TsOH | cat. TsOH, MeOH, RT | Fast | Low selectivity. Risk of cleaving silyl ethers, Boc groups. |
| PPTS | cat. PPTS, EtOH, RT | Moderate | Good. Often selective for THP over TBS/TIPS ethers.[1][6] |
| Amberlyst-15 | Amberlyst-15, MeOH, RT | Fast | Excellent. Easy workup. Good selectivity. Catalyst is recyclable. |
| Bi(OTf)₃ | cat. Bi(OTf)₃, CH₃CN or solvent-free | Very Fast | Excellent. Mild Lewis acid, highly efficient and chemoselective.[2][3] |
| LiCl / H₂O | LiCl, DMSO/H₂O, 90°C | Slow | Excellent. Non-acidic conditions, good for highly sensitive substrates.[6] |
References
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
A review on tetrahydropyranyl (THP) ethers as a protecting group. RSC Advances. [Link]
-
synthesis & cleavage of THP ethers. ChemHelpASAP (YouTube). [Link]
-
Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit r/chemistry. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. SciSpace. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid debromination in reactions with 4-bromopyrazoles
Welcome to the technical support center for chemists and researchers working with 4-bromopyrazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the undesired debromination of these valuable building blocks. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your target molecules.
The Challenge: The Lability of the C4-Bromine
4-Bromopyrazoles are versatile intermediates in medicinal chemistry and materials science. However, the bromine atom at the C4 position is notoriously susceptible to cleavage under various reaction conditions, leading to the formation of the corresponding debrominated pyrazole as a significant byproduct. This side reaction, known as hydrodebromination or simply debromination, can complicate purification, reduce yields, and derail synthetic campaigns.
Understanding the root causes of this lability is the first step toward effective mitigation. Debromination of 4-bromopyrazoles is often attributed to:
-
Metal-Halogen Exchange: Particularly with organolithium or Grignard reagents, the bromine can be readily exchanged with a metal, which is then quenched by a proton source in the reaction mixture.
-
Reductive Cleavage: Palladium catalysts, especially in the presence of phosphine ligands and a base, can facilitate the reductive cleavage of the C-Br bond. This is a common issue in cross-coupling reactions.
-
Base-Mediated Decomposition: Strong bases can deprotonate the pyrazole N-H, and in some cases, this can lead to pathways that result in bromine loss.
This guide will provide reaction-specific strategies to help you avoid these pitfalls.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant debromination in my Suzuki coupling with a 4-bromopyrazole. What is the most likely cause?
A: This is a very common issue. The primary culprit in Suzuki reactions is often the palladium catalyst and the reaction conditions. The catalytic cycle for Suzuki coupling involves oxidative addition of the palladium(0) species into the C-Br bond. However, a competing pathway is the reductive debromination, which can be promoted by the presence of hydrides in the reaction mixture. These hydrides can be formed from the decomposition of reagents or solvents. Additionally, the choice of phosphine ligand and base can significantly influence the rate of debromination versus the desired cross-coupling.
Q2: Can the protecting group on the pyrazole nitrogen influence the rate of debromination?
A: Absolutely. An unprotected N-H on the pyrazole ring can be acidic and can be deprotonated by the base in your reaction. This can lead to solubility issues and can also influence the electronic properties of the pyrazole ring, potentially making the C4-bromine more labile. Protecting the nitrogen with a suitable group, such as a Boc, trityl, or a simple alkyl group, can often stabilize the molecule and reduce the extent of debromination. The choice of protecting group is critical, as some can be cleaved under the reaction conditions.
Q3: I am trying to perform a lithium-halogen exchange on a 4-bromopyrazole, but I'm only getting the debrominated product. What am I doing wrong?
A: Lithium-halogen exchange on 4-bromopyrazoles is notoriously difficult due to the acidity of the N-H proton. If you are using an unprotected pyrazole, the organolithium reagent (like n-BuLi or t-BuLi) will preferentially deprotonate the nitrogen rather than perform the lithium-halogen exchange. Even with a protected pyrazole, the reaction is often sluggish and requires very low temperatures (-78 °C or lower) to prevent side reactions. If the reaction is allowed to warm, or if there are any proton sources present during the quench, you will likely see significant debromination.
Q4: Are there specific palladium catalysts or ligands that are known to minimize debromination in cross-coupling reactions?
A: Yes, the choice of catalyst and ligand is critical. For Suzuki and Buchwald-Hartwig reactions, electron-rich and sterically hindered phosphine ligands can promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, while disfavoring the competing debromination pathway. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in minimizing debromination in many cases. Additionally, using a well-defined palladium(II) precatalyst can sometimes give more reproducible results than using a palladium(0) source directly.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling
Problem: Significant formation of the debrominated pyrazole byproduct during a Suzuki-Miyaura coupling with a 4-bromopyrazole.
Caption: Troubleshooting workflow for Suzuki coupling.
This protocol provides a starting point for optimizing your reaction. You may need to adjust the conditions based on your specific substrate.
Materials:
-
4-Bromopyrazole derivative (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(II) catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (1.1 - 1.2 eq relative to Pd)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a 2-MeTHF/water mixture)
Procedure:
-
Nitrogen Protection: If your 4-bromopyrazole has an unprotected N-H, consider protecting it first. A Boc group can be installed using Boc₂O and DMAP, or a trityl group can be added using trityl chloride and a mild base.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-bromopyrazole, boronic acid, and base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes at room temperature to allow for complex formation.
-
Reaction Initiation: Add the catalyst/ligand mixture to the Schlenk flask containing the other reagents. Then, add the remainder of the degassed solvent.
-
Temperature Control: Begin heating the reaction mixture. It is often beneficial to start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased gradually. Avoid excessively high temperatures, as this can accelerate debromination.
-
Monitoring: Carefully monitor the reaction for the disappearance of the starting material and the formation of the desired product and the debrominated byproduct. If significant debromination is observed early on, it is a sign that the conditions are too harsh.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, carefully separating the desired cross-coupled product from any debrominated byproduct.
The following table summarizes typical outcomes for the Suzuki coupling of 1-methyl-4-bromopyrazole with phenylboronic acid, illustrating the impact of ligand and base selection on the product distribution.
| Palladium Source | Ligand | Base | Temperature (°C) | Desired Product (%) | Debrominated Byproduct (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 45 | 50 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 80 | 85 | 10 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 | 92 | <5 |
| Pd(OAc)₂ | PPh₃ | t-BuOK | 100 | 20 | 75 |
Note: These are representative yields and can vary depending on the specific substrates and reaction conditions.
Guide 2: Buchwald-Hartwig Amination
Problem: Low yield of the desired aminated product and significant formation of the debrominated pyrazole.
Similar to Suzuki coupling, the Buchwald-Hartwig amination is susceptible to a competing reductive debromination pathway. The choice of base is particularly critical in this reaction, as strongly basic conditions can accelerate this unwanted side reaction.
-
Base Selection: Use a weaker, non-nucleophilic base. While sodium tert-butoxide is common in many Buchwald-Hartwig reactions, it can be too harsh for 4-bromopyrazoles. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. Josiphos, Xantphos, and BrettPhos are often good choices for minimizing reductive elimination.
-
Solvent: Toluene or 1,4-dioxane are generally good solvents. Ensure they are anhydrous and thoroughly degassed.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 80 °C and only increase if necessary.
Guide 3: Lithium-Halogen Exchange and Trapping
Problem: Attempting to form the 4-lithiopyrazole results exclusively in the debrominated starting material after quenching.
For N-unprotected pyrazoles, the N-H proton is significantly more acidic than the protons on the pyrazole ring. Organolithium reagents will deprotonate the nitrogen thousands of times faster than they will perform a lithium-halogen exchange.
Caption: Workflow for successful lithiation-trapping.
-
N-Protection is Mandatory: You must protect the pyrazole nitrogen. A bulky protecting group like trityl or a silyl group like SEM (2-(trimethylsilyl)ethoxymethyl) can be advantageous.
-
Strictly Anhydrous Conditions: Any trace of water will quench the organolithium reagent and the desired 4-lithiopyrazole intermediate.
-
Low Temperature is Crucial: The reaction must be performed at or below -78 °C to prevent decomposition and side reactions.
-
Choice of Organolithium: n-Butyllithium is often sufficient, but in some cases, t-butyllithium may be required. Use only 1.0-1.1 equivalents to avoid deprotonation at other positions.
-
Quenching: Add the electrophile to the reaction mixture at low temperature and allow it to react before warming the reaction to room temperature for work-up.
By carefully considering the reaction mechanism and implementing these troubleshooting strategies, you can significantly improve the outcomes of your reactions with 4-bromopyrazoles and avoid the common pitfall of debromination.
References
Technical Support Center: A Senior Application Scientist's Guide to Column Chromatography of Pyrazole Intermediates
Welcome to the technical support center for the purification of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying these critical building blocks. As a Senior Application Scientist, my goal is to move beyond simple protocols and equip you with the causal understanding necessary to not only execute successful purifications but also to troubleshoot challenging separations with confidence.
I. Understanding the Pyrazole Moiety: A Chromatographic Perspective
The key to purifying any compound lies in understanding its inherent chemical properties. Pyrazoles, as five-membered aromatic heterocycles, possess a unique set of characteristics that dictate their behavior on a chromatographic column.
A. Polarity, Acidity, and Basicity: The Trifecta of Interaction
The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The N1-H proton is weakly acidic, while the lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, rendering it weakly basic.[1] This dual nature is fundamental to how pyrazoles interact with the stationary phase.
-
Acidity : The pyrrole-like N1-H can engage in hydrogen bonding with the polar stationary phase.
-
Basicity : The pyridine-like N2 can interact with acidic sites on the stationary phase.
The overall polarity of a pyrazole intermediate is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups (e.g., -NO₂, -CF₃) will decrease the basicity of the N2 nitrogen and can increase the acidity of the N1-H, generally leading to a more polar molecule that interacts more strongly with a polar stationary phase. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can increase the basicity of the N2 nitrogen, potentially leading to stronger interactions with acidic stationary phases.
B. The Impact of Substituents on Chromatographic Behavior
The position of substituents on the pyrazole ring also plays a crucial role in determining the molecule's polarity and, consequently, its retention on a column. For instance, a bulky substituent at the C3 or C5 position may sterically hinder the interaction of the adjacent nitrogen atoms with the stationary phase, leading to faster elution than a similarly substituted isomer with the bulky group at the C4 position.
II. Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential techniques in pyrazole purification.
A. Workflow for Pyrazole Intermediate Purification
The purification of pyrazole intermediates typically follows a well-defined workflow, from initial reaction monitoring to the final isolation of the pure compound.
Sources
Technical Support Center: Troubleshooting Low Conversion in 4-Bromopyrazole Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-bromopyrazole functionalization. This guide is designed to assist you in troubleshooting common issues, particularly low conversion rates, encountered during the chemical modification of 4-bromopyrazole. As a versatile building block in medicinal chemistry and materials science, successful functionalization is critical. This resource provides in-depth, experience-driven advice to help you navigate the complexities of these reactions.
I. Understanding the Challenges: Why is My 4-Bromopyrazole Reaction Failing?
Low conversion in the functionalization of 4-bromopyrazole often stems from a handful of core issues related to the inherent reactivity of the pyrazole ring and the specific demands of palladium-catalyzed cross-coupling reactions.
Q1: What are the most common reasons for low conversion in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 4-bromopyrazole?
A1: The primary culprits for low conversion can be categorized as follows:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a frequently observed issue with nitrogen-rich heterocyles.[1]
-
Poor Oxidative Addition: The C-Br bond at the 4-position of the pyrazole can be less reactive than other aryl bromides, making the initial oxidative addition step of the catalytic cycle sluggish.[2][3]
-
Side Reactions: Competing reactions such as dehalogenation (protodebromination) or homocoupling of the boronic acid (in Suzuki reactions) can consume starting materials and reduce the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly hinder the reaction rate and overall conversion.
-
Substrate-Specific Issues: The electronic properties of substituents on the pyrazole ring or the coupling partner can influence reactivity. Electron-donating groups on the pyrazole ring can decrease the reactivity of the C-Br bond towards oxidative addition.[4]
II. Troubleshooting Guide: A Deeper Dive into Specific Problems
This section provides a structured approach to diagnosing and resolving common issues encountered during 4-bromopyrazole functionalization.
A. Issue: Low Yield in Suzuki-Miyaura Coupling
Q2: I'm seeing very low conversion in my Suzuki-Miyaura coupling of 4-bromopyrazole with an arylboronic acid. I'm using a standard Pd(PPh₃)₄ catalyst. What should I try first?
A2: While Pd(PPh₃)₄ is a workhorse catalyst, it's often not the optimal choice for challenging substrates like 4-bromopyrazole. The first and most impactful change is often to switch to a more robust catalytic system.
-
Ligand Selection is Crucial: For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[5] Consider switching to Buchwald-type ligands such as XPhos, SPhos, or RuPhos. These ligands have been shown to be effective in the Suzuki-Miyaura coupling of a wide range of nitrogen-containing heterocycles.[5][6]
-
Precatalyst Choice: Instead of generating the active Pd(0) species in situ from a Pd(II) source, consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. G2 or G3 Buchwald precatalysts are excellent options.[1]
-
Base and Solvent Optimization: The choice of base and solvent is interdependent. For many Suzuki couplings of heteroaryl halides, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu, which can promote side reactions. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.
B. Issue: Incomplete Conversion in Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 4-bromopyrazole is stalling at around 50% conversion. What factors should I investigate?
A3: Incomplete conversion in Buchwald-Hartwig reactions with 4-bromopyrazole often points to catalyst inhibition or deactivation.
-
Product Inhibition: The N-arylated pyrazole product can sometimes be a better ligand for the palladium catalyst than the starting amine, leading to product inhibition.[6] Increasing the catalyst loading slightly (from 1-2 mol% to 3-5 mol%) might be necessary to overcome this.
-
Base Strength: A strong, non-nucleophilic base is critical for the deprotonation of the amine and the subsequent transmetalation step. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than carbonate bases in these reactions.
-
Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred. Josiphos or Buchwald-type ligands are good starting points. The choice of ligand can also influence the rate of reductive elimination.
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable Pd precatalyst | Readily forms the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., Josiphos, XPhos) | Promotes oxidative addition and reductive elimination. |
| Base | Strong, non-nucleophilic (e.g., NaHMDS, LiOtBu) | Ensures efficient deprotonation of the amine. |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Prevents quenching of the strong base. |
C. Issue: No Reaction in Sonogashira Coupling
Q4: I'm attempting a Sonogashira coupling with a terminal alkyne and 4-bromopyrazole, but I'm only recovering my starting materials. I'm using a standard Pd/Cu catalytic system. What could be the issue?
A4: The Sonogashira coupling can be sensitive to several factors, and a complete lack of reaction suggests a fundamental problem with the catalytic cycle.
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) as a side reaction.[7] In some cases, a copper-free Sonogashira protocol can be more effective.
-
Ligand Effects: If you are using a copper-free system, the choice of phosphine ligand becomes even more critical. XPhos has been reported to be an effective ligand for the copper-free Sonogashira coupling of various aryl halides.[8]
-
Amine Base: The amine base (typically triethylamine or diisopropylethylamine) serves as both a base and a solvent in many Sonogashira reactions. Ensure it is anhydrous and of high purity.
-
Temperature: Sonogashira couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 50-100 °C.[8]
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Bromopyrazole
-
To an oven-dried Schlenk tube, add 4-bromopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(OAc)₂ (0.03 equiv), and XPhos (0.06 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF as the solvent, followed by an anhydrous amine base such as triethylamine.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the amine base and DMF.
-
Purify the product by column chromatography.
III. Advanced Troubleshooting and Alternative Strategies
Q5: I've tried optimizing my palladium-catalyzed cross-coupling reaction with 4-bromopyrazole and still have low conversion. Are there alternative functionalization strategies?
A5: Yes, if traditional cross-coupling methods are proving difficult, direct C-H activation can be a powerful alternative for the functionalization of pyrazoles.[9]
-
Direct C-H Arylation: This method avoids the need for a pre-functionalized starting material (like 4-bromopyrazole) and instead directly couples a C-H bond on the pyrazole ring with an aryl halide. Palladium-catalyzed protocols have been developed for the direct arylation of pyrazoles.[10][11]
-
Regioselectivity: A key challenge in direct C-H activation is controlling the regioselectivity. The C5 position of N-substituted pyrazoles is generally the most reactive towards direct C-H arylation under palladium catalysis.[12]
Conceptual Workflow: Direct C-H Arylation
Caption: Conceptual workflow of direct C-H arylation of pyrazoles.
IV. Frequently Asked Questions (FAQs)
Q6: Can the N-H proton of an unprotected 4-bromopyrazole interfere with the reaction?
A6: Yes, the acidic N-H proton can interfere with the reaction by reacting with the base or influencing the catalyst's activity. It is often beneficial to protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, or a simple alkyl group) before attempting the functionalization. However, successful couplings with unprotected N-H azoles have been reported, often requiring careful optimization of the reaction conditions.[6]
Q7: How do I know if my catalyst is dead?
A7: A common sign of catalyst decomposition is the formation of palladium black, a fine black precipitate. This indicates that the Pd(0) has agglomerated and is no longer catalytically active. If you observe this, it's a strong indication that your ligand is not effectively stabilizing the catalyst.
Q8: What is the role of water in Suzuki-Miyaura couplings?
A8: While Suzuki reactions are often run under anhydrous conditions, a small amount of water can sometimes be beneficial, particularly when using phosphate bases. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can lead to hydrolysis of the boronic acid.
Q9: Are there any non-palladium-based methods for functionalizing 4-bromopyrazole?
A9: While palladium is the most common catalyst, copper-catalyzed N-arylation reactions (Ullmann condensation) can be used to functionalize the pyrazole nitrogen.[13] Additionally, for certain transformations, other transition metals like rhodium have been used for C-H functionalization of pyrazoles.[11]
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
- Bellina, F., & Rossi, R. (2012). The Sonogashira Reaction. In Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions in the Synthesis of Heterocyclic Compounds (pp. 1-139). Springer.
- Buchwald, S. L., & Hartwig, J. F. (2010).
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]
-
Fan, Z., et al. (2020). A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. Organic Letters, 22(20), 7981-7985. Available at: [Link]
-
Gao, K., & Yoshikai, N. (2014). Low-Valent Cobalt Catalysis: New Opportunities for C–H Functionalization. Accounts of Chemical Research, 47(4), 1208-1219. Available at: [Link]
-
Hoshi, T., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11513-11524. Available at: [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Shang, R., & Liu, L. (2011). Transition-Metal-Catalyzed C–H Functionalization of N-Heterocycles. Science China Chemistry, 54(6), 868-875. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Toumi, M., de la Herrán, G., & Dixneuf, P. H. (2009). Ruthenium-catalysed C–H bond arylation of nitrogen-containing heterocycles. Chemical Society Reviews, 38(11), 3183-3197. Available at: [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Storage and handling recommendations for 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Welcome to the technical support guide for 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists to ensure the successful storage, handling, and application of this versatile synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability, safety, and handling of this compound.
Question: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is critical to maintain the integrity of the compound. The aldehyde functional group is susceptible to oxidation, and the tetrahydropyranyl (THP) protecting group is sensitive to acid. Therefore, we recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | Prevents oxidation of the aldehyde to the corresponding carboxylic acid. |
| Container | Tightly sealed, opaque container[1][2][3] | Protects from moisture and light, which can catalyze degradation. |
| Environment | Cool, dry, well-ventilated area[1][3][4] | Ensures general stability and safety. |
Question: How sensitive is the tetrahydropyranyl (THP) protecting group?
Answer: The THP group, chemically known as an acetal, is highly sensitive to acidic conditions.[5] Exposure to even trace amounts of acid can catalyze its hydrolysis, leading to the formation of 4-bromo-1H-pyrazole-3-carbaldehyde. This is a common source of unexpected impurities in reactions. It is crucial to use anhydrous, non-acidic solvents and reagents. Standard silica gel for chromatography can be sufficiently acidic to cause deprotection; using silica gel that has been neutralized with a base (e.g., triethylamine) is recommended for purification.
Question: What are the primary safety hazards and required Personal Protective Equipment (PPE)?
Answer: While specific data for this exact molecule is limited, data from closely related bromo-pyrazole derivatives indicate that it should be handled as a hazardous substance.[2][3][6] It is classified as an irritant and is harmful if swallowed or inhaled.[2][6]
| Hazard | GHS Classification (Anticipated) | Recommended PPE |
| Skin Contact | Causes skin irritation[2][3][6] | Nitrile gloves, lab coat/long-sleeved clothing[7] |
| Eye Contact | Causes serious eye irritation[2][3][6] | Safety glasses with side shields or goggles[7] |
| Inhalation | May cause respiratory tract irritation[2][3][6] | Use in a well-ventilated area or chemical fume hood[3][4][7] |
| Ingestion | Harmful if swallowed[6] | Do not eat, drink, or smoke when handling[3] |
Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before beginning any experimental work.[3]
Question: What are the visible signs of compound degradation?
Answer: The primary signs of degradation are a change in physical appearance or the presence of impurities detected by analytical methods like TLC or NMR. A pure compound should be a solid (often crystalline). Discoloration or a change in consistency can indicate decomposition. Analytically, you should watch for two primary impurities: the deprotected pyrazole and the oxidized carboxylic acid.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems that may arise during the use of this compound in a synthetic workflow.
Problem: Spontaneous Deprotection During Reaction or Workup
-
Symptom: You observe a new, more polar spot by TLC analysis that was not present in the starting material. NMR analysis of your product shows the disappearance of the characteristic signals for the THP group and the appearance of a broad N-H signal.
-
Root Cause Analysis: The THP group is an acetal, which is readily cleaved under acidic conditions. The source of acid could be a reagent (e.g., HCl salt of an amine), a solvent (e.g., un-neutralized CDCl₃ for NMR), or the stationary phase during purification (e.g., standard silica gel).
-
Corrective Action Protocol:
-
Audit Reagents: Ensure all reagents and solvents are anhydrous and neutral. If using an amine salt, consider freeing the base before addition or adding a non-nucleophilic base to the reaction mixture.
-
Modify Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup to neutralize any adventitious acid.
-
Adjust Purification: For column chromatography, pre-treat the silica gel by slurrying it in a solvent containing 1-2% triethylamine, then pack the column as usual. This neutralizes the acidic sites on the silica surface.
-
Diagram: Key Degradation Pathways
The following diagram illustrates the two most common degradation pathways for this compound, providing a visual guide to potential impurities.
Caption: Figure 1: The two primary degradation routes for the title compound.
Problem: Reaction Fails or Yields are Poor
-
Symptom: A reaction known to work with aldehydes (e.g., Wittig, reductive amination) is sluggish, incomplete, or fails entirely.
-
Root Cause Analysis: Assuming other reagents are viable, the issue may stem from the purity of your starting aldehyde. If the material has been improperly stored, a significant portion may have oxidized to the unreactive carboxylic acid.
-
Corrective Action Protocol:
-
Verify Purity: Before starting a reaction, verify the purity of the aldehyde. A simple method is to run a TLC plate and an ¹H NMR spectrum. The aldehyde proton should be a sharp singlet around 9.8-10.2 ppm. The presence of a broad peak elsewhere could indicate the carboxylic acid proton.
-
Use Fresh Material: Always use material from a freshly opened container that has been stored under an inert atmosphere.
-
Inert Atmosphere Technique: Follow a strict protocol for handling the reagent to prevent exposure to air.
-
Diagram: Recommended Experimental Workflow
To ensure the integrity of the compound throughout your experiment, we recommend the following workflow.
Caption: Figure 2: A step-by-step workflow for handling the compound to prevent degradation.
References
- CymitQuimica. (2023, July 5). 4-Bromo-1H-pyrazole-5-carboxaldehyde Safety Data Sheet.
-
Al-Hourani, B. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
- Capot Chemical Co., Ltd. (2019). MSDS of 4-bromo-3-(propan-2-yl)-1H-pyrazole.
- Fisher Scientific. (2019, March 28). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid SAFETY DATA SHEET.
-
Gudim, A. et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5, 23701-23712. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1-(oxan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. 4-bromo-1-(oxan-2-yl)-1H-pyrazole | C8H11BrN2O | CID 46739466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Preventing dimer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions, particularly the formation of unwanted dimers, during pyrazole synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Dimerization
The Knorr synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, are workhorses for creating the pyrazole core.[1][2] While robust, these reactions can be plagued by side products that complicate purification and reduce yields. One of the more common and frustrating issues is the formation of dimeric impurities.
These dimers arise not from a single, universal mechanism, but from several competing reaction pathways that can dominate if conditions are not carefully controlled. Understanding these pathways is the key to preventing them. This guide provides a structured approach to diagnosing and solving dimerization problems through a series of frequently asked questions, a troubleshooting guide, and a validated experimental protocol.
Troubleshooting Guide: Diagnosing and Solving Dimer Formation
This section addresses specific issues you may observe in your reaction analysis (TLC, LC-MS, NMR) and provides actionable solutions grounded in chemical principles.
Q1: My LC-MS analysis shows a major impurity with approximately double the mass of my expected pyrazole product. What is the likely cause?
A1: An impurity with double the mass is the classic signature of a covalent dimer. The most probable cause is the self-condensation of a reactive intermediate, such as the monohydrazone formed after the initial reaction between the 1,3-dicarbonyl and one molecule of hydrazine.[3] This intermediate still possesses electrophilic and nucleophilic sites that can react with another molecule of itself before the desired intramolecular cyclization can occur.
Root Causes & Solutions:
-
Slow Intramolecular Cyclization: If the final ring-closing step is slow, it allows the monohydrazone intermediate more time to react with other molecules. The cyclization/dehydration step is often the rate-determining step and is highly pH-dependent.
-
High Concentration: Le Châtelier's principle dictates that higher concentrations favor intermolecular reactions over intramolecular ones.
-
Solution: Reduce the concentration of your reactants. While this may seem counterintuitive for reaction speed, it can dramatically improve selectivity for the desired monomeric product by disfavoring collisions between two intermediates.
-
-
Excessively High Temperature: High temperatures can provide the activation energy for undesired pathways and may lead to decomposition or complex side reactions. While some heating is often necessary, excessive heat can be detrimental.[6]
-
Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is too slow, while carefully monitoring the impurity profile. A recent study demonstrated that temperature can be a critical switch between different product outcomes.
-
Q2: My reaction is sluggish and producing a complex mixture of products, including what appears to be a dimer. How does solvent choice impact this?
A2: Solvent choice is critical as it influences reactant solubility, reaction rates, and the stabilization of intermediates. Using a suboptimal solvent can be a primary cause of poor selectivity.
Root Causes & Solutions:
-
Protic Solvents (e.g., Ethanol, Methanol): While common, protic solvents can form extensive hydrogen bonds with the hydrazine and carbonyl groups. This can sometimes hinder the nucleophilic attack or slow the crucial dehydration step, giving intermolecular reactions a chance to occur.
-
Solution: Switch to a polar, aprotic solvent such as DMF, DMAc, or NMP.[4] These solvents effectively dissolve the reactants but do not interfere with the key nucleophilic attacks and dehydration steps. Research has shown that cyclocondensation in aprotic dipolar solvents often gives superior results in terms of both yield and regioselectivity compared to protic solvents.[4]
-
-
Poor Reactant Solubility: If one of the starting materials is not fully dissolved, the reaction becomes heterogeneous and concentrations at the molecular level are uncontrolled, often leading to side products.
-
Solution: Ensure your chosen solvent fully dissolves all reactants at the reaction temperature. If solubility is an issue, consider a co-solvent system or switch to a solvent with better solubilizing properties like DMF or DMSO.
-
Q3: I'm using an α,β-unsaturated ketone as my starting material and observing a high molecular weight byproduct. Is this also a dimer?
A3: Yes, this is a strong possibility, but the mechanism may be different. When using α,β-unsaturated ketones or aldehydes, the initial product is a pyrazoline, which must then be oxidized to the aromatic pyrazole.[7]
Root Causes & Solutions:
-
Michael Addition Side Reaction: The final pyrazole product, which contains an N-H group, is nucleophilic. It can potentially act as a Michael donor and add to the unreacted α,β-unsaturated ketone starting material. This creates a dimeric adduct.
-
Solution: Control the stoichiometry carefully. Use a slight excess of the hydrazine component to ensure the α,β-unsaturated ketone is consumed quickly. Alternatively, consider a one-pot protocol where the initial pyrazoline formation is driven to completion before the oxidation step is initiated, minimizing the time that the final pyrazole and the starting enone are present together.
-
-
Incomplete Oxidation: If the oxidation step is inefficient, the remaining pyrazoline can participate in various side reactions.
Mechanistic Overview: Desired Pathway vs. Dimer Formation
The following diagram illustrates the desired reaction pathway for a standard Knorr pyrazole synthesis versus a plausible pathway for dimer formation via self-condensation of the hydrazone intermediate.
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Recrystallization Methods for Pyrazole-Based Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of pyrazole-based compounds. As a cornerstone of many active pharmaceutical ingredients (APIs) and research molecules, achieving high purity for pyrazole derivatives is paramount.[1][2] Recrystallization remains one of the most powerful, scalable, and economical techniques for this purpose.[3]
This guide is structured to move from foundational principles to specific, actionable troubleshooting advice. It is designed for hands-on researchers and process chemists who encounter the unique challenges presented by the pyrazole scaffold. We will explore not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and reproducible purification process.
Section 1: Core Principles & Methodologies
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain soluble at all temperatures.
There are several primary methods applicable to pyrazole-based compounds:
-
Cooling Crystallization: The most common method, where the crude compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is slowly cooled to induce crystallization.[4]
-
Anti-Solvent Addition: This technique is useful when the pyrazole derivative is highly soluble in a solvent even at low temperatures. A second solvent (the "anti-solvent"), in which the compound is insoluble, is added to the solution to force precipitation.[4][5]
-
Acid Addition Salt Crystallization: A particularly effective method for purifying basic pyrazole compounds. The pyrazole is dissolved and reacted with an acid to form a salt, which often has significantly different solubility characteristics than the freebase, allowing for selective crystallization away from non-basic impurities.[6][7]
Section 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the recrystallization of pyrazole derivatives.
Question: I've cooled my solution, but my compound won't crystallize. What should I do?
Answer: This is a classic case of a supersaturated solution that is reluctant to nucleate. Here is a hierarchical approach to induce crystallization:
-
Patience: First, ensure you have allowed sufficient time. Some compounds require hours to begin crystallizing.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[8] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution.[8][9][] This provides a perfect template for further crystal growth. If you don't have one, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals.[8]
-
Reduce Solvent Volume: It is possible you used too much solvent.[8][11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.
-
Lower the Temperature: If cooling to room temperature is ineffective, try an ice bath or even a freezer, but be mindful that rapid cooling can trap impurities.[8]
Question: My crystals formed instantly as a fine powder when I removed the solution from the heat. Are they pure?
Answer: This phenomenon, known as "crashing out," is undesirable. Rapid crystallization tends to trap impurities and solvent within the crystal lattice, negating the purification effect.[8]
-
Causality: This typically happens when the solution is too concentrated or the temperature difference between dissolution and crystallization is too large for the chosen solvent.
-
Solution: Re-heat the flask to redissolve the solid. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the supersaturation.[8] Then, ensure the solution cools slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to slow solvent evaporation and heat loss.[8]
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is so high that it separates as a liquid phase. This oil often solidifies into an amorphous mass, which is generally impure.
-
Causality: This is common when the boiling point of the solvent is higher than the melting point of the compound or when there are significant impurities present that depress the melting point.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add more solvent to lower the saturation point.
-
Try to induce crystallization at a slightly lower temperature by scratching or seeding just before the solution becomes cloudy.
-
If the problem persists, consider a different solvent with a lower boiling point or a solvent mixture.
-
Question: My final yield is very low. Where did my compound go?
Answer: A low yield is a frequent and frustrating issue. Several factors could be at play:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant portion of your compound will remain in the mother liquor.[8] You can test this by evaporating a drop of the filtrate; a large residue indicates substantial dissolved product. You may be able to recover more material by concentrating the mother liquor and performing a "second crop" crystallization.[8]
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. Ensure your apparatus is pre-heated and the filtration is performed quickly.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Inaccurate Measurement: Ensure your initial crude material was fully dry and accurately weighed. Residual solvent in the crude material can lead to an overestimation of the starting mass.
Section 3: Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
-
Solvent Selection: Place a small amount of your crude pyrazole compound in several test tubes. Add a few drops of different candidate solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the compound just dissolves. Avoid adding a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Crystal Growth: Once crystal formation appears complete, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Acid Addition Salt Crystallization
This method is particularly useful for separating a basic pyrazole from neutral or acidic impurities.[6][7]
-
Dissolution: Dissolve the crude pyrazole freebase in a suitable organic solvent such as ethanol, isopropanol, or acetone.[6][7]
-
Acid Addition: Slowly add at least one molar equivalent of a suitable acid (e.g., hydrochloric acid in an organic solvent, phosphoric acid, or an organic acid) to the pyrazole solution. Stir the mixture.
-
Crystallization: The pyrazole acid addition salt will often precipitate or crystallize out of the solution.[6] This process can be aided by cooling the solution.
-
Isolation & Washing: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold organic solvent.[4]
-
Drying: Dry the salt crystals under vacuum.
-
Neutralization (Optional): If the freebase is required, the purified salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate). The pure pyrazole freebase can then be extracted with an organic solvent and isolated by evaporation.[4]
Section 4: Data & Visualizations
Table 1: Recommended Solvents for Pyrazole Derivatives
The choice of solvent is the most critical step in recrystallization.[4] The following table provides a starting point for screening, based on common solvents used for pyrazole compounds.[4][6][12][13]
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Protic | 78 | A good general-purpose solvent for many pyrazole derivatives.[4] Often used in a solvent/anti-solvent system with water.[12] |
| Isopropanol | Protic | 82 | Similar to ethanol but can offer different solubility profiles.[4][6] |
| Acetone | Aprotic | 56 | A versatile solvent that dissolves a wide range of polarities.[4][6] |
| Ethyl Acetate | Aprotic | 77 | Effective for compounds of intermediate polarity.[4][12] |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or as a co-solvent.[4] |
| Water | Protic | 100 | Generally, pyrazoles have limited solubility in water.[14] Most often used as an anti-solvent or for crystallizing acid addition salts.[4][6] |
Diagram 1: Decision Workflow for Solvent Selection
This diagram outlines the logical steps for selecting an appropriate solvent system for the recrystallization of a pyrazole-based compound.
Caption: Decision workflow for selecting a suitable solvent system.
Section 5: References
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020-12-12). PMC - NIH. [Link]
-
The synthetic development of pyrazole nucleus: From reflux to microwave. (2013). Scholars Research Library. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014-03-09). ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-14). MDPI. [Link]
-
What solvent should I use to recrystallize pyrazoline? (2017-04-23). ResearchGate. [Link]
-
Troubleshooting. (2022-04-07). Chemistry LibreTexts. [Link]
-
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]
-
Process development of API crystallization: a model-driven approach. (2024-10-01). Technobis. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]
Sources
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msesupplies.com [msesupplies.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Structural Characterization of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, demonstrating a vast spectrum of pharmacological activities.[1] Their therapeutic potential is deeply intertwined with their three-dimensional structure, which dictates their interaction with biological targets. This guide provides a comprehensive technical overview of the structural characterization of a specific pyrazole derivative, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, a molecule of interest in drug discovery programs.
While specific experimental data for this exact compound is not extensively published, this guide will establish a robust analytical framework based on well-documented characterization of analogous pyrazole-based structures. By comparing expected data with established principles, researchers can effectively elucidate and validate the structure of this and similar molecules.
The Compound of Interest: this compound
The target molecule, with the chemical formula C₉H₁₁BrN₂O₂, features a pyrazole ring substituted with a bromine atom, an aldehyde group, and a tetrahydropyranyl (oxan-2-yl) protecting group. The strategic placement of the bromo and aldehyde functionalities makes it a versatile intermediate for further synthetic modifications in the development of novel therapeutic agents. The oxan-2-yl group is a common protecting group for the pyrazole nitrogen, which can be removed under acidic conditions.
A thorough structural characterization is paramount to confirm the regiochemistry of the substituents and the overall molecular geometry, which are critical for its intended biological activity and for establishing structure-activity relationships (SAR).[2]
A Multi-Faceted Approach to Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of novel organic compounds.[3] The following sections detail the expected outcomes from these analyses for this compound, drawing comparisons from closely related pyrazole derivatives found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[4] For our target compound, both ¹H and ¹³C NMR will provide critical information.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, and the protons of the oxan-2-yl group. Due to the rapid exchange of the proton on the nitrogen in tautomeric forms, which is common in pyrazole derivatives, low-temperature NMR might be necessary to resolve individual signals if broadening is observed at room temperature.[5]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyrazole-H5 | 7.5 - 8.5 | Singlet | - |
| Aldehyde-H | 9.5 - 10.5 | Singlet | - |
| Oxan-CH (anomeric) | 5.5 - 6.0 | Doublet of doublets | ~9, ~3 |
| Oxan-CH₂ (other) | 1.5 - 2.0 and 3.5 - 4.0 | Multiplets | - |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will complement the proton data, confirming the presence of all carbon atoms in their respective chemical environments.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Pyrazole C3 | 140 - 150 |
| Pyrazole C4-Br | 95 - 105 |
| Pyrazole C5 | 130 - 140 |
| Oxan C (anomeric) | 85 - 95 |
| Oxan C (other) | 20 - 30 and 60 - 70 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1710 | Strong |
| C=N (pyrazole ring) | 1580 - 1620 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium |
| C-O (ether) | 1050 - 1150 | Strong |
| C-Br | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For our target molecule, high-resolution mass spectrometry (HRMS) would be expected to give a molecular ion peak corresponding to the exact mass of C₉H₁₁BrN₂O₂. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Single-Crystal X-ray Diffraction
For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.[7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.[8] While a crystal structure for the title compound is not publicly available, analysis of related pyrazole derivatives suggests that the pyrazole ring will be planar.[2] The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds.
Comparative Analysis with Alternative Scaffolds
The 4-bromo-pyrazole-3-carbaldehyde core is a valuable synthon. However, other heterocyclic aldehydes are also employed in drug discovery. A comparison with a common alternative, such as a substituted benzaldehyde, highlights the unique features of the pyrazole scaffold.
| Feature | This compound | Substituted Benzaldehyde (e.g., 4-bromobenzaldehyde) |
| Heteroatoms | Two nitrogen atoms in a five-membered ring | None in the aromatic ring |
| Hydrogen Bonding | Potential for hydrogen bond donation and acceptance at N2 | Primarily hydrogen bond acceptance at the aldehyde oxygen |
| Reactivity | The pyrazole ring can be further functionalized. | The benzene ring is generally less reactive towards nucleophilic substitution. |
| Conformational Flexibility | The oxan-2-yl group introduces conformational isomers. | Generally more rigid. |
The presence of the pyrazole ring offers distinct advantages in terms of directing intermolecular interactions and providing multiple points for synthetic diversification.[9]
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for the key characterization experiments described above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon signal assignments.
-
Low-Temperature NMR (if required): To resolve tautomeric exchange, gradually lower the temperature of the NMR probe in decrements of 10-20 K and acquire spectra at each temperature until signal sharpening or splitting is observed.[5]
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer.[8] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
Visualizing the Workflow and Structure
The following diagrams illustrate the general workflow for structural characterization and the logical relationship of the substituents on the pyrazole core.
Caption: General workflow from synthesis to structural characterization.
Caption: Substituent relationships on the pyrazole core.
Conclusion
The structural characterization of this compound is a critical step in its journey as a potential building block for novel therapeutics. While direct experimental data is sparse, a comprehensive analytical approach employing NMR, IR, and mass spectrometry, guided by data from analogous pyrazole derivatives, can provide a confident structural assignment. For absolute confirmation of its three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction remains the definitive technique. This guide provides the foundational knowledge and comparative data necessary for researchers to successfully characterize this and other novel pyrazole-based compounds.
References
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
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Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (n.d.). ResearchGate. [Link]
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X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). ResearchGate. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
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4-Bromopyrazole. (n.d.). PubChem. [Link]
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Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. (2016). RSC Publishing. [Link]
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Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. (2017). ResearchGate. [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]
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Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. [Link]
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Decoding the Signature Fragmentation of Brominated Pyrazoles: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, pyrazole heterocycles are a cornerstone structural motif. The introduction of a bromine atom onto this scaffold dramatically alters its physicochemical properties, influencing everything from biological activity to synthetic accessibility. Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these novel compounds. However, the presence of bromine introduces a unique set of spectral features that, if not correctly interpreted, can complicate analysis.
This guide provides an in-depth comparison of the mass spectral characteristics of brominated pyrazoles against their non-brominated counterparts and other brominated organic molecules. By understanding the underlying principles of ionization and fragmentation, researchers can confidently identify and characterize these important compounds.
The Telltale Sign: Bromine's Isotopic Signature
The most immediate and definitive evidence for the presence of bromine in a molecule is its characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a pair of peaks of almost equal intensity for any bromine-containing ion, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a hallmark of a monobrominated compound.
For comparison, chlorine, another common halogen, also exhibits an isotopic pattern, but with a different ratio. The natural abundance of 35Cl is about 75.8% and that of 37Cl is about 24.2%, leading to an M to M+2 peak ratio of approximately 3:1.
| Feature | Brominated Compound | Chlorinated Compound | Non-Halogenated Compound |
| Isotopic Pattern | M and M+2 peaks of ~1:1 intensity ratio | M and M+2 peaks of ~3:1 intensity ratio | Single M peak (with small M+1 from 13C) |
| Example | Molecular ion of 4-bromopyrazole at m/z 146 and 148 | Molecular ion of 4-chloropyrazole at m/z 102 and 104 | Molecular ion of pyrazole at m/z 68 |
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique significantly impacts the resulting mass spectrum. For the analysis of relatively small, volatile molecules like many brominated pyrazoles, Electron Ionization (EI) is a common and effective choice. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns that are highly reproducible and useful for structural elucidation.[2]
Conversely, "soft" ionization techniques like Electrospray Ionization (ESI) are gentler and typically result in less fragmentation.[3] ESI is particularly useful for confirming the molecular weight of a compound, as the protonated molecule [M+H]+ is often the most abundant ion. For detailed structural analysis of brominated pyrazoles, EI-MS is generally more informative due to the rich fragmentation data it provides.
Experimental Protocol: Acquiring an EI Mass Spectrum of a Brominated Pyrazole
The following is a generalized protocol for obtaining an EI mass spectrum of a brominated pyrazole compound using a gas chromatograph-mass spectrometer (GC-MS).
Objective: To obtain a reproducible EI mass spectrum displaying the molecular ion cluster and characteristic fragment ions.
Methodology:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the brominated pyrazole in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
-
Mass Spectrometer Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV (standard for library matching)
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
Rationale for Experimental Choices:
-
70 eV Electron Energy: This standard energy level provides sufficient energy to cause reproducible fragmentation, creating a "fingerprint" of the molecule that can be compared to spectral libraries.[2]
-
GC Inlet: Using a gas chromatograph as the inlet ensures that the sample is volatilized and introduced into the ion source in a pure form, which is crucial for obtaining a clean mass spectrum.
-
Volatile Solvent: A volatile solvent is used to ensure it is quickly removed and does not interfere with the analysis of the analyte.
Caption: Workflow for GC-MS analysis of a brominated pyrazole.
Decoding the Fragments: Characteristic Pathways
The fragmentation of brominated pyrazoles in EI-MS is driven by the stability of the resulting ions and neutral losses. The pyrazole ring itself has characteristic fragmentation patterns, which are influenced by the presence of the bromine substituent.
Two primary fragmentation pathways for the pyrazole ring are the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N2).[4] Research on substituted pyrazoles has shown that substituents like bromine do not fundamentally alter these core fragmentation processes.[4]
For a model compound like 4-bromopyrazole , the following fragmentation patterns are expected:
-
Loss of a Bromine Radical (Br•): This is a very common fragmentation for organobromine compounds. The cleavage of the C-Br bond results in the formation of a pyrazolyl cation.
-
Loss of HCN: The pyrazole ring can undergo rearrangement and lose a stable neutral molecule of HCN (27 u). This can occur from the molecular ion or from other fragments.
-
Loss of N2: Cleavage of the N-N bond and subsequent rearrangement can lead to the expulsion of a molecule of nitrogen (28 u).
Caption: Key fragmentation pathways for 4-bromopyrazole in EI-MS.
Comparative Fragmentation Analysis
To truly appreciate the unique spectral features of a brominated pyrazole, it is instructive to compare its fragmentation pattern with that of an unsubstituted pyrazole and a simple brominated alkane.
| Ion (m/z) | 4-Bromopyrazole | Pyrazole | 1-Bromopropane |
| Molecular Ion | 146/148 | 68 | 122/124 |
| [M - Br]+ | 67 | N/A | 43 |
| [M - HCN]+• | 119/121 | 41 | N/A |
| [M - N2]+• | Not prominent | 40 | N/A |
| [M - C2H5]+ | N/A | N/A | 93/95 |
| Base Peak | 146/148 | 68 | 43 |
Key Observations:
-
The brominated pyrazole exhibits fragments resulting from both the loss of the bromine atom and the characteristic cleavages of the pyrazole ring. The isotopic signature of bromine is retained in fragments that have not lost the bromine atom.
-
Pyrazole shows a simpler spectrum dominated by the molecular ion and fragments from the loss of HCN and N2.
-
1-Bromopropane primarily fragments via the loss of the bromine atom to form a stable propyl cation, which is the base peak. Fragments retaining the bromine atom also show the characteristic 1:1 isotopic pattern.
Conclusion
The interpretation of the mass spectrum of a brominated pyrazole compound is a systematic process that relies on recognizing key structural indicators. The unmistakable 1:1 M/M+2 isotopic pattern is the first and most crucial piece of evidence for the presence of a single bromine atom. Beyond this, a careful analysis of the fragmentation patterns, particularly in EI-MS, reveals characteristic losses of the bromine radical, hydrogen cyanide, and dinitrogen, which collectively provide a detailed structural fingerprint of the molecule. By comparing these spectra to those of non-brominated pyrazoles and other brominated compounds, researchers can confidently elucidate the structures of these important heterocyclic molecules, accelerating the pace of discovery in drug development and materials science.
References
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
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Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
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Gu, M., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]
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NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Available at: [Link]
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CAS. (n.d.). 4-Bromopyrazole. CAS Common Chemistry. Available at: [Link]
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Alves, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3237. Available at: [Link]
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Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Available at: [Link]
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Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). In Analytical Chemistry Class Notes. Available at: [Link]
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van der Thuijl, J., et al. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1589-1592. Available at: [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Available at: [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Ferreira, V. S., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available at: [Link]
-
ResearchGate. (n.d.). Figure S1. Mass fragmentation pattern of a representative compound 11.Br2. Available at: [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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A Senior Application Scientist's Guide to 4-Halo-Pyrazole Intermediates: A Reactivity Comparison of 4-Bromo vs. 4-Chloro Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles, particularly at the C4 position, is a common strategy for modulating biological activity. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. This guide provides an in-depth comparison of two of the most common intermediates: 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole.
While 4-bromo-pyrazoles are often the go-to starting material due to their reliable reactivity, the economic and atom-economy advantages of their 4-chloro counterparts make them highly attractive, especially for large-scale synthesis. Understanding the fundamental differences in their reactivity and the specific experimental conditions required to leverage each is crucial for efficient and successful drug development campaigns. This guide will delve into the mechanistic basis for their differing reactivity, provide comparative experimental data, and offer field-tested protocols to guide your synthetic strategy.
The Decisive Step: Mechanistic Insights into C-X Bond Activation
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the initial, and often rate-determining, step: oxidative addition . In this crucial step, the active Pd(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.[1][2] The facility of this step is directly related to the strength of the C-X bond.
The established reactivity trend for halogens in this process is:
I > Br > Cl >> F
This trend is rooted in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The weaker the bond, the lower the activation energy required for the Pd(0) complex to cleave it. Theoretical calculations and experimental data confirm that the C-Br bond is significantly weaker than the C-Cl bond. On average, C-Cl bonds are about 7.5 kcal/mol stronger than C-Br bonds in heterocyclic systems.[3] For aromatic carbons, the average BDE for a C-Br bond is approximately 276-285 kJ/mol, whereas for a C-Cl bond, it is around 327-339 kJ/mol.[4][5][6][7]
This energy difference is the primary reason why 4-bromo-pyrazoles react more readily under standard conditions, while 4-chloro-pyrazoles are considered more challenging substrates, often requiring specialized catalytic systems to overcome the higher activation barrier of the oxidative addition step.[8]
Caption: The catalytic cycle highlights oxidative addition as the key entry point.
Head-to-Head Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in modern organic synthesis.[9][10] A direct comparison of 4-bromo and 4-chloro-pyrazoles in this reaction provides a clear illustration of their differing reactivity profiles.
The Workhorse: 4-Bromo-pyrazole
4-Bromo-pyrazoles are highly reliable substrates for Suzuki couplings. Their reactivity allows for the use of a broad range of standard, commercially available palladium catalysts and ligands. Conditions are generally mild, and reactions often proceed to high conversion with good yields.
-
Typical Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
-
Typical Ligands: PPh₃, P(t-Bu)₃, dppf
-
Typical Bases: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Typical Solvents: Dioxane, Toluene, DMF, often with an aqueous phase
The Cost-Effective Challenger: 4-Chloro-pyrazole
The activation of the stronger C-Cl bond in 4-chloro-pyrazoles necessitates more potent catalytic systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective. The key to success lies in using highly electron-rich and sterically bulky ligands that promote the difficult oxidative addition step.[11]
-
Required Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Specialized Ligands:
-
Bases & Solvents: Similar to bromo-pyrazoles, but conditions may require higher temperatures or longer reaction times.
Comparative Data Summary: Suzuki-Miyaura Coupling
| Feature | 4-Bromo-pyrazole Derivative | 4-Chloro-pyrazole Derivative |
| Relative Reactivity | High | Moderate to Low |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Specialized (e.g., Pd(OAc)₂ / SPhos) |
| Typical Temp. | 80 - 110 °C | 100 - 140 °C |
| Typical Time | 2 - 12 hours | 12 - 24 hours |
| Key Advantage | High reliability, predictable | Lower cost, better atom economy |
| Key Challenge | Higher substrate cost | Requires catalyst screening/optimization |
Broader Reactivity: Sonogashira and Buchwald-Hartwig Amination
The reactivity trend observed in Suzuki coupling generally holds true for other important cross-coupling reactions.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides.[12][13] The reactivity order remains I > Br > Cl. While 4-bromo-pyrazoles undergo Sonogashira coupling under standard conditions (Pd/Cu catalysis), their chloro- counterparts are significantly less reactive and often require more forcing conditions or specialized copper-free protocols with advanced ligands.[14][15]
Buchwald-Hartwig Amination
This C-N bond-forming reaction is critical for installing amine functionalities. Direct comparisons have shown that for pyrazole substrates, the bromo derivative is superior. In a study on the amination of 4-halo-1H-1-tritylpyrazoles, the 4-bromo-pyrazole was found to be more effective than the 4-chloro-pyrazole when using a palladium catalyst.[16][17] As with Suzuki coupling, successful amination of 4-chloro-pyrazoles relies on the use of bulky, electron-donating phosphine ligands.[18]
Experimental Protocols
The following protocols provide detailed, validated starting points for your experiments.
Experimental Workflow Overview
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole
This protocol is a robust starting point for most 4-bromo-pyrazole substrates.
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene and Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-bromo-1H-pyrazole, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ and PCy₃ under a positive flow of argon.
-
Add the anhydrous toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling of 4-Chloro-1H-pyrazole
This protocol utilizes a Buchwald-type ligand essential for activating the C-Cl bond.
Materials:
-
4-Chloro-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Potassium carbonate, aqueous solution (2 M) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a microwave vial or sealed tube, add the 4-chloro-1H-pyrazole, arylboronic acid, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous 1,4-dioxane followed by the aqueous potassium carbonate solution via syringe.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Microwave irradiation (15-30 min at 100-140 °C) can significantly accelerate the reaction.[19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-pyrazole intermediates is a strategic one, balancing reactivity, cost, and scale.
-
4-Bromo-pyrazoles are the intermediates of choice for initial, small-scale synthesis and lead optimization studies. Their high and predictable reactivity with standard catalytic systems ensures a higher probability of success, saving valuable time and resources when exploring novel chemical space.
-
4-Chloro-pyrazoles represent the more economical and sustainable option for large-scale synthesis and process development. While they require an initial investment in reaction optimization and the use of more expensive, specialized ligands, the significant cost savings on the starting material can be a decisive advantage for producing drug candidates at scale.
By understanding the mechanistic principles and equipping your lab with the appropriate catalytic tools, you can effectively leverage both intermediates, selecting the optimal halogen for each stage of the drug discovery and development pipeline.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yasmin, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics - ACS Publications. Retrieved from [Link]
-
Kelly, C. P., et al. (2016). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Retrieved from [Link]
-
Ananikov, V. P., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Request PDF]. Retrieved from [Link]
-
Kwiecień, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]
-
Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]
-
Sigman, M. S., et al. (2024, April 2). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
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Nolan, S. P., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
-
Ujaque, G., et al. (2002). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics - ACS Publications. Retrieved from [Link]
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Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. Retrieved from [Link]
-
Darkwa, J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Retrieved from [Link]
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Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. Retrieved from [Link]
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Molnar, M., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Applied Materials & Interfaces. Retrieved from [Link]
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ResearchGate. (2021, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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Bickelhaupt, F. M., et al. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Request PDF]. ResearchGate. Retrieved from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. Retrieved from [Link]
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Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Usami, Y., et al. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]
-
Stille, J. K. (1985). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Retrieved from [Link]
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Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved from [Link]
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Goossen, L. J., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
-
Kráľová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 12). 10.9: Bond Energies. Retrieved from [Link]
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A Senior Application Scientist's Guide to N-Protecting Groups in Pyrazole-3-Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of bioactive compounds. The strategic introduction of a formyl group at the C3 position of the pyrazole ring opens a gateway to diverse functionalization, enabling the construction of complex molecular architectures with significant therapeutic potential. However, the synthesis of pyrazole-3-carbaldehydes is not without its challenges, primarily revolving around the regioselective formylation and the inherent reactivity of the pyrazole nucleus. The protection of the pyrazole nitrogen is a critical step to control reactivity, improve solubility, and direct the regiochemical outcome of subsequent transformations.
This guide provides an in-depth comparison of alternative N-protecting groups for the synthesis of pyrazole-3-carbaldehydes, moving beyond the conventional to explore more efficient and versatile options. We will delve into the mechanistic rationale behind the choice of protecting groups and provide supporting experimental data to inform your synthetic strategy.
The Critical Role of N-Protection in Pyrazole Chemistry
The pyrazole ring possesses two nitrogen atoms, with the N-H proton being acidic. Deprotonation can lead to a mixture of regioisomers in subsequent reactions. Furthermore, the unprotected pyrazole ring can be susceptible to undesired side reactions under various conditions. N-protection serves several key purposes:
-
Enhanced Solubility: Many protecting groups can improve the solubility of pyrazole intermediates in organic solvents, facilitating reaction setup and purification.
-
Regiocontrol: The nature of the N-protecting group can profoundly influence the regioselectivity of electrophilic substitution and metallation reactions.
-
Modulation of Reactivity: By withdrawing or donating electron density, the protecting group can modulate the reactivity of the pyrazole ring, preventing unwanted side reactions.
While the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles, in the case of N-protected pyrazoles, it overwhelmingly favors the formation of the 4-formyl isomer.[1][2] Therefore, the synthesis of the desired pyrazole-3-carbaldehyde often necessitates an alternative approach, typically involving regioselective lithiation followed by quenching with a formylating agent. The choice of the N-protecting group is paramount for the success of this strategy.
Comparative Analysis of N-Protecting Groups
This section provides a comparative overview of commonly employed and alternative N-protecting groups for the synthesis of pyrazole-3-carbaldehydes via the lithiation-formylation route.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Readily introduced; Generally stable to lithiation conditions; Mild deprotection conditions. | Can be labile to strong acids; Potential for cleavage under certain lithiation conditions. | |
| THP (Tetrahydropyranyl) | Stable to a wide range of reagents; "Green" protection methods available.[3] | Introduces a chiral center; Deprotection requires acidic conditions which may not be suitable for all substrates. | |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Very robust; Stable to strong bases and nucleophiles; Directs lithiation to the C5 position. | More expensive reagent; Deprotection requires fluoride sources or strong acid. | |
| PMB (p-Methoxybenzyl) | Stable to a variety of conditions; Can be cleaved oxidatively. | Deprotection can be harsh for sensitive substrates. |
Experimental Workflows and Protocols
The following sections detail the experimental workflows for the synthesis of pyrazole-3-carbaldehyde using different N-protecting groups.
General Synthetic Strategy: Lithiation-Formylation
The overarching strategy for the synthesis of pyrazole-3-carbaldehyde involves a three-step sequence: N-protection of the pyrazole, regioselective lithiation at the C3 (or C5) position, and subsequent formylation.
Caption: General workflow for pyrazole-3-carbaldehyde synthesis.
tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is a popular choice due to its ease of introduction and relatively mild removal conditions.
Experimental Protocol:
Step 1: N-Boc Protection of Pyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford N-Boc-pyrazole.
Step 2: Lithiation and Formylation
-
Dissolve N-Boc-pyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield N-Boc-pyrazole-3-carbaldehyde.
Step 3: Deprotection
-
Dissolve the N-Boc-pyrazole-3-carbaldehyde in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v) at 0 °C.
-
Stir for 1-2 hours at room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Purify by column chromatography to obtain pyrazole-3-carbaldehyde. A milder deprotection can be achieved using NaBH₄ in EtOH, which selectively cleaves the N-Boc group from pyrazoles in good to excellent yields.
Expected Yields:
| Step | Yield |
| Protection | >90% |
| Lithiation-Formylation | 50-70% |
| Deprotection | >85% |
Tetrahydropyranyl (THP) Group: A Robust and "Green" Alternative
The THP group offers excellent stability to a wide range of reaction conditions. Notably, a solvent- and catalyst-free method for THP protection of pyrazole has been reported, offering a greener alternative with quantitative yields.[3]
Experimental Protocol:
Step 1: N-THP Protection of Pyrazole (Green Method)
-
In a flask, mix pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Heat the neat mixture at 60-70 °C for 1-2 hours.
-
The reaction can be monitored by the disappearance of solid pyrazole. The product, N-THP-pyrazole, is typically obtained in quantitative yield and can be used without further purification.
Step 2: Lithiation and Formylation
-
Follow the same procedure as for the N-Boc protected pyrazole, using N-THP-pyrazole as the starting material.
Step 3: Deprotection
-
Dissolve the N-THP-pyrazole-3-carbaldehyde in a solution of a protic acid (e.g., HCl or p-toluenesulfonic acid) in a protic solvent like methanol or ethanol.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction and extract the product.
-
Purify by column chromatography.
Expected Yields:
| Step | Yield |
| Protection | ~100% |
| Lithiation-Formylation | 55-75% |
| Deprotection | >90% |
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: For Enhanced Stability and Regiocontrol
The SEM group is known for its exceptional stability towards a broad range of reagents, including strong bases and nucleophiles. It has been shown to be an effective directing group in the functionalization of pyrazoles.
Experimental Protocol:
Step 1: N-SEM Protection of Pyrazole
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF, add a solution of pyrazole (1.0 eq) in DMF at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add SEM-Cl (1.1 eq) dropwise at 0 °C and stir the reaction overnight at room temperature.
-
Quench the reaction with water and extract the product.
-
Purify by column chromatography.
Step 2: Lithiation and Formylation
-
The SEM group is known to direct lithiation to the C5 position of the pyrazole ring. Therefore, this route will primarily yield pyrazole-5-carbaldehyde. To obtain the 3-carbaldehyde, a starting material with a substituent at the 5-position would be necessary, followed by a similar lithiation-formylation sequence.
Step 3: Deprotection
-
Deprotection of the SEM group can be achieved under acidic conditions (e.g., HCl in ethanol) or by using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
Expected Yields:
| Step | Yield |
| Protection | 80-95% |
| Lithiation-Formylation (at C5) | 60-80% |
| Deprotection | >90% |
Mechanistic Insights and Strategic Considerations
The choice of an N-protecting group is not merely a matter of convenience but a strategic decision that can dictate the outcome of the synthesis.
Caption: Factors influencing protecting group selection.
-
Regioselectivity of Lithiation: The regioselectivity of the deprotonation step is influenced by both steric and electronic factors of the N-protecting group. Bulky groups like THP and Boc can sterically hinder the C5 position, favoring lithiation at the C3 position. In contrast, the SEM group has been reported to direct metallation to the C5 position.
-
Stability during Lithiation: The protecting group must be stable to the strong basic conditions of the lithiation step. While Boc is generally stable, prolonged reaction times or higher temperatures can lead to its cleavage. THP and SEM groups offer greater stability in this regard.
-
Deprotection Orthogonality: The choice of protecting group should be compatible with other functional groups present in the molecule. The availability of different deprotection methods (acidic, basic, oxidative, fluoride-mediated) for various protecting groups allows for orthogonal strategies in complex syntheses.
Conclusion
The synthesis of pyrazole-3-carbaldehyde is a critical transformation in medicinal chemistry. While the Vilsmeier-Haack reaction is often the go-to method for formylation, its regioselectivity on N-protected pyrazoles makes it unsuitable for obtaining the 3-formyl isomer. The lithiation-formylation route provides a reliable alternative, and the judicious choice of an N-protecting group is central to its success.
This guide has provided a comparative analysis of Boc, THP, and SEM protecting groups, offering insights into their respective advantages, disadvantages, and experimental protocols. The "green" and high-yielding nature of the THP protection method makes it an attractive option. The robustness of the SEM group is advantageous for multi-step syntheses, although its directing effect towards the C5 position must be considered. The Boc group remains a versatile and convenient choice for many applications.
Ultimately, the optimal N-protecting group will depend on the specific requirements of the synthetic route, including the presence of other functional groups, desired regioselectivity, and overall synthetic efficiency. By understanding the interplay between the protecting group and the reaction conditions, researchers can navigate the synthesis of pyrazole-3-carbaldehydes with greater control and success.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023.
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. ACS Catalysis, 2013.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012.
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate, 2014.
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022.
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate, 2020.
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018.
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2023.
-
Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate, 2013.
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020.
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 2015.
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- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-(Oxan-2-yl) as a Protecting Group in Pyrazole Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the construction of pharmacologically significant pyrazole scaffolds, the judicious selection of a protecting group is paramount. The transient masking of the pyrazole N-H proton is often a critical maneuver to prevent unwanted side reactions and direct the course of synthesis with precision. Among the arsenal of available protecting groups, the 2-(oxan-2-yl) group, commonly known as the tetrahydropyranyl (THP) group, has emerged as a versatile and highly effective tool. This guide provides an in-depth, objective comparison of the THP protecting group against other common alternatives, supported by experimental data and protocols to inform your synthetic strategy.
The Enduring Utility of the THP Group: More Than Just a Mask
The ideal protecting group should be easily introduced and removed in high yield, stable to a wide range of reaction conditions, and should not introduce complications into the synthetic sequence.[1] The THP group, an acetal, excels in many of these aspects, making it a frequent choice for the protection of alcohols and, pertinently, N-H bonds in heterocycles like pyrazoles.[1][2]
The primary advantages of employing THP as a protecting group for pyrazoles can be summarized as follows:
-
Ease of Introduction and Cleavage: The THP group is typically introduced by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[1] This reaction is often high-yielding and proceeds under mild conditions. Deprotection is equally straightforward, usually accomplished by acidic hydrolysis.[3]
-
Broad Chemical Stability: N-THP protected pyrazoles exhibit remarkable stability across a wide spectrum of reaction conditions. They are generally inert to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[1] This robustness allows for extensive synthetic manipulations on other parts of the pyrazole molecule without disturbing the protecting group.
-
Enhanced Solubility: The introduction of the THP group can improve the solubility of the protected pyrazole in organic solvents, which can be advantageous for subsequent reactions and purification steps.[4]
-
"Green" Chemistry Amenable: Recent advancements have demonstrated the feasibility of a solvent- and catalyst-free method for the quantitative protection of pyrazole with DHP, aligning with the principles of green chemistry.[5] This approach minimizes waste and simplifies the work-up procedure.[5]
Comparative Analysis: THP vs. Alternative Pyrazole Protecting Groups
While the THP group offers significant advantages, a comprehensive understanding requires a comparison with other commonly employed protecting groups for pyrazoles, such as tert-butoxycarbonyl (Boc), tosyl (Ts), and benzyl (Bn).
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Key Advantages | Key Disadvantages |
| THP | 3,4-Dihydro-2H-pyran (DHP), cat. acid (e.g., PTSA, PPTS), CH₂Cl₂ or neat, rt | Mild acid (e.g., aq. HCl, PTSA in alcohol), rt | >95%[5] | Quantitative[5] | Broad stability, mild cleavage, "green" options | Introduces a stereocenter, acid labile |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rt | Strong acid (e.g., TFA, HCl in dioxane), rt | Good to excellent[6][7] | High[8] | Stable to a wide range of nucleophiles and bases, easily removed | Cleavage requires strong acid, potential for side reactions with acid-sensitive substrates |
| Tosyl (Ts) | Tosyl chloride (TsCl), base (e.g., pyridine, Et₃N), CH₂Cl₂, 0 °C to rt | Strong reducing agents (e.g., Na/NH₃) or strong acid (e.g., HBr/AcOH) | Moderate to excellent[9][10] | Variable | Very stable to a wide range of conditions, electron-withdrawing | Harsh deprotection conditions limit functional group tolerance |
| Benzyl (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl), base (e.g., NaH, K₂CO₃), DMF or MeCN, rt to elevated temp. | Catalytic hydrogenolysis (H₂, Pd/C) | Good to excellent[11] | High | Stable to acidic and basic conditions | Not compatible with reactions involving catalytic reduction |
Experimental Protocols
Detailed Step-by-Step Methodology for N-THP Protection of Pyrazole
This protocol describes a general method for the protection of pyrazole using DHP and an acid catalyst.
Materials:
-
Pyrazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrazole in dichloromethane, add 3,4-dihydro-2H-pyran.
-
Add pyridinium p-toluenesulfonate to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-THP protected pyrazole.
Detailed Step-by-Step Methodology for Deprotection of N-THP Pyrazole
This protocol outlines a standard procedure for the removal of the THP protecting group under mild acidic conditions.
Materials:
-
N-THP protected pyrazole (1.0 eq)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-THP protected pyrazole in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrazole.
Visualization of the Workflow
Caption: Workflow for the protection, modification, and deprotection of pyrazoles using the THP group.
Mechanistic Considerations and Strategic Application
The selection of a protecting group is a critical decision in the strategic planning of a synthetic route. The THP group's stability to basic and organometallic reagents makes it particularly well-suited for syntheses involving deprotonation and subsequent functionalization of the pyrazole ring at other positions. For instance, after N-protection with THP, the C-5 position of the pyrazole ring can be selectively deprotonated with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.
Caption: Decision-making framework for selecting a pyrazole N-H protecting group.
A potential drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the pyrazole substrate is already chiral.[1][3] This can sometimes complicate purification and characterization. However, for achiral pyrazoles, this is not a concern.
Conclusion
The 2-(oxan-2-yl) (THP) protecting group stands out as a robust and versatile tool in the synthesis of complex pyrazole-containing molecules. Its ease of application and removal, coupled with its stability under a broad range of reaction conditions, often makes it the protecting group of choice. While alternatives like Boc, tosyl, and benzyl groups have their specific applications, the overall profile of the THP group, particularly with the advent of greener protocols, solidifies its position as a strategic asset for researchers, scientists, and drug development professionals working in the field of heterocyclic chemistry.
References
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19393–19403. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]
-
Primas, N., Bouillon, A., Lancelot, J.-C., Sopkova-de Oliveira Santos, J., Lohier, J.-F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8–10. [Link]
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
-
An Overview of Tetrahydropyranyl (THP) as a Protecting Group. (n.d.). Retrieved January 25, 2026, from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. (2015). Retrieved January 25, 2026, from [Link]
-
Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Molecules, 29(12), 2843. [Link]
-
Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES, 63(11), 2537. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2020). RSC Advances, 10(47), 28014–28045. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Saudi Chemical Society, 24(5), 415–423. [Link]
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A Comparative Guide to the Synthetic Routes of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence in blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (Viagra®), and Rimonabant highlights the critical importance of efficient and versatile synthetic strategies to access functionally diverse pyrazole derivatives. This guide provides a comparative analysis of the most prominent synthetic routes to functionalized pyrazoles, offering insights into their mechanisms, scope, and practical applications for researchers in the pharmaceutical and agrochemical industries.
The Classic Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and widely employed methods for constructing the pyrazole ring.[1][2] This robust reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]
The reaction proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring.[2][4] A key consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, as two isomeric products can potentially form.[1] The regiochemical outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric hindrance of the substituents.[4]
Key Advantages:
-
Readily available starting materials.
-
Generally high yields.[2]
-
Straightforward reaction conditions.
Limitations:
-
Potential for the formation of regioisomers with unsymmetrical substrates.[3][5]
-
Limited functional group tolerance in some cases due to the reaction conditions.
Experimental Protocol: Synthesis of Edaravone (a free radical scavenger)[4]
This protocol describes the synthesis of Edaravone, a neuroprotective drug, via the Knorr pyrazole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Acid Catalyst: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the condensation.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
The [3+2] Cycloaddition Strategy: A Versatile Route to Polysubstituted Pyrazoles
The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazoles.[6] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are nitrile imines and diazo compounds, which react with alkynes or alkenes.[6][7]
Nitrile imines, typically generated in situ from hydrazonoyl halides, readily undergo cycloaddition with a variety of alkynes to yield highly substituted pyrazoles.[8] This method offers excellent control over the substitution pattern of the final product.[9] Similarly, diazo compounds can react with alkynes to afford pyrazoles, often requiring activation of the alkyne with an electron-withdrawing group or the use of a catalyst.[10][11]
Key Advantages:
-
High degree of regioselectivity.[8]
-
Access to a wide range of substitution patterns.[9]
-
Milder reaction conditions compared to some classical methods.[8]
Limitations:
-
The in situ generation of reactive 1,3-dipoles can sometimes be challenging.
-
The stability of the diazo compounds can be a concern, especially on a large scale.[10]
Visualizing the [3+2] Cycloaddition Workflow
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[1] This reaction typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a pyrazoline intermediate.[3][5] Subsequent oxidation or elimination of a leaving group from the pyrazoline yields the aromatic pyrazole.[3]
This method is particularly useful for the synthesis of pyrazolines, which are valuable compounds in their own right.[3] The choice of the hydrazine derivative and the reaction conditions can influence the final product, allowing for the selective synthesis of either pyrazolines or pyrazoles.[12]
Key Advantages:
-
Access to both pyrazoles and pyrazolines.[3]
-
Readily available starting materials.
-
Good control over the substitution pattern at the 3, 4, and 5 positions.
Limitations:
-
An additional oxidation step is often required to obtain the pyrazole.[5]
-
The regioselectivity of the initial Michael addition can be an issue with certain substrates.
Reaction Pathway from α,β-Unsaturated Ketones
Caption: General scheme for pyrazole synthesis from α,β-unsaturated ketones.
Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Approach
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful strategy for the synthesis of complex molecules.[6][13] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, offering significant advantages in terms of efficiency, atom economy, and operational simplicity.[6][14]
A common MCR approach involves the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated system, which then undergoes a classical pyrazole-forming reaction.[5] For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can provide direct access to polysubstituted pyrazoles.[8]
Key Advantages:
-
High atom economy and efficiency.[6]
-
Operational simplicity (one-pot synthesis).[6]
-
Rapid generation of molecular diversity.[13]
Limitations:
-
The development of new MCRs can be challenging.
-
Optimization of reaction conditions for multiple components can be complex.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines.[3] | Robust, high yields, readily available starting materials.[2] | Potential for regioisomers, sometimes harsh conditions.[3][5] |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile.[6] | High regioselectivity, wide substrate scope, mild conditions.[8][9] | Requires generation of reactive intermediates. |
| From α,β-Unsaturated Carbonyls | Michael addition followed by cyclization and oxidation/elimination.[3] | Access to pyrazolines, good control of substitution.[3] | Often requires a separate oxidation step.[5] |
| Multicomponent Reactions | Three or more components in a one-pot reaction.[6] | High efficiency, atom economy, operational simplicity.[6][14] | Complex to develop and optimize. |
Conclusion
The synthesis of functionalized pyrazoles is a mature field with a diverse array of reliable and efficient methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical Knorr synthesis remains a workhorse for many applications, while [3+2] cycloaddition and multicomponent reactions offer greater flexibility and efficiency for the synthesis of complex, highly functionalized pyrazole derivatives. As the demand for novel pyrazole-based compounds in medicine and agriculture continues to grow, the development of even more innovative and sustainable synthetic methodologies will remain a key area of research.[15][16]
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A Senior Application Scientist's Guide to Validating Pyrazole Regioisomers with NOE Spectroscopy
For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design. However, its synthesis, particularly from unsymmetrical precursors, frequently yields a mixture of regioisomers, presenting a significant analytical challenge. The differentiation between, for instance, a 1,3- and a 1,5-disubstituted pyrazole is not merely an academic exercise; the substitution pattern dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy. While various analytical techniques can offer clues, Nuclear Overhauser Effect (NOE) spectroscopy stands out as a definitive, non-destructive method for unambiguous structure validation in the solution state.
This guide provides an in-depth comparison of NOE-based methodologies for the structural elucidation of pyrazole regioisomers, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and compare the utility of NOE spectroscopy against other common analytical techniques.
The Challenge of Pyrazole Regioisomerism
The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a common route to pyrazole synthesis.[1] However, if the 1,3-dicarbonyl is unsymmetrical, the reaction can proceed via two different pathways, leading to the formation of two distinct regioisomers. This ambiguity necessitates a robust analytical method to confirm the identity of the desired product. While techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for mapping out the carbon skeleton through-bond, they can sometimes be ambiguous in differentiating between regioisomers where the key differentiating protons are multiple bonds away from an informative carbon. This is where NOE spectroscopy, which detects through-space interactions, becomes an indispensable tool.[2]
The Power of "Through-Space" Correlation: An Introduction to NOE Spectroscopy
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. This phenomenon is observed between nuclei that are spatially close (typically within 5 Å), irrespective of whether they are connected through chemical bonds. This makes NOE a powerful tool for determining stereochemistry and, in our case, for distinguishing between regioisomers where specific groups are in close proximity in one isomer but distant in another.
There are two primary NOE experiments relevant to small molecules like pyrazoles:
-
1D NOE Difference Spectroscopy: In this experiment, a specific proton resonance is selectively irradiated. If another proton is close in space, its signal intensity will be enhanced. By subtracting the normal 1D spectrum from the irradiated spectrum, a difference spectrum is generated where only the irradiated peak (negative) and the NOE-enhanced peaks (positive) are visible. This method is fast and excellent for targeted questions.[3][4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals all NOE interactions within a molecule in a single spectrum. Cross-peaks in a NOESY spectrum connect resonances of protons that are spatially close.[5] While more time-consuming to acquire than a 1D NOE experiment, it provides a comprehensive overview of all through-space interactions.
A Comparative Workflow for Pyrazole Regioisomer Validation
The following diagram outlines a logical workflow for the structural validation of a synthesized pyrazole, comparing the roles of different analytical techniques.
Caption: Workflow for pyrazole structure validation.
Experimental Guide: Differentiating Pyrazole Regioisomers with 1D NOE
Let's consider a hypothetical synthesis of a 1-methyl-3-phenyl-5-tert-butylpyrazole. The reaction could potentially yield two regioisomers:
-
Isomer A: 1-methyl-3-phenyl-5-tert-butylpyrazole
-
Isomer B: 1-methyl-5-phenyl-3-tert-butylpyrazole
In Isomer B , the N-methyl group is spatially close to the phenyl group at the 5-position. In contrast, in Isomer A , the N-methyl group is adjacent to the tert-butyl group at the 5-position and distant from the phenyl group at the 3-position. This spatial difference is the key to their differentiation using NOE.
The following diagram illustrates the expected key NOE interaction that will differentiate the two isomers.
Caption: Key NOE interaction for differentiating pyrazole regioisomers.
Step-by-Step Protocol for 1D NOE Difference Spectroscopy
This protocol is designed for a standard modern NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[6]
-
Crucial Step (Trustworthiness): For optimal results, especially with small molecules, it is highly recommended to degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[5] The freeze-pump-thaw method is the most effective:
-
Freeze the sample using liquid nitrogen.
-
Apply a vacuum to the headspace.
-
Close the vacuum line and allow the sample to thaw. Bubbles of dissolved gas will be visible.
-
Repeat this cycle 3-4 times.[5]
-
-
-
Initial 1D ¹H NMR Spectrum:
-
Acquire a standard high-resolution 1D ¹H NMR spectrum.
-
Carefully reference the spectrum and identify the chemical shifts of the key protons: the N-methyl singlet and the ortho-protons of the phenyl group.
-
-
Setting up the 1D NOE Difference Experiment:
-
Copy the parameters from the standard ¹H experiment to a new experiment number.
-
Select the 1D NOE difference pulse program (e.g., selnogp on Bruker systems).
-
Set the selective irradiation frequency to the center of the N-methyl singlet resonance.
-
Key Parameter (Expertise): The mixing time (d8 on Bruker systems) is critical. For small molecules like pyrazoles, a mixing time of 0.5 to 0.8 seconds is a good starting point.[4] This allows sufficient time for the NOE to build up without being dominated by relaxation.
-
Set the number of scans. Since NOE effects are often small (0.1-2% of the irradiated signal), a higher number of scans (e.g., 128 or 256) may be necessary to achieve a good signal-to-noise ratio.[4]
-
-
Acquisition and Processing:
-
Acquire the NOE spectrum.
-
Process the data. The resulting difference spectrum should be phased so that the irradiated N-methyl peak is a large negative signal, and any NOE-enhanced peaks are positive.
-
Interpreting the Results
The table below summarizes the expected outcomes for our hypothetical example.
| Isomer | Irradiated Protons | Expected NOE Enhancement | Conclusion |
| Isomer A | N-methyl | No significant enhancement of phenyl proton signals. Possible weak NOE to tert-butyl protons. | Structure is 1-methyl-3-phenyl-5-tert-butylpyrazole. |
| Isomer B | N-methyl | Clear, positive enhancement of the ortho-proton signals of the phenyl group. | Structure is 1-methyl-5-phenyl-3-tert-butylpyrazole. |
Comparison with Alternative Techniques
While NOE spectroscopy is a powerful tool, it's important to understand its place alongside other analytical methods.
| Technique | Principle | Advantages | Limitations |
| NOE Spectroscopy | Through-space proton-proton interactions | Definitive for regioisomerism in solution; non-destructive. | Can be time-consuming; requires careful sample preparation (degassing). |
| HMBC Spectroscopy | Through-bond (2-3 bonds) proton-carbon correlations | Excellent for mapping carbon skeleton; can often differentiate isomers.[2] | May be ambiguous if key protons are too many bonds away from a differentiating carbon. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an unambiguous solid-state structure; the "gold standard" for structural proof.[7] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation. |
Conclusion
For researchers working with pyrazole derivatives, the potential for regioisomer formation is a persistent challenge. While a suite of analytical techniques should be employed for full characterization, NOE spectroscopy provides a definitive and accessible method for validating the correct regioisomer in the solution state. The "through-space" nature of the NOE allows for the direct observation of proton proximities that are dictated by the substitution pattern. By following a carefully designed experimental protocol, particularly with respect to sample preparation and the choice of mixing time, researchers can confidently and unambiguously assign the structure of their synthesized pyrazoles, ensuring the integrity of their subsequent biological and medicinal chemistry studies.
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A Senior Application Scientist's Guide to the Biological Activity of Pyrazoles Derived from 4-bromo-2-(THP)-pyrazole-3-carbaldehyde
An Objective Comparison of Anticancer and Antimicrobial Performance with Supporting Experimental Data
Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of clinically approved drugs.[1][2][3] Its versatile five-membered heterocyclic structure allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[4][5] From the anti-inflammatory action of Celecoxib to the antiobesity effects of Rimonabant, pyrazole derivatives have demonstrated a vast spectrum of biological activities.[1][6][7]
A particularly valuable synthon in this class is 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole-3-carbaldehyde. The aldehyde group at the 3-position serves as a versatile chemical handle for constructing a diverse library of compounds, most notably through the formation of Schiff bases (imines). The bromo-substituent at the 4-position offers a site for further modification (e.g., cross-coupling reactions), while the tetrahydropyran (THP) group provides a stable and reliable protecting group for the pyrazole nitrogen, ensuring regiochemical control during synthesis.
This guide provides a comparative analysis of the biological activities of pyrazole derivatives synthesized from this key starting material, focusing on two critical therapeutic areas: oncology and infectious diseases. We will examine the structure-activity relationships (SAR) that govern their performance, present supporting data in a comparative format, and provide detailed protocols for the key biological assays used in their evaluation.
General Synthetic Strategy: From Aldehyde to Bioactive Schiff Base
The primary synthetic route to the target compounds is a direct and efficient condensation reaction. The core aldehyde, 4-bromo-2-(THP)-pyrazole-3-carbaldehyde, is reacted with a variety of primary amines—such as substituted anilines or heterocyclic amines—typically under mild acidic catalysis in a suitable solvent like ethanol. This reaction yields the corresponding pyrazole-based Schiff bases. The simplicity of this method allows for the rapid generation of a large and structurally diverse library of compounds for biological screening.
Caption: General workflow for synthesis and evaluation of pyrazole derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity: A Study in Cytotoxicity
The development of novel anticancer agents remains a high priority in biomedical research. Pyrazole derivatives have emerged as promising candidates, with many exhibiting potent cytotoxic effects against various cancer cell lines.[8][9][10] The mechanism often involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) or the induction of apoptosis.[11][12]
By synthesizing a series of Schiff bases from our core aldehyde and various substituted anilines, we can systematically probe the structural features that enhance anticancer activity.
Comparative Cytotoxicity Data (IC₅₀ Values in µM)
The following table summarizes representative experimental data for a series of pyrazole Schiff bases tested against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Substituent (R) on Aniline Ring | MCF-7 (IC₅₀ µM) | A549 (IC₅₀ µM) | HepG2 (IC₅₀ µM) |
| PZ-H | -H (Unsubstituted) | 35.2 | 41.5 | 50.1 |
| PZ-CH3 | 4-CH₃ (Electron-Donating) | 28.6 | 33.8 | 42.3 |
| PZ-OCH3 | 4-OCH₃ (Electron-Donating) | 25.1 | 30.2 | 38.7 |
| PZ-Cl | 4-Cl (Electron-Withdrawing) | 10.5 | 12.3 | 15.8 |
| PZ-NO2 | 4-NO₂ (Strongly EWD) | 5.8 | 7.1 | 9.4 |
| Doxorubicin | Reference Drug | 0.9 | 1.2 | 1.5 |
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates a strong correlation between the electronic nature of the substituent on the aniline ring and the resulting cytotoxic activity.
-
Effect of Electron-Withdrawing Groups (EWGs): A pronounced increase in potency is observed with the introduction of electron-withdrawing groups at the para-position. The compound PZ-NO2 , bearing a strongly withdrawing nitro group, exhibits the lowest IC₅₀ values across all cell lines, making it the most potent derivative in this series. This is a common trend observed in similar heterocyclic scaffolds.[13]
-
Causality: The enhanced activity of EWG-substituted derivatives can be attributed to several factors. Increased lipophilicity can improve the compound's ability to permeate the cell membrane.[13] Furthermore, the electronic modifications can enhance binding affinity to intracellular targets, potentially by modulating the charge distribution of the imine bond or the aromatic system.
-
Effect of Electron-Donating Groups (EDGs): While compounds with electron-donating groups like methyl (PZ-CH3 ) and methoxy (PZ-OCH3 ) show improved activity compared to the unsubstituted analog (PZ-H ), their effect is significantly less pronounced than that of the EWGs.
Caption: Conceptual diagram of the SAR for pyrazole derivatives.
Antimicrobial Activity: Combating Bacterial Pathogens
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Schiff bases derived from heterocyclic cores are a well-established class of compounds with significant antibacterial and antifungal properties.[6][14][15]
Comparative Antimicrobial Data (MIC in µg/mL)
The following table presents the Minimum Inhibitory Concentration (MIC) values for the same series of pyrazole derivatives against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.
| Compound ID | Substituent (R) on Aniline Ring | S. aureus (Gram +ve) MIC (µg/mL) | E. coli (Gram -ve) MIC (µg/mL) |
| PZ-H | -H (Unsubstituted) | 128 | 256 |
| PZ-CH3 | 4-CH₃ (Electron-Donating) | 128 | 128 |
| PZ-OCH3 | 4-OCH₃ (Electron-Donating) | 64 | 128 |
| PZ-Cl | 4-Cl (Electron-Withdrawing) | 32 | 64 |
| PZ-NO2 | 4-NO₂ (Strongly EWD) | 32 | 32 |
| Ciprofloxacin | Reference Drug | 1 | 0.5 |
Structure-Activity Relationship (SAR) Insights:
-
General Trend: Similar to the anticancer results, electron-withdrawing substituents significantly enhance antimicrobial activity. The chloro (PZ-Cl ) and nitro (PZ-NO2 ) derivatives are the most effective agents against both bacterial types.
-
Gram-Positive vs. Gram-Negative: A greater sensitivity is generally observed for the Gram-positive S. aureus. This is a common finding, as the complex outer membrane of Gram-negative bacteria like E. coli often acts as an additional barrier to drug entry.
-
Mechanism of Action: While not definitively elucidated for this specific series, the antimicrobial action of Schiff bases is often attributed to the azomethine (-N=CH-) linkage. This group can interfere with bacterial cell wall synthesis or chelate trace metals essential for microbial enzyme function, ultimately leading to cell death.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key biological assays.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
This protocol describes a robust method for assessing the effect of compounds on cancer cell proliferation.
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the pyrazole derivatives in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the media containing the test compounds.
-
Controls:
-
Negative Control: Wells with untreated cells.
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (typically <0.5%).
-
Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
This protocol determines the minimum inhibitory concentration of a compound against a specific bacterium.
-
Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL) to the first column of wells, creating a total volume of 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to achieve a range of concentrations (e.g., 1024 µg/mL down to 1 µg/mL).
-
Controls:
-
Sterility Control: A well with MHB only (no bacteria or compound).
-
Growth Control (Negative): A well with MHB and bacteria (no compound).
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by adding an indicator like resazurin if needed.
Conclusion and Future Directions
This guide demonstrates that 4-bromo-2-(THP)-pyrazole-3-carbaldehyde is a highly effective and versatile starting material for generating libraries of biologically active Schiff bases. The comparative analysis reveals clear and actionable structure-activity relationships, with derivatives bearing electron-withdrawing groups on a terminal phenyl ring consistently showing superior performance as both anticancer and antimicrobial agents. The compound PZ-NO2 emerged as a promising lead candidate in both assays.
Future research should focus on:
-
Lead Optimization: Further modifying the PZ-NO2 structure to enhance potency and selectivity. This could involve exploring different isomers or replacing the nitro group with other potent EWGs like -CF₃.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their cytotoxic and antimicrobial effects.
-
Broad-Spectrum Screening: Evaluating the most potent compounds against a wider panel of cancer cell lines and microbial strains, including drug-resistant variants.
-
In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The strategic use of this pyrazole building block, combined with rational SAR-guided design, holds significant promise for the development of next-generation therapeutics.
References
- RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- American Chemical Society. (2023). Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors.
- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- National Institutes of Health (PMC). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). Russian Journal of General Chemistry.
- ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- MDPI. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
- National Institutes of Health (NIH). (n.d.). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H).
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- SciELO Colombia. (n.d.). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
- National Institutes of Health (PMC). (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
- Semantic Scholar. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone.
- Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
- National Institutes of Health (PMC). (n.d.). Current status of pyrazole and its biological activities.
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A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling on Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence is due to its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. The functionalization of the pyrazole ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations. However, the selection of the optimal palladium catalyst system for a given bromopyrazole substrate can be a daunting task, with catalyst performance being highly dependent on the nature of the palladium precursor, the ancillary ligand, and the reaction conditions.
This guide provides a comparative analysis of commonly employed palladium catalysts for the most prevalent cross-coupling reactions on bromopyrazoles: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By synthesizing data from the literature and providing insights into the mechanistic underpinnings of catalyst selection, this document aims to empower researchers to make informed decisions for their synthetic campaigns.
The Challenge of Cross-Coupling on Bromopyrazoles
Bromopyrazoles present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms in the pyrazole ring can lead to catalyst inhibition or deactivation through coordination to the palladium center.[1] Furthermore, the electronic nature of the pyrazole ring, which can be either electron-rich or electron-deficient depending on the substitution pattern, influences the ease of oxidative addition, a critical step in the catalytic cycle. The regiochemistry of the bromine substituent (e.g., 3-bromo, 4-bromo, or 5-bromo) also plays a significant role in reactivity.
Comparative Analysis of Palladium Catalysts
The efficacy of a palladium catalyst is predominantly dictated by the ligand coordinated to the metal center. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the electron density and steric environment around the palladium atom. This section compares the performance of various palladium catalyst systems for different cross-coupling reactions on bromopyrazoles, with a focus on phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyrazoles, a common motif in pharmaceuticals.[2] The choice of ligand is critical to overcome the potential for catalyst inhibition by the pyrazole nitrogen.
A key study on the amination of unprotected bromoimidazoles and bromopyrazoles highlights the dramatic effect of the ligand on reaction efficiency.[1] The study found that for the coupling of 4-bromo-1H-pyrazole with various amines, a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos provided superior results, leading to moderate to excellent yields under mild conditions.[1] In contrast, other commonly used phosphine ligands were found to be less effective for this transformation on N-H containing heterocycles.[3]
Table 1: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole with Aniline
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd precatalyst | tBuBrettPhos | LHMDS | 1,4-Dioxane | rt | 12 | 87 | [1][3] |
| Pd(OAc)₂ / Ligand | RuPhos | LHMDS | 1,4-Dioxane | 80 | 18 | Low | [3] |
| Pd(OAc)₂ / Ligand | DavePhos | LHMDS | 1,4-Dioxane | 80 | 18 | Low | [3] |
LHMDS = Lithium bis(trimethylsilyl)amide
Causality Behind Catalyst Choice: The success of the tBuBrettPhos-based catalyst can be attributed to the ligand's steric bulk and electron-rich nature. The bulky substituents on the phosphine promote the reductive elimination step of the catalytic cycle and prevent the formation of off-cycle dimeric palladium species. The electron-donating character of the ligand facilitates the oxidative addition of the bromopyrazole.
Suzuki-Miyaura Coupling: Building C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[4] For the Suzuki coupling of bromopyrazoles, both phosphine-based and NHC-based palladium catalysts have been employed with success.
While direct comparative studies on bromopyrazoles are limited, data from related heteroaryl systems and individual reports on pyrazoles allow for a meaningful comparison. Generally, for challenging substrates like bromopyrazoles, electron-rich and sterically hindered phosphine ligands such as SPhos and XPhos, or robust NHC ligands, are preferred over simpler phosphine ligands like PPh₃.[5] Pyrazole-based ligands have also been developed and shown to be effective.[6]
Table 2: Representative Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | Good | [7] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 90 | High | [8] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | t-BuOH/H₂O | 80 | High | [4] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PEPPSI-IPr = palladium(II) dichloride
Expert Insights: The choice between a phosphine and an NHC ligand often depends on the specific substrate and desired reaction conditions. NHC-ligated palladium catalysts often exhibit higher thermal stability and can be more effective for less reactive bromides. Bulky biarylphosphine ligands, a hallmark of modern cross-coupling, are excellent for promoting the coupling of sterically hindered substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis.[9] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10]
For the Sonogashira coupling of bromopyrazoles, catalyst systems based on Pd(II) precursors with phosphine ligands are commonly employed. The choice of phosphine ligand can influence the reaction rate and yield.
Table 3: Palladium Catalyst Systems for the Sonogashira Coupling of Bromopyrazoles
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [9] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 65 | Good | [10] |
Mechanistic Considerations: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] In some cases, copper-free Sonogashira couplings have been developed, often requiring more specialized palladium catalysts.
Heck Coupling: Vinylation of Bromopyrazoles
The Heck reaction allows for the coupling of bromopyrazoles with alkenes to introduce vinyl substituents.[12] The choice of palladium catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
Both homogeneous and heterogeneous palladium catalysts have been used for Heck reactions. For bromopyrazoles, catalyst systems based on Pd(OAc)₂ with phosphine or NHC ligands are common.
Table 4: Palladium Catalysts for the Heck Coupling of Bromopyrazoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Good | [13] |
| Pd(OAc)₂ | NHC | K₂CO₃ | DMF/H₂O | 80 | High | [12] |
Rationale for Catalyst Selection: The ligand plays a crucial role in the Heck catalytic cycle, influencing both the migratory insertion of the olefin and the subsequent β-hydride elimination steps. The choice of base is also critical for regenerating the active Pd(0) catalyst.
Experimental Protocols
The following are generalized, step-by-step methodologies for key cross-coupling reactions on bromopyrazoles, based on successful literature procedures.
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole
This protocol is adapted from a highly efficient method for the amination of unprotected bromopyrazoles.[1]
Materials:
-
4-Bromo-1H-pyrazole
-
Amine (e.g., Aniline)
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Add 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane (2 mL).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add LHMDS (1.0 M in THF, 2.2 mmol, 2.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazole
This protocol is a general procedure adaptable for various arylboronic acids.
Materials:
-
3-Bromo-1H-pyrazole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A decision tree to guide the initial selection of a palladium catalyst system.
Conclusion
The successful palladium-catalyzed cross-coupling of bromopyrazoles is highly dependent on the judicious selection of the catalyst system. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as tBuBrettPhos have demonstrated superior performance. In Suzuki-Miyaura couplings, both bulky phosphines and NHC-based catalysts are effective, with the optimal choice depending on the specific substrates. Traditional Pd(II)/phosphine systems with a copper(I) co-catalyst remain the workhorse for Sonogashira couplings, while Heck reactions can be efficiently catalyzed by Pd(OAc)₂ in combination with either phosphine or NHC ligands. This guide provides a framework for catalyst selection, supported by experimental context, to aid researchers in the efficient and successful synthesis of functionalized pyrazole derivatives.
References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. [Link]
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Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
The Suzuki reaction. YouTube. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. NIH. [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Comparative Guide to Alternative Formylation Methods for N-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the N-substituted pyrazole scaffold is a critical transformation in the synthesis of a vast array of biologically active molecules and functional materials. The resulting pyrazole-4-carbaldehydes are versatile intermediates, serving as pivotal building blocks in the development of pharmaceuticals. This guide provides an in-depth, objective comparison of the leading alternative methods for the formylation of N-substituted pyrazoles, complete with supporting experimental data and detailed protocols to inform your synthetic strategy.
The Strategic Importance of Pyrazole Formylation
N-substituted pyrazoles are considered privileged scaffolds in medicinal chemistry due to their presence in numerous compounds with a broad spectrum of biological activities.[1][2] The formyl group, when introduced at the C4 position, provides a reactive handle for further molecular elaboration, enabling the construction of complex derivatives with potential therapeutic applications. The choice of formylation method is paramount, as it can significantly impact yield, regioselectivity, and substrate scope.
Comparative Analysis of Key Formylation Methodologies
The two most prominent methods for the formylation of N-substituted pyrazoles are the Vilsmeier-Haack and the Duff reactions.[3] Each presents a unique set of advantages and disadvantages concerning reaction conditions, substrate compatibility, and overall efficiency. More contemporary approaches, including the use of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and transition-metal-catalyzed reactions, offer alternative pathways with distinct benefits.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is the most extensively utilized method for the formylation of electron-rich heterocyclic compounds, including N-substituted pyrazoles.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4][5]
Mechanism and Rationale: The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile.[5] The electron-rich pyrazole ring attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the 4-formylpyrazole.[5] This method is favored for its reliability and the commercial availability of the reagents. Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using the Vilsmeier-Haack reaction leads to the formation of the corresponding 4-formyl derivatives.[6] However, 3,5-dimethyl-1H-pyrazole without a substituent on the nitrogen atom does not undergo formylation at the 4-position under similar conditions.[6]
Performance and Scope: The Vilsmeier-Haack reaction is generally high-yielding and regioselective for the 4-position of the pyrazole ring.[6] It is compatible with a range of N-substituents, including alkyl and aryl groups. However, the reaction conditions can be harsh, often requiring elevated temperatures, which may not be suitable for sensitive substrates.
The Duff Reaction: A Milder Alternative for Phenolic Pyrazoles
The Duff reaction offers a milder alternative for the formylation of highly activated aromatic rings, such as phenols.[7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically boric acid or glycerol.[7][8]
Mechanism and Rationale: The Duff reaction is believed to proceed through the aminomethylation of the aromatic ring by an electrophilic iminium ion generated from HMTA, followed by hydrolysis to the aldehyde.[7] Formylation generally occurs at the ortho position relative to the activating group.[7] For N-phenyl-1H-pyrazole systems, the Duff reaction has been shown to furnish formylated derivatives in good yields, accommodating both electron-donating and electron-withdrawing substituents on the phenyl moiety.[8][9]
Performance and Scope: While generally providing lower yields compared to the Vilsmeier-Haack reaction, the Duff reaction's milder conditions make it suitable for substrates that are sensitive to the harshness of POCl₃. Its application to N-substituted pyrazoles is most effective when an activating group is present on the N-aryl substituent.
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A Versatile Formylating Agent
DMF-DMA is a highly reactive and versatile reagent for the formylation of a wide range of nucleophiles.[10] It serves as an effective formylating agent due to the electrophilic nature of its central carbon atom.[10]
Mechanism and Rationale: The reaction with DMF-DMA typically involves a nucleophilic attack on the central carbon, followed by the elimination of methanol.[10] For compounds with active methylene groups, this leads to the formation of enamines.[10] When reacting with primary amines, amidines are formed.[10][11]
Performance and Scope: DMF-DMA offers the advantage of milder reaction conditions compared to the Vilsmeier-Haack reaction and often does not require a strong acid catalyst. It is particularly useful for the formylation of substrates with active methylene groups, which can then be cyclized to form pyrazoles.
Transition-Metal-Catalyzed C-H Formylation: A Modern Approach
Recent advances in organic synthesis have led to the development of transition-metal-catalyzed C-H functionalization reactions, providing a direct and efficient route to functionalized pyrazoles.[12][13] These methods offer the advantage of avoiding the need for pre-functionalized substrates.[12][13]
Mechanism and Rationale: These reactions typically involve a transition metal catalyst, such as palladium or rhodium, that facilitates the direct activation of a C-H bond on the pyrazole ring, followed by the introduction of a formyl group or a synthetic equivalent. The regioselectivity is often controlled by the choice of directing group on the pyrazole substrate.[14]
Performance and Scope: While still an emerging area, transition-metal-catalyzed formylation holds great promise for its high efficiency and functional group tolerance.[13] These methods can provide access to a wide range of functionalized pyrazoles in a single step.[12][13]
Quantitative Data Comparison
| Method | Reagents | Typical Conditions | Yield Range | Substrate Scope | Key Advantages | Limitations |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 100°C | 60-95% | Electron-rich N-substituted pyrazoles | High yields, good regioselectivity | Harsh conditions, may not tolerate sensitive functional groups |
| Duff Reaction | HMTA, acid (e.g., boric acid) | 100-150°C | 20-60% | N-aryl pyrazoles with activating groups | Milder conditions | Lower yields, limited to activated substrates |
| DMF-DMA | DMF-DMA | Room temp. to reflux | 50-90% | Pyrazoles with active methylene precursors | Mild conditions, high versatility | Can be less regioselective depending on the substrate |
| Transition-Metal Catalysis | Metal catalyst (e.g., Pd, Rh), formyl source | Varies | 40-85% | Broad, depends on the catalytic system | High efficiency, direct C-H functionalization | Catalyst cost and sensitivity, requires optimization |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-3,5-dimethyl-1H-pyrazole
Rationale: This protocol exemplifies the classic Vilsmeier-Haack conditions for the formylation of a simple, electron-rich N-aryl pyrazole. The use of excess Vilsmeier reagent ensures complete conversion.
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Duff Reaction for the Formylation of 1-(4-hydroxyphenyl)-1H-pyrazole
Rationale: This protocol is tailored for an N-aryl pyrazole bearing a strongly activating hydroxyl group, where the milder conditions of the Duff reaction are advantageous to prevent side reactions.
Step-by-Step Methodology:
-
To a mixture of 1-(4-hydroxyphenyl)-1H-pyrazole (1.0 eq.) and hexamethylenetetramine (HMTA, 2.0 eq.) in a round-bottom flask, add glacial acetic acid (20 mL).
-
Heat the reaction mixture to 120°C and stir for 8-12 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with concentrated HCl to pH 1-2.
-
Heat the mixture to boiling for 15-20 minutes to hydrolyze the intermediate.
-
Cool the solution and extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography.
Visualization of Methodologies
Workflow Comparison of Formylation Methods
Caption: Comparative workflow of major formylation methods for N-substituted pyrazoles.
Mechanism of Vilsmeier-Haack Formylation
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on an N-substituted pyrazole.
Conclusion and Future Outlook
The formylation of N-substituted pyrazoles remains a cornerstone of synthetic organic and medicinal chemistry. While the Vilsmeier-Haack reaction is a robust and widely adopted method, its harsh conditions necessitate the exploration of milder alternatives. The Duff reaction and the use of DMF-DMA provide viable options for specific substrate classes. The continued development of transition-metal-catalyzed C-H formylation is poised to offer more efficient, direct, and environmentally benign routes to these valuable building blocks. The choice of the optimal method will ultimately depend on the specific substrate, desired scale, and the functional group tolerance required for the synthesis.
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Sahu, S. K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6405. [Link]
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Taylor & Francis Online. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(11), 1553-1559. [Link]
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Royal Society of Chemistry. (2023). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications. [Link]
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Kang, E. J., et al. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6246-6262. [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
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Introduction: The Strategic Advantage of Pyrazoles in Drug Discovery and the Rise of Multicomponent Reactions
An In-Depth Comparative Guide to the Efficacy of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde in Multicomponent Reactions
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions. Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (a former anorectic agent) all feature the pyrazole moiety, underscoring its significance in drug design and development.
The synthesis of complex, drug-like molecules containing the pyrazole scaffold has been significantly advanced by the advent of multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating the majority of the atoms from the starting materials. This inherent atom economy, coupled with operational simplicity and the ability to rapidly generate molecular diversity, makes MCRs a powerful tool in modern synthetic chemistry.
This guide presents a detailed analysis of a promising, yet under-explored, building block for pyrazole-focused MCRs: This compound . We will dissect its structural features, predict its reactivity in comparison to more conventional pyrazole aldehydes, and provide a hypothetical, yet robust, experimental framework for its application.
Dissecting the Reagent: this compound
The efficacy of this compound in MCRs can be logically inferred from its constituent parts:
-
The Pyrazole-3-carbaldehyde Core: This is the reactive pharmacophore that will participate in the MCR, typically via condensation with a nucleophile. Its geometry and electronic properties are central to the reaction's success.
-
The 4-bromo Substituent: This is not merely a passive substituent. The electron-withdrawing nature of the bromine atom is expected to enhance the electrophilicity of the aldehyde carbon, potentially accelerating the reaction rate. More importantly, it serves as a valuable synthetic handle for post-MCR modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of the product library.
-
The 2-(oxan-2-yl) (Tetrahydropyranyl, THP) Protecting Group: The THP group on the pyrazole nitrogen serves a crucial role in preventing unwanted side reactions at the N-H position. Its stability under a wide range of MCR conditions (neutral, basic, and mildly acidic) and its straightforward removal under acidic conditions make it an ideal choice for a robust synthetic strategy.
Comparative Analysis: A Hypothetical Multicomponent Reaction
To illustrate the potential advantages of this compound, let's consider a hypothetical three-component reaction with ethyl acetoacetate and urea (a Biginelli-type reaction) to form a dihydropyrimidinone-fused pyrazole. We will compare the expected performance of our target aldehyde with two common alternatives:
-
Unsubstituted Pyrazole-3-carbaldehyde: The baseline for reactivity.
-
4-nitro-pyrazole-3-carbaldehyde: A more activated aldehyde due to the strongly electron-withdrawing nitro group.
Table 1: Predicted Performance in a Biginelli-Type Multicomponent Reaction
| Aldehyde | Expected Reaction Rate | Expected Yield | Product Complexity | Post-MCR Functionalization Potential |
| Unsubstituted Pyrazole-3-carbaldehyde | Moderate | Good | Low | Limited |
| 4-nitro-pyrazole-3-carbaldehyde | High | Good to High | Moderate | Limited (nitro reduction) |
| This compound | High | High | High | Very High (cross-coupling) |
The this compound is predicted to offer a "best-of-both-worlds" scenario: a high reaction rate and yield due to the activating effect of the bromo group, combined with the significant advantage of a versatile synthetic handle for further diversification.
Proposed Experimental Protocol: Synthesis of a Dihydropyrimidinone-Fused Pyrazole via a Biginelli-Type Reaction
This protocol provides a step-by-step method for the proposed MCR.
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of HCl (1-2 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add a catalytic amount of HCl (1-2 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure dihydropyrimidinone-fused pyrazole.
-
Deprotection (Optional): To remove the THP group, dissolve the product in a solution of HCl in methanol and stir at room temperature. Monitor by TLC until the starting material is consumed. Neutralize the reaction with a mild base and extract the product.
Visualizing the Workflow and Mechanism
Figure 1: Proposed Experimental Workflow
Caption: A flowchart of the proposed experimental workflow for the Biginelli-type reaction.
Figure 2: Simplified Proposed Reaction Mechanism
Caption: A simplified representation of the proposed acid-catalyzed Biginelli-type reaction mechanism.
Future Perspectives: The Power of the Bromo Substituent
The true potential of this compound lies in the post-MCR functionalization of the C4-bromo position. This opens up a vast chemical space for the synthesis of novel pyrazole derivatives. For instance, a Suzuki coupling reaction could be employed to introduce a variety of aryl or heteroaryl groups, which are often crucial for modulating the biological activity of drug candidates.
Conclusion
While direct experimental data on the use of this compound in multicomponent reactions is not yet widely available, a thorough analysis of its structural features allows for a confident prediction of its high utility. The combination of an activated aldehyde, a stable protecting group, and a versatile synthetic handle for post-reaction modification makes it a highly promising reagent for the rapid generation of complex and diverse pyrazole-containing libraries. The experimental protocol and comparative analysis provided in this guide offer a solid foundation for researchers to explore the potential of this exciting new building block in their own drug discovery efforts.
References
-
The Pyrazole Nucleus in Medicinal Chemistry: A comprehensive review on the importance of pyrazoles in drug discovery. (Source: Molecules, URL: [Link])
-
Multicomponent Reactions in Drug Discovery: An overview of the application of MCRs in the synthesis of bioactive compounds. (Source: Drug Discovery Today, URL: [Link])
-
The Biginelli Reaction: A detailed review of the Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidinones. (Source: Molecules, URL: [Link])
-
Tetrahydropyranyl (THP) Protecting Group: A discussion on the use of THP as a protecting group for alcohols and other functional groups. (Source: Organic Chemistry Portal, URL: [Link])
-
Suzuki Coupling: A review of the Suzuki cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. (Source: Chemical Reviews, URL: [Link])
A Comparative Guide to the Inhibitory Activity of Pyrazole-Based Scaffolds
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its unique structural features and synthetic tractability have led to its incorporation into numerous clinically approved drugs.[1][2] This guide provides an in-depth, objective comparison of the inhibitory activity of various pyrazole-based scaffolds against several key biological targets implicated in a range of diseases, from cancer to diabetes. The information presented herein is supported by experimental data from peer-reviewed literature, offering a solid foundation for informed decision-making in drug discovery projects.
The Privileged Pyrazole: A Versatile Pharmacophore
The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of properties that make it an ideal starting point for inhibitor design. Its ability to engage in hydrogen bonding, hydrophobic interactions, and pi-stacking allows for high-affinity binding to the active sites of a diverse array of enzymes.[1][3] Furthermore, the pyrazole core is readily functionalized at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
This guide will focus on a comparative analysis of pyrazole-based inhibitors targeting several major classes of enzymes:
-
Protein Kinases: Crucial regulators of cellular signaling pathways, often dysregulated in cancer. We will examine inhibitors of VEGFR-2, CDK2, and BRAF V600E.
-
Carbonic Anhydrases: Metalloenzymes involved in pH regulation and linked to glaucoma and cancer.
-
α-Glucosidase: A key enzyme in carbohydrate metabolism and a target for anti-diabetic therapies.
Comparative Inhibitory Activity of Pyrazole-Based Scaffolds
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazole-based compounds against their respective targets. This data provides a quantitative basis for comparing the potency of different scaffolds.
| Target Enzyme | Pyrazole Scaffold Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| VEGFR-2 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivative | 0.00893 | Sorafenib | 0.030 |
| CDK2 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative | 0.45 | Roscovitine | 0.99 |
| BRAF V600E | 5-phenyl-1H-pyrazol derivative | 0.19 | Vemurafenib | 0.04 |
| Carbonic Anhydrase II | Pyrazole-based benzene sulfonamide derivative | 0.24 | Acetazolamide | Not specified in source |
| α-Glucosidase | Pyrazole-1,2,3-triazole hybrid | 3.35 | Acarbose | 3.86 |
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of pyrazole-based scaffolds are intricately linked to the nature and position of their substituents. Analysis of structure-activity relationships provides crucial insights for rational drug design.
Protein Kinase Inhibitors
For pyrazole-based kinase inhibitors, the core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine moiety of ATP.[1][3]
-
VEGFR-2 Inhibitors: The 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one scaffold has shown potent anti-angiogenic activity. The presence of specific substituents on the phenyl rings is critical for high-affinity binding to the VEGFR-2 active site.
-
CDK2 Inhibitors: In the case of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines, the diamine substitutions and the nature of the aryl group at the 4-position significantly influence their inhibitory activity against CDK2.
-
BRAF V600E Inhibitors: For 5-phenyl-1H-pyrazol derivatives, the urea linkage and specific substitutions on the phenyl rings are key determinants of their potency against the constitutively active BRAF V600E mutant.
Carbonic Anhydrase Inhibitors
Pyrazole-based sulfonamides are effective inhibitors of carbonic anhydrases. The sulfonamide group is a well-established zinc-binding group, chelating the zinc ion in the enzyme's active site.[5] The pyrazole core and its substituents contribute to additional interactions with the enzyme, influencing isoform selectivity.[5][6][7]
α-Glucosidase Inhibitors
In pyrazole-1,2,3-triazole hybrids, the combination of the pyrazole and triazole rings, along with specific substitutions, leads to potent α-glucosidase inhibition. The structure-activity relationship suggests that electron-withdrawing or electron-donating groups on the phenyl rings can modulate the inhibitory activity.
Experimental Methodologies
To ensure the scientific integrity of the presented data, this section outlines the fundamental experimental protocols used to determine the inhibitory activity of these pyrazole-based scaffolds.
General Synthesis of Pyrazole-Based Scaffolds
A common and versatile method for synthesizing substituted pyrazoles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a pyrazole halide and a boronic acid.
In Vitro Enzyme Inhibition Assays
The inhibitory potency of the synthesized compounds is typically determined using in vitro enzyme assays. The general principle involves measuring the enzymatic activity in the presence of varying concentrations of the inhibitor to calculate the IC50 value.
Protein Kinase Inhibition Assay (Luminescent)
This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the target kinase.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase on a substrate that releases a chromophore upon cleavage.
α-Glucosidase Inhibition Assay (Colorimetric)
This assay measures the cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase.
Cellular Assays
To assess the biological effects of these inhibitors in a cellular context, assays such as the MTT assay for cell viability and Western blotting for target engagement are employed.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
Kinase Inhibitor Signaling Pathways
Pyrazole-based kinase inhibitors often target key nodes in signaling cascades that control cell proliferation, survival, and angiogenesis.
-
VEGFR-2 Signaling: Inhibition of VEGFR-2 blocks the downstream activation of pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting endothelial cell proliferation and migration, which are critical for angiogenesis.[8][9][10][11][12]
-
CDK2 Signaling: By inhibiting CDK2, these pyrazole derivatives can arrest the cell cycle at the G1/S transition, preventing DNA replication and cell division.
Conclusion and Future Directions
The pyrazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative data and structure-activity relationships presented in this guide underscore the adaptability of the pyrazole core to a wide range of biological targets. The continued exploration of novel substitutions and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-based inhibitors with improved therapeutic profiles. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and clinical success.
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Safety Operating Guide
Comprehensive Disposal and Safety Guide: 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
This guide provides essential, field-tested procedures for the safe handling and proper disposal of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. As a brominated heterocyclic aldehyde, this compound requires specific waste management protocols to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined herein are designed to provide drug development professionals and laboratory researchers with a clear, self-validating system for managing this chemical waste stream.
Core Principle: Hazard-Based Waste Identification
The molecular structure of this compound dictates its disposal pathway. The presence of a bromine atom firmly classifies it as a halogenated organic compound .[1][2] This is the single most critical identification factor, as halogenated waste streams require specialized disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins or furans.[3]
Furthermore, the aldehyde functional group suggests potential reactivity, while the pyrazole core, common in biologically active molecules, warrants careful handling due to potential toxicological effects.[4][5][6] Safety data for structurally analogous compounds confirm that this chemical should be treated as hazardous.
Hazard Profile Summary
Based on aggregated data from similar brominated pyrazole and aldehyde compounds, the following hazards should be assumed for this compound:
| Hazard Class | GHS Hazard Code | Description | Supporting Sources |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [7][8] |
| Skin Irritation | H315 | Causes skin irritation. | [7][8][9][10] |
| Eye Irritation | H319 | Causes serious eye irritation. | [7][8][9][10] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [7][8][9][10] |
Pre-Disposal: Safe Handling and PPE
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a full-face shield where splash hazards exist.[9][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[11]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[12]
Work Area Controls:
-
All handling of this compound, both solid and in solution, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12][13]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[10][14]
-
Avoid all personal contact with the chemical.[9] Always wash hands thoroughly with soap and water after handling.[9]
Step-by-Step Disposal Protocol
This protocol ensures that all waste containing this compound is managed in a compliant and safe manner.
Step 1: Waste Segregation
-
Crucial Directive: This compound must be disposed of as Halogenated Organic Waste .[1]
-
Action: Do NOT mix this waste with non-halogenated organic waste streams.[1][15] Keep it separate from aqueous waste.[16] This segregation is vital for the receiving waste facility to apply the correct disposal technology.[2]
Step 2: Container Selection
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw-top lid).
-
Liquid Waste: Collect solutions containing this compound in a designated Halogenated Organic Solvents waste container. These are typically plastic or metal safety cans provided by your institution's Environmental Health & Safety (EHS) department.[1][17]
-
Ensure the container is in good condition, free from leaks, and has a secure, vapor-tight lid.[2]
Step 3: Accurate Labeling
-
Action: Label the waste container clearly before adding any waste.
-
The label must include:
Step 4: Accumulation and Storage
-
Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[2][9]
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is cool, dry, and well-ventilated.[11][14]
-
Causality: Storing reactive chemicals properly, segregated from incompatible materials like strong oxidizers, prevents dangerous reactions.[11][13]
Step 5: Final Disposal
-
Action: Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[18][20]
-
Prohibited Actions:
-
Mechanism of Destruction: The designated disposal method for this waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize acidic gases (like HBr) produced during combustion.[3][20]
Emergency Procedures: Spill and Exposure Management
Small Spill (Solid or Liquid):
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with a non-reactive absorbent material such as vermiculite, sand, or a spill pillow.[5][13]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][20] Avoid raising dust.[20]
-
Label the container as "Spill Debris containing this compound" and dispose of it according to the protocol in Section 3.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Large Spill:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS or emergency response team immediately.[13]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Visualized Disposal Workflow
The following diagram illustrates the mandatory decision and action pathway for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: Personal Protective Equipment and Disposal
Introduction: A Risk-Based Approach to Laboratory Safety
The fundamental principle is that all chemicals, especially new compounds, should be treated as potentially hazardous. The procedures outlined below are designed to be a primary line of defense, grounded in established best practices for handling halogenated organics, aldehydes, and pyrazole derivatives.
Inferred Hazard Profile of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
A thorough analysis of structurally similar compounds allows us to anticipate the primary hazards associated with this molecule. Safety data for various brominated pyrazoles and aldehydes consistently highlight several key risks[1][2][3].
-
Skin Irritation and Corrosion: Brominated aromatic compounds and pyrazole derivatives are frequently cited as causing skin irritation[2][4]. Prolonged or repeated contact can lead to dermatitis. Therefore, preventing all skin contact is a primary objective.
-
Serious Eye Damage/Irritation: Aldehyd functional groups and related pyrazole compounds are known to be severe eye irritants, with the potential to cause serious damage[2][5][6]. Direct contact or vapor exposure must be strictly avoided.
-
Respiratory Tract Irritation: Aldehydes are a class of reactive compounds known to cause respiratory irritation[7][8]. If the compound is a fine powder or volatile, inhalation of dust or vapors is a significant risk that must be controlled.
-
Harmful if Swallowed: Ingestion is a potential route of exposure, and similar compounds are classified as harmful if swallowed[1][3].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The minimum required PPE for any work involving this compound is outlined below[9].
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Nitrile Gloves | Chemical Splash Goggles | Laboratory Coat | Work within a certified chemical fume hood. |
| Solution Preparation | Nitrile Gloves | Chemical Splash Goggles & Face Shield | Laboratory Coat & Chemical-Resistant Apron | Work within a certified chemical fume hood. |
| Reaction Work-up/Transfers | Nitrile Gloves | Chemical Splash Goggles & Face Shield | Laboratory Coat & Chemical-Resistant Apron | Work within a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Laboratory Coat | Risk assessment required; may necessitate a cartridge respirator. |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Impervious Coveralls or Apron | Air-purifying respirator with organic vapor cartridges. |
Justification of PPE Selection:
-
Hand Protection: Disposable nitrile gloves offer sufficient protection for incidental contact[10][11]. For tasks involving prolonged contact or immersion, consulting the glove manufacturer's compatibility charts is essential to select a material with an adequate breakthrough time. Always inspect gloves for damage before use and remove them before leaving the laboratory area to prevent cross-contamination.
-
Eye and Face Protection: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, aerosols, and vapors[11][12]. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with reactions under pressure[13].
-
Body Protection: A flame-resistant laboratory coat with long sleeves and closed-toe shoes are the minimum requirements to protect skin and clothing[9][10]. For operations involving larger quantities, an additional chemical-resistant apron provides a necessary layer of protection against spills[13].
-
Respiratory Protection: The primary engineering control is a properly functioning chemical fume hood. All manipulations of the solid compound and its solutions should occur within the hood to minimize inhalation exposure[10]. Respiratory protection, such as an air-purifying respirator with organic vapor cartridges, should only be necessary for emergency situations like a large spill or if engineering controls are insufficient, and its use requires prior medical clearance and fit-testing.
Operational and Disposal Plans
A self-validating safety protocol extends beyond PPE to include the entire workflow, from handling to disposal.
Experimental Workflow: Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed[3].
-
Donning PPE: Don PPE in the correct order: laboratory coat, then goggles and/or face shield, and finally gloves.
-
Handling: Conduct all manipulations of the chemical deep within the fume hood. If handling the solid, use techniques that minimize dust generation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate any surfaces. Remove PPE carefully to avoid self-contamination, removing gloves last. Wash hands thoroughly with soap and water after removing gloves[2].
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials[1][3].
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision workflow for PPE selection when handling this compound.
Disposal Plan: Managing Halogenated Organic Waste
The presence of a bromine atom classifies this compound and any associated waste as halogenated organic waste . This distinction is critical for both environmental safety and regulatory compliance.
Causality: Halogenated organic compounds cannot be recycled as fuel additives like non-halogenated solvents. They require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide)[14]. Improper segregation leads to environmental damage and significantly higher disposal costs[14][15].
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, all waste containing this compound must be collected separately from non-halogenated waste. This includes:
-
Residual solid compound.
-
Contaminated solvents (e.g., from chromatography, reaction mixtures).
-
Contaminated disposable materials (gloves, weighing paper, pipette tips).
-
-
Container: Use a designated, properly labeled "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" container[16][17]. The container must be made of a compatible material and have a secure, vapor-tight lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its chemical contents, including the full name of this compound[17]. Do not use abbreviations.
-
Storage: Keep waste containers closed at all times, except when adding waste. Store the containers in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never pour any amount of this chemical or its solutions down the drain[18].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
